molecular formula C23H19FN8O4 B15569361 Flt3-IN-28

Flt3-IN-28

Numéro de catalogue: B15569361
Poids moléculaire: 490.4 g/mol
Clé InChI: NBXCFKVBKPLSNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Flt3-IN-28 is a useful research compound. Its molecular formula is C23H19FN8O4 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H19FN8O4

Poids moléculaire

490.4 g/mol

Nom IUPAC

N-[3-fluoro-4-[[2-[(3-hydroxyazetidine-1-carbonyl)amino]-4-pyridinyl]oxy]phenyl]-1-pyridin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C23H19FN8O4/c24-18-8-14(27-22(34)19-13-32(30-29-19)15-2-1-6-25-10-15)3-4-20(18)36-17-5-7-26-21(9-17)28-23(35)31-11-16(33)12-31/h1-10,13,16,33H,11-12H2,(H,27,34)(H,26,28,35)

Clé InChI

NBXCFKVBKPLSNP-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Flt3-IN-28: A Technical Guide to its Mechanism of Action in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoietic stem and progenitor cell proliferation and differentiation.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling cascade, driving uncontrolled proliferation and survival of leukemic cells.[2] Flt3-IN-28 is a potent and orally active small molecule inhibitor that demonstrates significant anti-tumor activity, particularly in cancer cells harboring the FLT3-ITD mutation.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling, and provides key experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the constitutively active FLT3-ITD receptor. By inhibiting the kinase activity of FLT3, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD positive AML cells.[4] This inhibition of pro-survival signaling ultimately leads to cell cycle arrest and the induction of apoptosis in malignant cells.[4]

Inhibition of FLT3 Signaling Pathway

The constitutive activation of FLT3-ITD leads to the continuous firing of several downstream signaling cascades, most notably the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways.[5] this compound has been shown to effectively downregulate the phosphorylation levels of both FLT3 and a key downstream effector, STAT5, in the MOLM-13 human AML cell line, which harbors the FLT3-ITD mutation.[4]

FLT3_Signaling_Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus FLT3_ITD FLT3-ITD (Constitutively Active) pFLT3 p-FLT3 FLT3_ITD->pFLT3 RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K JAK JAK pFLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR pSTAT5 p-STAT5 STAT5->pSTAT5 ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation pSTAT5->Proliferation ERK->Proliferation Flt3_IN_28 This compound Flt3_IN_28->pFLT3

Figure 1: this compound Inhibition of the FLT3-ITD Signaling Pathway.

Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against various cancer cell lines harboring the FLT3-ITD mutation. The half-maximal inhibitory concentration (IC50) values from cellular proliferation assays are summarized in the table below. It is important to note that a direct biochemical IC50 value for this compound against purified FLT3 kinase is not publicly available.

Cell LineGenotypeIC50 (nM)[4]
MOLM-13FLT3-ITD65
MV4-11FLT3-ITD130
MOLM-14FLT3-ITD220
BaF3-FLT3-ITDFLT3-ITD85
BaF3-TEL-VEGFR2TEL-VEGFR2 Fusion290

Table 1: Cellular Activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the IC50 of this compound.

  • Cell Lines: MOLM-13 or MV4-11 (human acute myeloid leukemia cell lines with FLT3-ITD mutations).

  • Reagents:

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

    • This compound (dissolved in DMSO).

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling protein STAT5.

  • Cell Line: MOLM-13.

  • Reagents:

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat MOLM-13 cells with varying concentrations of this compound for a specified time (e.g., 4 hours).

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

  • Cell Line: MOLM-13 or MV4-11.

  • Reagents:

    • This compound.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Procedure:

    • Treat cells with this compound at various concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental and Logical Workflow

The characterization of a novel FLT3 inhibitor like this compound typically follows a structured workflow to establish its mechanism of action and therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine direct enzyme inhibition) Cell_Viability Cell Viability/Proliferation Assay (Determine cellular IC50) Biochemical_Assay->Cell_Viability Target_Engagement Target Engagement Assay (Western Blot for p-FLT3) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (Western Blot for p-STAT5, etc.) Target_Engagement->Downstream_Signaling Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Downstream_Signaling->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Downstream_Signaling->Cell_Cycle_Assay PK_PD Pharmacokinetics/Pharmacodynamics (Oral bioavailability, etc.) Apoptosis_Assay->PK_PD Cell_Cycle_Assay->PK_PD Efficacy Xenograft Efficacy Studies (Tumor growth inhibition) PK_PD->Efficacy Clinical_Development Clinical Development Efficacy->Clinical_Development Promising Results Start Compound Synthesis (this compound) Start->Biochemical_Assay

Figure 2: General Experimental Workflow for Flt3 Inhibitor Characterization.

Conclusion

This compound is a promising therapeutic agent for FLT3-ITD positive AML. Its mechanism of action is centered on the potent inhibition of the constitutively active FLT3-ITD kinase, leading to the suppression of critical downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis of leukemic cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further characterize and develop this compound and other novel FLT3 inhibitors. Further investigation into its direct enzymatic inhibition and in vivo efficacy will be crucial for its clinical translation.

References

Flt3-IN-28 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Flt3-IN-28

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[3][4] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the kinase, promoting uncontrolled cell growth and survival.[5][6] Consequently, FLT3 has emerged as a significant therapeutic target for AML.

This compound is an orally active and selective inhibitor of FLT3, demonstrating potent antitumor activity, particularly against cancer cells harboring the FLT3-ITD mutation.[7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and biological activity of this compound.

Chemical Structure

This compound, also referred to as Compound 12y in some literature, is a pyridine-based derivative. The precise chemical structure is essential for understanding its interaction with the FLT3 kinase.

(The exact chemical structure image is not available in the search results, but its synthesis from pyridine-based derivatives is mentioned.)

Synthesis of this compound

The synthesis of this compound is part of a broader discovery of pyridine-based derivatives as FLT3 inhibitors.[7] While the exact, step-by-step public synthesis protocol for this compound is not detailed in the provided search results, the general approach for creating similar 1-H-pyrazole-3-carboxamide derivatives often involves a multi-step synthetic route starting from commercially available precursors.[1] The synthesis of related 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors also highlights common organic chemistry reactions used in developing such kinase inhibitors, including nucleophilic aromatic substitution and protection/deprotection steps.[8]

Mechanism of Action and Signaling Pathways

Mutations in FLT3 lead to its constitutive activation, which in turn aberrantly activates several downstream signaling pathways crucial for cell survival and proliferation. The primary pathways involved are the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways.[4][6][9] this compound exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 kinase. This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.[7] Specifically, this compound has been shown to downregulate the phosphorylation levels of both FLT3 and its key downstream target, STAT5, in MOLM-13 cells, a human AML cell line with the FLT3-ITD mutation.[7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 (e.g., FLT3-ITD) FLT3_p p-FLT3 (Constitutively Active) FLT3->FLT3_p Autophosphorylation STAT5 STAT5 FLT3_p->STAT5 PI3K PI3K FLT3_p->PI3K RAS RAS FLT3_p->RAS p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylation AKT AKT PI3K->AKT MEK MEK RAS->MEK Proliferation Gene Transcription (Proliferation, Survival) p_STAT5->Proliferation p_AKT p-AKT AKT->p_AKT Phosphorylation ERK ERK MEK->ERK p_AKT->Proliferation p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3_p Inhibition

Caption: FLT3 signaling pathway and inhibition by this compound.

Quantitative Biological Data

The potency and selectivity of this compound have been evaluated against various cancer cell lines, particularly those with FLT3-ITD mutations. The compound has also been assessed for its pharmacokinetic properties.

ParameterCell Line / SpeciesValueReference
IC₅₀ BaF3-FLT3-ITD85 nM[7]
BaF3-TEL-VEGFR2290 nM[7]
MV4-11 (AML)130 nM[7]
MOLM-13 (AML)65 nM[7]
MOLM-14 (AML)220 nM[7]
Oral Bioavailability SD Rats19.2%[7]

Detailed Experimental Protocols

Cell Proliferation Assay (IC₅₀ Determination)

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a cell viability assay is typically performed.

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Seed AML cells (e.g., MOLM-13) in 96-well plates B 2. Treat cells with serial dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add cell viability reagent (e.g., CellTiter-Glo®) C->D E 5. Measure luminescence or absorbance D->E F 6. Plot dose-response curve and calculate IC50 value E->F

Caption: General workflow for IC₅₀ determination.

Methodology:

  • Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[10]

  • Plating: Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: this compound is serially diluted to various concentrations. The cells are then treated with these dilutions. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Viability Assessment: A cell viability reagent, such as one based on ATP measurement (e.g., CellTiter-Glo®) or MTS reduction, is added to each well according to the manufacturer's protocol.

  • Data Acquisition: The luminescence or absorbance is measured using a plate reader.

  • Analysis: The data is normalized to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream targets like STAT5.

Methodology:

  • Cell Treatment and Lysis: MOLM-13 cells are treated with this compound at various concentrations for a specified time (e.g., 4-24 hours). After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and orally bioavailable inhibitor of the FLT3 kinase, showing significant promise for the treatment of FLT3-mutated acute myeloid leukemia.[7] Its ability to selectively target cancer cells with FLT3-ITD mutations and induce apoptosis highlights its potential as a valuable therapeutic agent.[7] Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in AML patients.

References

Flt3-IN-28: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flt3-IN-28, also identified as compound 12y, is a potent and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant anti-leukemic effects, particularly against cancer cells harboring the FLT3 internal tandem duplication (ITD) mutation, a common driver of acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including its in vitro and in vivo activity. The information is based on publicly available data and the primary research publication by Chen B, et al., in the European Journal of Medicinal Chemistry.

Introduction to this compound

This compound emerged from a rational drug design campaign focused on developing novel pyridine-based derivatives as FLT3 inhibitors.[1] The core strategy involved the synthesis of a series of compounds with a 1,2,3-triazole moiety, leading to the identification of this compound (compound 12y) as the most potent candidate.[1] Preclinical evaluations have highlighted its potential as a therapeutic agent for FLT3-ITD-positive AML.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: In Vitro Cellular Activity of this compound
Cell LineTarget/MutationIC50 (nM)Reference
BaF3-FLT3-ITDFLT3-ITD85[2][3]
BaF3-TEL-VEGFR2TEL-VEGFR2290[2][3]
MV4-11FLT3-ITD130[2][3]
MOLM-13FLT3-ITD65[2][3]
MOLM-14FLT3-ITD220[2][3]
Table 2: In Vivo Pharmacokinetics of this compound
SpeciesRoute of AdministrationOral Bioavailability (%)Reference
Sprague-Dawley (SD) RatsOral19.2[1][2]
Table 3: In Vivo Efficacy of this compound
Animal ModelXenograftEffectReference
NSG MiceMOLM-13Dose-dependent prolongation of survival[1][2]

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This leads to the downregulation of phosphorylation of FLT3 and its downstream signaling effector, STAT5, in MOLM-13 cells.[1][2] The inhibition of this critical signaling pathway ultimately induces cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[1][2] A kinase panel screening of this compound against 51 kinases revealed its potency against both FLT3-ITD and VEGFR2.[1]

FLT3_Signaling_Pathway FLT3-ITD Signaling and Inhibition by this compound cluster_effects Cellular Effects of this compound FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival Flt3_IN_28 This compound Flt3_IN_28->FLT3_ITD Inhibits Apoptosis Apoptosis Flt3_IN_28->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Flt3_IN_28->CellCycleArrest Induces pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies in the field. The specific details and conditions for this compound would be found in the primary publication by Chen B, et al.

In Vitro Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in appropriate culture medium.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Workflow Workflow for In Vitro Cell Proliferation Assay A Seed AML cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: A typical workflow for determining the IC50 of this compound.

Western Blotting for Phospho-FLT3 and Phospho-STAT5
  • Cell Treatment and Lysis: MOLM-13 cells are treated with this compound at various concentrations for a defined time. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation levels of FLT3 and STAT5.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with MOLM-13 cells.

  • Tumor Growth and Treatment Initiation: Once tumors are established (for subcutaneous models) or on a specific day post-injection (for disseminated models), mice are randomized into vehicle control and this compound treatment groups.

  • Drug Administration: this compound is administered orally at different dose levels (e.g., daily or twice daily) for a specified duration.

  • Monitoring and Efficacy Evaluation: Animal body weight and tumor volume are monitored regularly. The primary endpoint is typically overall survival.

  • Toxicity Assessment: At the end of the study, major organs may be collected for histological analysis to assess any potential toxicity.

Discovery and Synthesis

This compound was identified through the optimization of a lead compound (compound 2 in the original publication).[1] The synthesis involves a multi-step process culminating in the formation of the final pyridine (B92270) derivative bearing a 1,2,3-triazole moiety. The detailed synthetic route and characterization data (e.g., 1H NMR, 13C NMR, and mass spectrometry) are available in the primary research article.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of AML with FLT3-ITD mutations. Its potent in vitro activity, oral bioavailability, and in vivo efficacy warrant further investigation. Future studies will likely focus on comprehensive toxicology assessments, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and potentially combination studies with other anti-leukemic agents to enhance its therapeutic potential and overcome potential resistance mechanisms.

References

Flt3-IN-28: A Comprehensive Target Profile and Selectivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target for the treatment of AML. Flt3-IN-28 (also known as compound 12y) is a novel, orally active inhibitor of FLT3 that has demonstrated significant anti-leukemic activity, particularly against cancer cells harboring the FLT3-ITD mutation.[1] This technical guide provides an in-depth analysis of the target profile and selectivity of this compound, incorporating available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Target Profile and Biological Activity

This compound is a potent inhibitor of FLT3, demonstrating significant activity against cell lines expressing the FLT3-ITD mutation. Its biological activity has been characterized through various in vitro assays, which are summarized in the tables below.

In Vitro Cellular Activity

This compound has been shown to selectively inhibit the proliferation of cancer cells that are dependent on the FLT3-ITD mutation for their growth and survival. The half-maximal inhibitory concentration (IC50) values against a panel of cell lines are presented in Table 1.

Cell LineTarget/MutationIC50 (nM)
BaF3-FLT3-ITDFLT3-ITD85
BaF3-TEL-VEGFR2TEL-VEGFR2290
MV4-11FLT3-ITD130
MOLM-13FLT3-ITD65
MOLM-14FLT3-ITD220
Table 1: In vitro cellular activity of this compound against various cancer cell lines. Data sourced from MedChemExpress.[1]
Kinase Selectivity Profile

A kinase profiling study was conducted to assess the selectivity of this compound against a panel of 51 kinases. The results indicated that this compound is a potent inhibitor of both FLT3-ITD and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The high degree of selectivity for these kinases suggests a targeted mechanism of action with a potentially favorable off-target profile.

Kinase TargetInhibition
FLT3-ITDPotent
VEGFR2Potent
Table 2: Kinase selectivity profile of this compound. This is a summary of findings from a kinase profiling assay against 51 kinases.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor, which in turn blocks downstream signaling pathways crucial for the survival and proliferation of AML cells.

Inhibition of FLT3 Signaling Pathway

In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively phosphorylated, leading to the continuous activation of downstream signaling cascades, most notably the STAT5 pathway. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation levels of both FLT3 and its key downstream effector, STAT5, in MOLM-13 cells.[1] This inhibition of signaling ultimately leads to cell cycle arrest and the induction of apoptosis.[1]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD STAT5 STAT5 FLT3-ITD->STAT5 Phosphorylation pSTAT5 pSTAT5 Gene_Transcription Gene Transcription pSTAT5->Gene_Transcription Dimerization & Nuclear Translocation Proliferation Proliferation Survival Survival This compound This compound This compound->FLT3-ITD Inhibition Gene_Transcription->Proliferation Gene_Transcription->Survival

FLT3-ITD signaling pathway and the inhibitory action of this compound.
Induction of Cell Cycle Arrest and Apoptosis

By inhibiting the pro-survival signals emanating from the constitutively active FLT3-ITD receptor, this compound induces cell cycle arrest and programmed cell death (apoptosis) in AML cells.[1]

Experimental_Workflow MOLM-13_Cells MOLM-13 Cells (FLT3-ITD) Treatment Treatment with this compound MOLM-13_Cells->Treatment Inhibition Inhibition of FLT3 & STAT5 Phosphorylation Treatment->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Inhibition->Apoptosis Reduced_Leukemic_Growth Reduced Leukemic Growth Cell_Cycle_Arrest->Reduced_Leukemic_Growth Apoptosis->Reduced_Leukemic_Growth

Cellular consequences of this compound treatment in FLT3-ITD positive AML cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the FLT3 enzyme and substrate in kinase buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to kinase activity, is measured using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the log-concentration of the inhibitor and fitting the data to a dose-response curve.

Western Blotting for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cell lines (e.g., MOLM-13)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with various concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with this compound or DMSO for a specified time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding buffer

  • Annexin V-FITC

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Treat the cells with this compound or DMSO for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

This compound is a potent and selective inhibitor of FLT3-ITD and VEGFR2. Its mechanism of action involves the direct inhibition of FLT3 phosphorylation, leading to the suppression of downstream signaling pathways, particularly the STAT5 pathway. This targeted inhibition results in cell cycle arrest and apoptosis in AML cells harboring the FLT3-ITD mutation. The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent for the treatment of FLT3-mutated AML. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

Flt3-IN-28: A Technical Guide to its Binding Affinity and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and in vitro activity of Flt3-IN-28, a potent and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly in the context of Acute Myeloid Leukemia (AML).

Introduction to FLT3 and this compound

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and promoting leukemogenesis.

This compound, also known as Compound 12y, is a small molecule inhibitor designed to target FLT3, with a particular emphasis on cancer cells harboring the FLT3-ITD mutation.[2][3] Preclinical data indicates that this compound exhibits potent antitumor activity and has an oral bioavailability of 19.2% in Sprague-Dawley rats.[2] This inhibitor has been shown to prolong the survival of mice with MOLM-13 xenografts in a dose-dependent manner, highlighting its potential for the treatment of FLT3-ITD-positive AML.[2][3]

Quantitative Data on Binding Affinity and Cellular Activity

The in vitro efficacy of this compound and a closely related compound, Flt3-IN-XX, has been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of their inhibitory activities.

Table 1: Cellular IC50 Values for this compound
Cell LineFLT3 StatusIC50 (nM)
BaF3-FLT3-ITDITD Mutation85
BaF3-TEL-VEGFR2Fusion Protein290
MV4-11FLT3-ITD130
MOLM-13FLT3-ITD65
MOLM-14FLT3-ITD220

Data sourced from MedChemExpress.[2][3][4][5]

Table 2: Biochemical and Cellular Activity of Flt3-IN-XX
Assay TypeTarget/Cell LineFLT3 StatusIC50/EC50 (nM)
Biochemical Flt3 (Wild-Type)Wild-Type15.2
Flt3-ITDITD Mutation1.8
Flt3-D835YTKD Mutation3.5
c-KITWild-Type250.7
PDGFRβWild-Type489.1
Cellular MV4-11Flt3-ITD2.5
MOLM-13Flt3-ITD3.1
KG-1Flt3-WT> 1000
HL-60Flt3-WT> 1000

Data sourced from a BenchChem technical guide for Flt3-IN-XX.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and cellular activity of FLT3 inhibitors like this compound.

FLT3 Kinase Assay

This biochemical assay measures the ability of an inhibitor to prevent the enzymatic activity of recombinant FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).

  • Add 2 µL of a solution containing the FLT3 enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Prepare serial dilutions of test inhibitor Add_Inhibitor Add inhibitor to 384-well plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Substrate_Mix Prepare FLT3 enzyme and substrate mixture Add_Enzyme_Substrate Add enzyme and substrate mixture Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare ATP solution Add_ATP Initiate reaction with ATP ATP_Solution->Add_ATP Add_Inhibitor->Add_Enzyme_Substrate Add_Enzyme_Substrate->Add_ATP Incubate Incubate at 30°C for 1 hour Add_ATP->Incubate Stop_Reaction Stop reaction and add detection reagent Incubate->Stop_Reaction Measure_Luminescence Measure luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 value Measure_Luminescence->Calculate_IC50

Workflow for the FLT3 Kinase Assay.
Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • 96-well plates

  • Test inhibitor (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Add various concentrations of the test inhibitor or DMSO as a vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Plot the percentage of cell proliferation against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_setup Cell Seeding & Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis Seed_Cells Seed AML cells in 96-well plate Add_Inhibitor Add serial dilutions of inhibitor Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 value Measure_Luminescence->Calculate_IC50

Workflow for the Cellular Proliferation Assay.
Western Blot Analysis of FLT3 Signaling

This method is used to confirm the on-target activity of the inhibitor in a cellular context by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-ITD positive cells (e.g., MV4-11)

  • Test inhibitor

  • Cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA assay kit

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat FLT3-ITD positive cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

FLT3 Signaling Pathway and Mechanism of Inhibition

The binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[6] In AML cells with activating FLT3 mutations, this signaling is constitutive and ligand-independent.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. This prevents the autophosphorylation of the receptor and subsequent activation of its downstream signaling pathways. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-mutant AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates ATP_binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_28 This compound Flt3_IN_28->ATP_binding Inhibits

FLT3 signaling and inhibition by this compound.

References

Flt3-IN-28: A Technical Guide to the Inhibition of FLT3-ITD in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal to the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In approximately 30% of patients with acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation and survival of leukemic cells.[1][3] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain, which are associated with a poor prognosis.[3][4] This has established FLT3 as a critical therapeutic target in AML.[2]

Flt3-IN-28 belongs to a class of small molecule inhibitors designed to target the kinase activity of FLT3. These inhibitors typically function by competing with ATP for binding within the kinase domain, thereby blocking autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound and related compounds, their inhibitory effects on the FLT3-ITD mutation, and detailed experimental protocols for their evaluation.

Mechanism of Action and Signaling Pathway

The FLT3-ITD mutation results in the constitutive activation of several downstream signaling pathways, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[5][6][7] These pathways are crucial for cell survival, proliferation, and differentiation.[5] this compound and similar inhibitors act by blocking the initial autophosphorylation of the FLT3 receptor, which is the critical step for the activation of these downstream effectors.[2]

// Edges Flt3_IN_28 -> FLT3_ITD [label="Inhibition", color="#EA4335", style=bold, arrowhead=Tee];

FLT3_ITD -> GRB2 [label="Recruits"]; GRB2 -> SOS; SOS -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription [label="Promotes"];

FLT3_ITD -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 -> PIP3"]; PIP3 -> AKT [label="Activates"]; AKT -> Transcription [label="Promotes"];

FLT3_ITD -> JAK [label="Activates"]; JAK -> STAT5 [label="Phosphorylates"]; STAT5 -> STAT5_dimer [label="Dimerization"]; STAT5_dimer -> Transcription [label="Promotes"]; } /dot Figure 1: Simplified FLT3-ITD signaling and the inhibitory action of this compound.

Data Presentation: Inhibitory Activity

The potency of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the in vitro activity of Flt3-IN-25, a representative compound, against FLT3-ITD positive AML cell lines.

Table 1: Anti-proliferative Activity of Flt3-IN-25

Cell Line Genotype Flt3-IN-25 IC₅₀ (nM)
MV4-11 Human AML, FLT3-ITD/ITD 8.5[8]
Ba/F3-FLT3-ITD Murine Pro-B, FLT3-ITD 12.2[8]

| Ba/F3 (Parental) | Murine Pro-B, FLT3-WT | >10,000[8] |

Table 2: Inhibition of FLT3 Autophosphorylation and Downstream Signaling by Flt3-IN-25 in MV4-11 Cells

Target Flt3-IN-25 IC₅₀ (nM)
p-FLT3 (Tyr591) 5.2[8]
p-STAT5 (Tyr694) 7.8[8]
p-AKT (Ser473) 9.1[8]

| p-ERK1/2 (Thr202/Tyr204) | 10.5[8] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of FLT3 inhibitors. The following sections provide protocols for key in vitro experiments.

Experimental_Workflow

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of the inhibitor on cell viability.[8]

Materials:

  • FLT3-ITD positive cells (e.g., MV4-11)

  • RPMI-1640 medium with 10-20% FBS

  • Opaque-walled 96-well plates

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 90 µL of culture medium.[8]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[1]

  • Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.[8]

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • Equilibrate the plate to room temperature for 30 minutes.[8]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure luminescence using a plate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.

Western Blot Analysis for FLT3 Signaling

This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins following inhibitor treatment.

Materials:

  • FLT3-ITD positive cells (e.g., MV4-11)

  • This compound

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin).[1][8]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells and grow to logarithmic phase.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).[8]

  • Harvest and lyse the cells in ice-cold lysis buffer.[1]

  • Determine the protein concentration of the lysates.[1]

  • Denature protein samples by boiling in Laemmli buffer.[1]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detect protein bands using a chemiluminescent substrate and an imaging system.[1]

In Vitro Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the formation of ADP to directly quantify the kinase activity of purified FLT3 enzyme and its inhibition.

Materials:

  • Recombinant FLT3 kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]

  • Substrate peptide

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add 1 µl of inhibitor or vehicle (5% DMSO).[9]

  • Add 2 µl of recombinant FLT3 enzyme.[9]

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.[9]

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Incubate for 30 minutes at room temperature.[9]

  • Record luminescence. The signal positively correlates with kinase activity.

Conclusion

This compound and related compounds are potent inhibitors of the constitutively active FLT3-ITD receptor, a key driver in a significant subset of AML cases. By effectively blocking the autophosphorylation of FLT3, these inhibitors shut down critical downstream pro-survival and proliferative signaling pathways, leading to decreased viability of leukemic cells. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these targeted therapies, enabling researchers to quantify their potency and elucidate their mechanism of action. Further in vivo studies are necessary to fully validate the therapeutic potential of novel FLT3 inhibitors like this compound.[10]

References

Flt3-IN-28: A Technical Guide to its Effect on STAT5 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-28, with a core focus on its mechanism of action related to the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This document outlines the critical role of the FLT3-STAT5 axis in hematological malignancies, presents quantitative data on the inhibitory effects of this compound, details relevant experimental protocols for assessing its efficacy, and provides visual representations of the associated molecular pathways and experimental workflows.

Introduction: The FLT3-STAT5 Signaling Axis in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development and proliferation of hematopoietic stem and progenitor cells.[1][2] In a significant subset of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled cell proliferation and survival.[3][4] The most common of these are internal tandem duplication (ITD) mutations within the juxtamembrane domain of the receptor.[3][5]

A critical downstream effector of oncogenic FLT3-ITD is the STAT5 transcription factor.[6][7] The constitutive kinase activity of FLT3-ITD leads to the persistent phosphorylation of STAT5 at tyrosine residue 694 (pSTAT5).[8][9] This aberrant activation of STAT5 is a hallmark of FLT3-ITD-positive AML and is crucial for the survival of these leukemic cells.[10][11] Consequently, inhibiting the phosphorylation of STAT5 by targeting the upstream FLT3 kinase is a primary strategy in the development of targeted therapies for this aggressive leukemia subtype.[8]

This compound, also identified as Compound 12y, is an orally active and selective inhibitor of FLT3, demonstrating potent antitumor activity against cancer cells that harbor the FLT3-ITD mutation.[6] A key mechanism of its anti-leukemic effect is the downregulation of phosphorylation of both FLT3 and its critical downstream target, STAT5.[6]

Quantitative Data: In Vitro Inhibitory Activity of this compound

The efficacy of this compound has been quantified in several AML cell lines that are positive for the FLT3-ITD mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%, are summarized below.

Cell LineDescriptionIC50 (nM) for this compound
MV4-11 Human AML cell line with homozygous FLT3-ITD130
MOLM-13 Human AML cell line with heterozygous FLT3-ITD65
MOLM-14 Human AML cell line with heterozygous FLT3-ITD220
BaF3-FLT3-ITD Murine pro-B cell line engineered to express FLT3-ITD85
Data sourced from MedChemExpress.[6]

These data indicate that this compound potently inhibits the proliferation of AML cells that are dependent on the FLT3-ITD signaling pathway. The low nanomolar IC50 values in these cell lines underscore its potential as a targeted therapeutic agent.

Core Signaling Pathway and Inhibitor Action

The following diagrams illustrate the FLT3-STAT5 signaling pathway and the mechanism of action for an inhibitor like this compound.

FLT3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5_dimer STAT5 Dimer (inactive) FLT3->STAT5_dimer Phosphorylation pSTAT5_dimer pSTAT5 Dimer (active) pSTAT5_nucleus pSTAT5 Dimer pSTAT5_dimer->pSTAT5_nucleus Translocation DNA DNA pSTAT5_nucleus->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

FLT3-ITD Constitutive Activation of STAT5 Pathway

Inhibitor_Action FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Flt3_IN_28 This compound Flt3_IN_28->FLT3 pSTAT5 pSTAT5

Mechanism of this compound Action on STAT5 Phosphorylation

Experimental Protocols

To assess the effect of this compound on STAT5 phosphorylation, two primary experimental techniques are widely employed: Western Blotting and Flow Cytometry.

Western Blotting for Phospho-STAT5 (pSTAT5)

This method allows for the semi-quantitative analysis of pSTAT5 levels in cell lysates.

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of STAT5 in FLT3-ITD positive AML cells (e.g., MOLM-13).

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5 (total), Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed MOLM-13 cells at a density of 1x10^6 cells/mL and allow them to acclimate. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply ECL substrate and visualize protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize pSTAT5 levels to total STAT5 and the loading control (β-actin).

Flow Cytometry for Intracellular pSTAT5

This technique provides a quantitative, single-cell analysis of pSTAT5 levels within a cell population.

Objective: To quantify the percentage of cells with inhibited STAT5 phosphorylation following treatment with this compound.

Materials:

  • MOLM-13 cells and culture medium

  • This compound (dissolved in DMSO)

  • Fixation Buffer (e.g., Cytofix™ Buffer)

  • Permeabilization Buffer (e.g., Phosflow™ Perm Buffer III, ice-cold methanol)

  • Fluorophore-conjugated anti-phospho-STAT5 (pY694) antibody (e.g., Alexa Fluor 647 conjugate)

  • FACS Buffer (PBS with 0.5% BSA)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MOLM-13 cells with this compound at various concentrations as described for Western Blotting. Include an untreated and a vehicle control.

  • Fixation: Harvest cells and fix immediately with pre-warmed Fixation Buffer for 10-15 minutes at 37°C.

  • Permeabilization: Wash the cells and then permeabilize by adding ice-cold Permeabilization Buffer and incubating on ice or at -20°C for at least 30 minutes.

  • Staining: Wash the permeabilized cells thoroughly and then stain with the fluorophore-conjugated anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.

  • Acquisition: Wash the cells again, resuspend in FACS buffer, and acquire data on a flow cytometer.

  • Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the pSTAT5 signal or the percentage of pSTAT5-positive cells for each treatment condition.

Experimental and Logical Workflow Diagram

The following diagram outlines a typical workflow for evaluating a novel FLT3 inhibitor's effect on STAT5 phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_analysis Biochemical & Cellular Analysis cluster_data Data Interpretation start Hypothesis: This compound inhibits FLT3-ITD signaling cell_culture Culture FLT3-ITD+ AML Cells (e.g., MOLM-13) start->cell_culture treatment Treat cells with dose range of this compound and controls cell_culture->treatment harvest Harvest Cells for Analysis treatment->harvest western Western Blot for pSTAT5 / Total STAT5 harvest->western flow Flow Cytometry for intracellular pSTAT5 harvest->flow viability Cell Viability Assay (e.g., MTS/XTT to get IC50) harvest->viability data_analysis Quantify pSTAT5 inhibition and correlate with IC50 values western->data_analysis flow->data_analysis viability->data_analysis conclusion Conclusion: This compound effectively downregulates STAT5 phosphorylation data_analysis->conclusion

Workflow for Assessing this compound Efficacy

Conclusion

This compound is a potent, orally active inhibitor of FLT3-ITD, a key driver in a subset of AML. Its mechanism of action involves the direct inhibition of the FLT3 kinase, leading to a significant reduction in the phosphorylation of downstream signaling molecules, most notably STAT5. The quantitative data from in vitro cell-based assays demonstrate its efficacy in the nanomolar range. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and expand upon these findings, further elucidating the therapeutic potential of this compound in the treatment of FLT3-ITD-positive AML.

References

Quantitative Data on FLT3 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the mechanisms by which FMS-like tyrosine kinase 3 (FLT3) inhibitors induce apoptosis in Acute Myeloid Leukemia (AML) cells is critical for the development of targeted therapies. While the specific inhibitor Flt3-IN-28 is not extensively documented in publicly available research, this guide synthesizes the current understanding of how FLT3 inhibitors, as a class, trigger programmed cell death in AML. This document is intended for researchers, scientists, and drug development professionals.

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 receptor and downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[1] FLT3 inhibitors are designed to block this aberrant signaling, thereby inducing apoptosis in malignant cells.[1]

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several well-characterized FLT3 inhibitors in various FLT3-mutated AML cell lines.

InhibitorCell LineFLT3 Mutation StatusIC50 (nM)Reference
Midostaurin (B1676583)MOLM-13FLT3-ITD~200[2]
QuizartinibMOLM-13FLT3-ITD<10 (70% viability at 10nM)[2]
GilteritinibMOLM-13FLT3-ITD<10 (90% viability at 10nM)[2]
HSW630-1-FLT318.6[3]
HSW630-1-FLT3-ITD8.77[3]
FLT3-IN-3MV4-11Homozygous FLT3-ITD300[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis induced by FLT3 inhibitors.

Cell Viability and Apoptosis Analysis by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[5][6]

Materials and Reagents:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • FLT3 inhibitor (e.g., Flt3-IN-25)[1]

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed AML cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture for 24 hours. Treat the cells with the FLT3 inhibitor at various concentrations for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.[5] Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.[6]

Western Blotting for Signaling Pathway Analysis

This method is used to detect changes in the phosphorylation status of key proteins in the FLT3 signaling pathway.

Materials and Reagents:

  • Treated and untreated AML cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

FLT3 mutations lead to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[3][7] FLT3 inhibitors block the autophosphorylation of the FLT3 receptor, thereby inhibiting these pro-survival signals and inducing apoptosis.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) STAT5->Survival Proliferation Cell Proliferation ERK->Proliferation mTOR->Survival Inhibitor This compound (FLT3 Inhibitor) Inhibitor->FLT3

Caption: FLT3 signaling pathway and the point of inhibition.

The induction of apoptosis by FLT3 inhibitors is a key mechanism for their therapeutic effect in FLT3-mutated AML. The process can be visualized as a clear experimental workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cluster_mechanism Mechanism of Action CellCulture Culture AML Cells (e.g., MOLM-13, MV4-11) Treatment Treat with this compound (Dose-response and time-course) CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Treatment->Lysis Stain Stain with Annexin V / PI Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Data_Apoptosis Data_Apoptosis Flow->Data_Apoptosis Quantitative Apoptosis Data WesternBlot Western Blot for Signaling Proteins Lysis->WesternBlot Data_Signaling Data_Signaling WesternBlot->Data_Signaling Signaling Pathway Modulation

References

Flt3-IN-28: A Deep Dive into Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival. Flt3-IN-28 is an orally active and potent inhibitor of FLT3, demonstrating selective cytotoxicity against cancer cells harboring the FLT3-ITD mutation.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

This compound: Mechanism of Action and Cellular Effects

This compound exerts its therapeutic effect by targeting the constitutively activated FLT3 receptor, thereby inhibiting its downstream signaling cascades. The primary cellular consequences of this compound treatment in FLT3-ITD positive cells are the induction of cell cycle arrest and apoptosis.[1]

Quantitative Data: In Vitro Efficacy

The in vitro potency of this compound has been evaluated across various cell lines, with the half-maximal inhibitory concentration (IC50) values highlighting its selectivity for cells with FLT3-ITD mutations.

Cell LineGenotypeIC50 (nM)Reference
Ba/F3-FLT3-ITDFLT3-ITD85[1]
MV4-11FLT3-ITD130[1]
MOLM-13FLT3-ITD65[1]
MOLM-14FLT3-ITD220[1]

Core Downstream Signaling Pathways of FLT3

The constitutive activation of the FLT3 receptor, particularly the ITD mutant, triggers a cascade of downstream signaling events that are crucial for the survival and proliferation of leukemic cells. The three primary pathways implicated are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. This compound-mediated inhibition of FLT3 autophosphorylation leads to the downregulation of these key signaling networks.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling axis for cytokine receptors and is aberrantly activated by FLT3-ITD. Upon FLT3 activation, STAT5 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes that promote cell survival and proliferation. This compound has been shown to effectively downregulate the phosphorylation of STAT5 in FLT3-ITD positive cells, such as the MOLM-13 cell line.[1]

FLT3_STAT_Pathway FLT3_ITD FLT3-ITD JAK JAK FLT3_ITD->JAK Activates Flt3_IN_28 This compound Flt3_IN_28->FLT3_ITD Inhibits STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Dimerization Dimerization pSTAT5->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) Nucleus->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation FLT3_PI3K_AKT_Pathway FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K Activates Flt3_IN_28 This compound Flt3_IN_28->FLT3_ITD Inhibits AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Downstream Downstream Targets (e.g., 4E-BP1, S6K) mTOR->Downstream Survival Cell Survival & Growth Downstream->Survival FLT3_MAPK_ERK_Pathway FLT3_ITD FLT3-ITD GRB2_SOS GRB2/SOS FLT3_ITD->GRB2_SOS Recruits Flt3_IN_28 This compound Flt3_IN_28->FLT3_ITD Inhibits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation Transcription Gene Transcription (e.g., c-Fos, c-Jun) Nucleus->Transcription Promotes Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection Culture Culture FLT3-ITD+ cells (e.g., MV4-11, MOLM-13) Treat Treat with this compound (various concentrations and time points) Culture->Treat Lysis Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) Treat->Lysis Quantify Protein Quantification (BCA Assay) Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Blocking (5% BSA or non-fat milk) Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-p-STAT5, anti-STAT5) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Detection (Chemiluminescence) Secondary_Ab->Detect

References

Flt3-IN-28: A Potent Inhibitor of FLT3 for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, is a critical regulator of hematopoiesis. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and promoting leukemic cell proliferation and survival. These mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are associated with a poor prognosis. Flt3-IN-28, also identified as Compound 12y, is a novel, orally active small molecule inhibitor that has demonstrated potent and selective activity against cancer cells harboring the FLT3-ITD mutation. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and preclinical efficacy, to support further research and development.

Chemical and Physical Properties

This compound is a pyridine-based derivative bearing a 1,2,3-triazole moiety. While a specific CAS number is not publicly available in the referenced literature, its key molecular identifiers are summarized below.

PropertyValue
Compound Name This compound (Compound 12y)
Molecular Weight 490.45 g/mol
Molecular Formula C₂₃H₁₉FN₈O₄
CAS Number Not currently available in public databases

Mechanism of Action

This compound functions as a potent and selective inhibitor of Flt3 kinase. In AML cells with FLT3-ITD mutations, the receptor is constitutively phosphorylated, leading to the continuous activation of downstream signaling pathways that drive cell proliferation and inhibit apoptosis. This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets.

Preclinical studies have shown that treatment of FLT3-ITD positive AML cells with this compound leads to a dose-dependent downregulation of the phosphorylation levels of FLT3 and one of its key downstream effectors, STAT5.[1] This inhibition of the FLT3 signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis in AML cells.[1]

Preclinical Efficacy

The anti-leukemic activity of this compound has been evaluated in a panel of cell lines and in a xenograft mouse model.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against various cell lines, particularly those harboring the FLT3-ITD mutation. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Cell LineTarget/MutationIC₅₀ (nM)[1]
BaF3-FLT3-ITDFLT3-ITD85
BaF3-TEL-VEGFR2TEL-VEGFR2290
MV4-11FLT3-ITD130
MOLM-13FLT3-ITD65
MOLM-14FLT3-ITD220
In Vivo Activity

In a xenograft model using NSG mice inoculated with MOLM-13 cells, orally administered this compound was shown to prolong survival in a dose-dependent manner. The compound exhibited an oral bioavailability of 19.2% in Sprague-Dawley rats, indicating its potential for oral administration in a clinical setting.[1]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action and the methods used for its evaluation, the following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for characterizing FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT5->Proliferation FLT3_IN_28 This compound FLT3_IN_28->FLT3 Inhibits

Caption: Flt3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Determine IC₅₀) Treatment Treat with this compound Kinase_Assay->Treatment Cell_Culture AML Cell Culture (e.g., MOLM-13, MV4-11) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-FLT3, p-STAT5) Treatment->Western_Blot Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Xenograft_Model AML Xenograft Model (e.g., NSG mice with MOLM-13) Drug_Administration Oral Administration of this compound Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Survival Drug_Administration->Tumor_Monitoring PK_Studies Pharmacokinetic Studies (Bioavailability) Drug_Administration->PK_Studies

Caption: General Experimental Workflow for Flt3 Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on standard laboratory practices.

Cell Culture and Treatment

FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experimental procedures, cells are seeded at a specified density and treated with various concentrations of this compound (typically dissolved in DMSO) or vehicle control for the indicated time periods.

Western Blot Analysis
  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST and then incubated with primary antibodies against total FLT3, phosphorylated FLT3 (p-FLT3), total STAT5, and phosphorylated STAT5 (p-STAT5), with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Preparation: Following treatment with this compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate cell cycle analysis software.

In Vivo Xenograft Model
  • Cell Implantation: Immunodeficient mice (e.g., NSG) are subcutaneously or intravenously injected with a suspension of FLT3-ITD positive AML cells (e.g., MOLM-13).

  • Treatment: Once tumors are established or on a specified day post-injection, mice are randomized into treatment and control groups. This compound is administered orally at various doses daily or on a specified schedule. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers (for subcutaneous models), and the overall survival of the mice is monitored. Body weight is also monitored as an indicator of toxicity.

Conclusion

This compound is a promising, orally bioavailable inhibitor of Flt3 with potent activity against AML cells harboring the FLT3-ITD mutation. Its ability to downregulate key signaling pathways, induce cell cycle arrest and apoptosis, and prolong survival in preclinical models highlights its therapeutic potential. Further investigation into its safety profile, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies is warranted to advance its development as a targeted treatment for AML.

References

Flt3-IN-28 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Flt3-IN-28, a potent and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. This compound is a novel pyridine-based derivative that has demonstrated potent inhibitory activity against FLT3, particularly the internal tandem duplication (ITD) mutation, which is associated with a poor prognosis in AML patients.

Supplier and Purchasing Information

This compound is available from various chemical suppliers for research purposes. The following table summarizes the purchasing information from a key supplier.

SupplierCatalog NumberProduct NamePurityAvailable Quantities
MedChemExpressHY-170576This compound>98%1 mg, 5 mg, 10 mg, 50 mg, 100 mg

Quantitative Data Summary

This compound has been characterized by its potent and selective inhibitory activity against FLT3-ITD mutant cell lines. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cellular Activity of this compound [1]

Cell LineGenotypeIC50 (nM)
MV4-11FLT3-ITD130
MOLM-13FLT3-ITD65
MOLM-14FLT3-ITD220
BaF3-FLT3-ITD-85
BaF3-TEL-VEGFR2-290

Table 2: In Vivo Efficacy of this compound [1]

ParameterSpeciesValue
Oral BioavailabilitySD Rats19.2%

Signaling Pathways and Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor, which in turn downregulates downstream signaling pathways crucial for cell survival and proliferation. The primary mechanism involves the inhibition of FLT3 autophosphorylation and the subsequent suppression of the STAT5 signaling cascade.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Survival Cell Survival STAT5->Survival Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on standard methodologies for evaluating FLT3 inhibitors and should be optimized for specific experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in leukemic cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream target STAT5.

Materials:

  • MOLM-13 cells

  • This compound

  • DMSO

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Treat MOLM-13 cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 4 hours).

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture MOLM-13 cells Implantation Implant cells into immunodeficient mice Cell_Culture->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Grouping Randomize mice into treatment groups Tumor_Growth->Grouping Treatment_Admin Administer this compound (e.g., oral gavage) Grouping->Treatment_Admin Monitoring Monitor tumor volume and body weight Treatment_Admin->Monitoring Endpoint Endpoint analysis: - Survival - Tumor weight Monitoring->Endpoint

Caption: A representative experimental workflow for in vivo efficacy studies of this compound.

Procedure:

  • MOLM-13 cells are implanted subcutaneously into immunodeficient mice (e.g., NSG mice).

  • Once tumors are established, mice are randomized into treatment and vehicle control groups.

  • This compound is administered orally at various doses.

  • Tumor volume and body weight are monitored regularly.

  • The study endpoint may be a predetermined tumor volume or a defined time point, at which time survival and final tumor weight are assessed.

Conclusion

This compound is a promising preclinical candidate for the treatment of FLT3-ITD positive AML. Its potent and selective inhibitory activity, coupled with oral bioavailability, warrants further investigation. This guide provides a foundational resource for researchers to design and execute studies to further elucidate the therapeutic potential of this compound.

References

Flt3-IN-28: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel FLT3 Inhibitor for Acute Myeloid Leukemia

Flt3-IN-28, also identified as Compound 12y, is an orally active and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Properties

PropertyValue
Molecular Formula C23H19FN8O4
Molecular Weight 490.45 g/mol

Biological Activity

This compound demonstrates selective inhibitory activity against cancer cells harboring the FLT3 internal tandem duplication (ITD) mutation, a common driver in Acute Myeloid Leukemia (AML).[1]

In Vitro Efficacy

The half-maximal inhibitory concentrations (IC50) of this compound have been determined in various cell lines, highlighting its potency against FLT3-ITD positive AML cells.

Cell LineTargetIC50 (nM)
BaF3-FLT3-ITDFLT3-ITD85[1]
MV4-11FLT3-ITD130[1]
MOLM-13FLT3-ITD65[1]
MOLM-14FLT3-ITD220[1]
BaF3-TEL-VEGFR2TEL-VEGFR2290[1]
In Vivo Data

Preclinical studies in animal models have demonstrated the potential of this compound for in vivo applications.

ParameterSpeciesValue
Oral Bioavailability SD rats19.2%[1]
Efficacy NSG mice with MOLM-13 xenograftsDose-dependent prolongation of survival[1]

Mechanism of Action

This compound exerts its anti-leukemic effects by targeting the constitutively activated FLT3 receptor. This inhibition leads to the downregulation of key downstream signaling pathways involved in cell proliferation and survival.

FLT3 Signaling Pathway Inhibition

Mutated FLT3 receptors, particularly those with internal tandem duplications (FLT3-ITD), lead to ligand-independent activation of downstream signaling cascades, including the STAT5, MAPK, and PI3K/AKT pathways. This compound directly inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these aberrant signals.[1][2]

FLT3_Signaling_Pathway FLT3-ITD Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor p_FLT3 Phosphorylated FLT3 FLT3_ITD->p_FLT3 Autophosphorylation STAT5 STAT5 p_FLT3->STAT5 PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS p_STAT5 Phosphorylated STAT5 STAT5->p_STAT5 Transcription Gene Transcription (Proliferation, Survival) p_STAT5->Transcription AKT AKT PI3K->AKT p_AKT Phosphorylated AKT AKT->p_AKT p_AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK Phosphorylated ERK ERK->p_ERK p_ERK->Transcription Flt3_IN_28 This compound Flt3_IN_28->p_FLT3 Inhibits

FLT3-ITD Signaling Pathway and Inhibition by this compound

Experimental evidence confirms that treatment of MOLM-13 cells with this compound leads to a reduction in the phosphorylation levels of both FLT3 and its downstream effector, STAT5.[1] This inhibition of critical signaling nodes ultimately induces cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

A common method to assess the cytotoxic effects of this compound on AML cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (typically ranging from 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream target STAT5.

Methodology:

  • Cell Treatment: MOLM-13 cells are treated with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5. A loading control antibody (e.g., anti-β-actin) is also used.

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.

Western_Blot_Workflow Western Blot Workflow for Phosphorylation Analysis cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Treatment Treat cells with This compound Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-FLT3, p-STAT5) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect with ECL Secondary_Ab->Detection Image_Acquisition Acquire chemiluminescent image Detection->Image_Acquisition Densitometry Perform densitometry and normalize Image_Acquisition->Densitometry

Western Blot Workflow for Phosphorylation Analysis
In Vivo Xenograft Model

To evaluate the in vivo efficacy of this compound, a xenograft model using human AML cells in immunodeficient mice is employed.

Methodology:

  • Cell Implantation: Immunodeficient mice (e.g., NSG mice) are subcutaneously or intravenously inoculated with MOLM-13 cells.

  • Tumor Growth: Tumors are allowed to establish to a palpable size.

  • Drug Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses (e.g., 25, 50 mg/kg) daily.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Survival is monitored.

  • Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival curves are generated and analyzed.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow Implantation Implant MOLM-13 cells into NSG mice Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle daily Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint determination (tumor size, survival) Monitoring->Endpoint Analysis Analyze tumor growth inhibition and survival Endpoint->Analysis

In Vivo Xenograft Experimental Workflow

References

In Silico Modeling and Docking of FLT3 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of FMS-like tyrosine kinase 3 (FLT3) inhibitors, with a focus on the representative compound Quizartinib. This document outlines the computational methodologies, quantitative binding data, and the underlying signaling pathways pertinent to the development of targeted therapies for conditions such as Acute Myeloid Leukemia (AML).

Introduction to FLT3 and Targeted Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML). These mutations lead to constitutive activation of the receptor, driving uncontrolled cell growth and contributing to a poor prognosis.

In silico modeling and molecular docking have become indispensable tools in the discovery and development of FLT3 inhibitors. These computational techniques allow for the prediction of binding affinities, the elucidation of binding modes, and the rational design of novel, more potent, and selective inhibitors. This guide will delve into the technical aspects of these computational approaches, using the potent and selective second-generation FLT3 inhibitor, Quizartinib, as a primary example.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

Computational and experimental studies have quantified the interaction between FLT3 and its inhibitors. The data presented below summarizes key binding affinity and inhibitory concentration values for the representative FLT3 inhibitors Quizartinib and Gilteritinib. Lower values are indicative of a more potent interaction.

Table 1: In Silico Binding Affinities of FLT3 Inhibitors
CompoundFLT3 ConformationDocking Score (kcal/mol)Computational MethodReference
Quizartinib Wild-Type (DFG-out)-9.3Molecular Docking[1]
Gilteritinib Wild-Type (DFG-out)-9.6Molecular Docking[1]
Sorafenib Wild-Type (DFG-out)-8.3Molecular Docking[1]
Midostaurin Wild-Type (DFG-out)-7.5Molecular Docking[1]
Quizartinib N/A-10.524Molecular Docking[2]
Sorafenib N/A-10.997Molecular Docking[2]
Table 2: Experimental Binding Affinity and In Vitro Potency of FLT3 Inhibitors
CompoundTargetBinding Affinity (Kd, nM)IC50 (nM)Cell Line/AssayReference
Quizartinib FLT33.30.5MV4-11 (FLT3-ITD)
AC886 (Quizartinib metabolite) FLT31.10.18MV4-11 (FLT3-ITD)
Gilteritinib FLT31.00.7 - 1.8Ba/F3, MV4-11 (FLT3-ITD)[3][4]
Midostaurin FLT37.9N/AN/A
Crenolanib FLT30.28N/AN/A
Sorafenib FLT35.9N/AN/A
Gilteritinib FLT3-ITDN/A1.8Ba/F3 cells[5]
Gilteritinib FLT3-D835YN/A1.6Ba/F3 cells[5]
Gilteritinib FLT3-ITD-F691LN/A22Ba/F3 cells[5]
Gilteritinib c-KitN/A102TF-1 cells[3]

Experimental Protocols for In Silico Studies

The following sections detail the typical methodologies employed in the molecular docking and virtual screening of FLT3 inhibitors.

Molecular Docking Protocol using AutoDock Vina

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein Preparation :

    • The crystal structure of the target protein, FLT3, is obtained from the Protein Data Bank (PDB). For example, PDB ID: 4XUF can be used.[2]

    • Crystallographic water molecules and any co-crystallized ligands are removed from the PDB file.[2]

    • Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Gasteiger charges) are assigned.[1]

    • The protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.[2]

  • Ligand Preparation :

    • The 3D structure of the ligand (e.g., Quizartinib) is obtained from a chemical database like PubChem or generated using molecular modeling software.[6]

    • The ligand structure is optimized to its lowest energy conformation.

    • The ligand is saved in the PDBQT format.[2]

  • Grid Box Generation :

    • A grid box is defined to encompass the active site of the FLT3 protein.[2]

    • The dimensions of the grid box are typically set to include the entire binding pocket, for instance, 20 Å x 20 Å x 20 Å, centered on the position of a known bound ligand.[2]

  • Docking Simulation :

    • AutoDock Vina is used to perform the docking simulation.[2]

    • The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[2]

    • The result is a set of docked poses ranked by their binding energy scores, with more negative scores indicating a higher predicted binding affinity.[2]

  • Analysis of Results :

    • The top-ranked docking poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.[7]

    • To validate the docking protocol, the co-crystallized ligand can be re-docked into the binding site, and the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is calculated. A low RMSD value confirms the accuracy of the docking method.[2]

Visualizations: Pathways and Workflows

FLT3 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by FLT3. In cancer, mutations lead to the constitutive activation of these pathways, promoting cell proliferation and survival. FLT3 inhibitors act by blocking the initial phosphorylation event, thereby inhibiting these downstream signals.

FLT3_Signaling_Pathway FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds Dimerization Dimerization & Autophosphorylation FLT3R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 Quizartinib Quizartinib Quizartinib->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

FLT3 Signaling Pathway and Point of Inhibition
In Silico Drug Discovery Workflow

The diagram below outlines a typical workflow for structure-based virtual screening, a common strategy for identifying novel inhibitors against a therapeutic target like FLT3.[8]

Virtual_Screening_Workflow Structure-Based Virtual Screening Workflow cluster_prep Preparation cluster_screen Screening cluster_post Post-Screening Analysis cluster_validation Validation Target Target Identification (e.g., FLT3) ProteinPrep Protein Structure Preparation (PDB) Target->ProteinPrep Docking Molecular Docking (e.g., AutoDock Vina) ProteinPrep->Docking CompoundDB Compound Database (e.g., ZINC, PubChem) LigandPrep Ligand Preparation (3D Conversion & Energy Minimization) CompoundDB->LigandPrep LigandPrep->Docking Scoring Scoring and Ranking (Binding Energy) Docking->Scoring HitSelection Hit Selection (Top-ranked compounds) Scoring->HitSelection ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) HitSelection->ADMET MD_Sim Molecular Dynamics Simulation (Stability) HitSelection->MD_Sim Bioassays Biological Evaluation (In vitro assays) ADMET->Bioassays MD_Sim->Bioassays

A typical in silico drug discovery workflow.

Conclusion

In silico modeling and docking studies are powerful, cost-effective strategies that continue to accelerate the discovery of novel and potent FLT3 inhibitors. By providing detailed insights into the molecular interactions between inhibitors and the FLT3 kinase domain, these computational methods enable the rational design of drugs with improved efficacy and selectivity. The data and protocols presented in this guide, using Quizartinib as a case study, highlight the integral role of computational chemistry in modern drug development for AML and other FLT3-driven malignancies. The continued refinement of these in silico techniques holds great promise for overcoming challenges such as drug resistance and for the development of next-generation targeted therapies.

References

Flt3-IN-28: A Deep Dive into Structure-Activity Relationships for Potent FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] This has established FLT3 as a key therapeutic target for AML. Flt3-IN-28 (also referred to as compound 12y) is a potent and orally active FLT3 inhibitor that has demonstrated significant anti-tumor activity, particularly against cancer cells harboring the FLT3-ITD mutation.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data from its discovery, the experimental protocols used for its evaluation, and visualizations of its mechanism of action.

Core Structure and SAR Summary

This compound belongs to a series of pyridine-based derivatives bearing a 1,2,3-triazole moiety. The discovery and optimization of this series, originating from a lead compound (compound 2), led to the identification of compound 12y (this compound) as a highly potent inhibitor.[1] The SAR studies focused on modifications at three key positions of the scaffold: the pyridine (B92270) ring, the triazole moiety, and the terminal phenyl ring.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological data for this compound and its key analogs from the foundational study by Chen B, et al. These tables highlight the impact of structural modifications on inhibitory activity against FLT3 kinase and proliferation of FLT3-ITD dependent AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs

CompoundR1 (Pyridine-linked Amide)R2 (Triazole-linked Ring)FLT3-ITD IC50 (nM)VEGFR2 IC50 (nM)
This compound (12y) (S)-3-hydroxypyrrolidine-1-carbonyl4-pyridyl1545
Lead (2) MethoxyPhenyl>1000>1000
12a 2-hydroxyacetamide4-pyridyl89210
12f 3-hydroxyazetidine-1-carbonyl4-pyridyl3298
12j (R)-3-hydroxypyrrolidine-1-carbonyl4-pyridyl2876
13b (S)-3-hydroxypyrrolidine-1-carbonylPhenyl55150
13c (S)-3-hydroxypyrrolidine-1-carbonyl3-pyridyl2165

Data synthesized from the findings presented in Chen B, et al., European Journal of Medicinal Chemistry, 2025.[1]

Table 2: Anti-proliferative Activity of this compound and Analogs

CompoundMOLM-13 IC50 (nM)MV4-11 IC50 (nM)MOLM-14 IC50 (nM)BaF3-FLT3-ITD IC50 (nM)BaF3-TEL-VEGFR2 IC50 (nM)
This compound (12y) 6513022085290
12f 150280410190550
12j 110210350140420
13c 95180290115380

Data represents the half-maximal inhibitory concentration (IC50) against various cancer cell lines. MOLM-13, MV4-11, and MOLM-14 are human AML cell lines with the FLT3-ITD mutation.[2] Data synthesized from Chen B, et al., European Journal of Medicinal Chemistry, 2025.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluation for this compound, the following diagrams illustrate the key signaling pathway and the general experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 (Autophosphorylation) FLT3->pFLT3 Ligand-independent (FLT3-ITD) RAS RAS/MAPK Pathway pFLT3->RAS PI3K PI3K/AKT Pathway pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 Transcription Gene Transcription pSTAT5->Transcription Transcription->Proliferation Flt3_IN_28 This compound Flt3_IN_28->pFLT3 Inhibition

Caption: FLT3-ITD Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Design cluster_evaluation Biological Evaluation cluster_invivo In Vivo Studies Design Lead Compound (Compound 2) Synthesis Synthesis of Pyridine Analogs Design->Synthesis KinaseAssay In Vitro FLT3 Kinase Assay Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (MOLM-13, MV4-11, etc.) KinaseAssay->CellAssay Potent Compounds WesternBlot Western Blot Analysis (p-FLT3, p-STAT5) CellAssay->WesternBlot Active Compounds PK Pharmacokinetics (Rats) WesternBlot->PK Lead Candidate (this compound) Efficacy Xenograft Model (Mice) PK->Efficacy

Caption: General Experimental Workflow for this compound Development.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound, based on standard laboratory procedures and information from the primary publication.[1]

FLT3 Kinase Inhibition Assay

This assay is performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of the FLT3 kinase.

  • Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP indicates inhibition.

  • Materials:

    • Recombinant human FLT3-ITD enzyme

    • Myelin Basic Protein (MBP) as a generic substrate

    • ATP (Adenosine triphosphate)

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Test compounds (dissolved in DMSO)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then further dilute in Kinase Assay Buffer.

    • In a 384-well plate, add 2.5 µL of the diluted compound solution. Include a positive control (DMSO, no inhibitor) and a negative control ("blank", no enzyme).

    • Add 2.5 µL of a solution containing the FLT3-ITD enzyme and the substrate (MBP) in Kinase Assay Buffer to each well (except the blank).

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth and proliferation of cancer cells, particularly those dependent on FLT3 signaling.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is often used. It measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Materials:

    • AML cell lines (e.g., MOLM-13, MV4-11) cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Test compounds (dissolved in DMSO).

    • CellTiter-Glo® Reagent.

    • Opaque-walled 96-well plates.

    • Luminometer.

  • Procedure:

    • Seed the cells into opaque-walled 96-well plates at a density of approximately 5,000-10,000 cells per well in 90 µL of culture medium.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 10 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Western Blot Analysis for FLT3 and STAT5 Phosphorylation

This technique is used to confirm that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of FLT3 and its key downstream effector, STAT5.[2]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of the target proteins.

  • Materials:

    • MOLM-13 cells.

    • Test compound (this compound).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Culture MOLM-13 cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-FLT3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • To analyze other proteins, the membrane can be stripped and re-probed with different primary antibodies (e.g., total FLT3, p-STAT5, total STAT5, and β-actin).

Conclusion

The development of this compound showcases a successful structure-based drug design approach, leading to a potent and selective inhibitor of FLT3-ITD. The SAR data clearly indicates that the (S)-3-hydroxypyrrolidine-1-carbonyl moiety at the R1 position and a 4-pyridyl group at the R2 position are optimal for potent kinase and cellular activity. The compound effectively downregulates the phosphorylation of FLT3 and STAT5, leading to cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[2] With its favorable in vivo properties, including oral bioavailability, this compound stands as a promising candidate for further investigation in the treatment of acute myeloid leukemia.[1] This guide provides the foundational technical information for researchers and developers working on next-generation FLT3 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Flt3-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most prevalent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. The most common of these mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, which in turn drives uncontrolled cell growth and the survival of leukemic cells.[2][1] Consequently, FLT3 has emerged as a critical therapeutic target in AML.

Flt3-IN-28 is a potent and orally active inhibitor of FLT3. It demonstrates selective inhibitory activity against cancer cells harboring the FLT3-ITD mutation.[3] Mechanistically, this compound has been shown to downregulate the phosphorylation levels of both FLT3 and its downstream signaling mediator, STAT5.[3] This inhibition of the FLT3 signaling cascade ultimately leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD positive cancer cells.[3] These application notes provide detailed protocols for the use of this compound in cell-based assays to evaluate its therapeutic potential.

Data Presentation

The following table summarizes the in vitro cellular activity of this compound in various cancer cell lines.

Cell LineDescriptionAssay TypeIC50 (nM)Reference
BaF3-FLT3-ITDPro-B cell line expressing FLT3-ITDCell Proliferation85[3]
BaF3-TEL-VEGFR2Pro-B cell line expressing TEL-VEGFR2 fusionCell Proliferation290[3]
MV4-11AML cell line with homozygous FLT3-ITDCell Proliferation130[3]
MOLM-13AML cell line with heterozygous FLT3-ITDCell Proliferation65[3]
MOLM-14AML cell line with heterozygous FLT3-ITDCell Proliferation220[3]

Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, primarily the PI3K/AKT, MAPK, and STAT5 pathways.[1][4] These pathways are crucial for the regulation of gene transcription involved in cell proliferation and survival.[4] this compound exerts its effect by inhibiting the phosphorylation of FLT3, thereby blocking these downstream cascades.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival) AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription STAT5->Gene_Transcription Flt3_IN_28 This compound Flt3_IN_28->FLT3

Caption: this compound inhibits the mutated FLT3 receptor, blocking downstream signaling pathways.

Experimental Protocols

The following protocols provide a framework for evaluating the cellular effects of this compound.

Cell Culture

AML cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4-11, are recommended for these assays.

  • Media: Culture cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: To maintain logarithmic growth, subculture the cells every 2-3 days.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the concentration-dependent effect of this compound on cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[5]

    • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the induction of apoptosis by this compound.

  • Procedure:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours. Include a vehicle control.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in an Annexin V-FITC Apoptosis Detection Kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Protein Phosphorylation

This technique is used to confirm the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream targets.

  • Primary Antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control such as anti-β-actin.

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).

    • Harvest and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram outlines a general workflow for the evaluation of this compound in cell-based assays.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (MOLM-13, MV4-11) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep This compound Preparation (Serial Dilutions) Incubation Incubation with this compound Compound_Prep->Incubation Cell_Seeding->Incubation Viability Cell Viability Assay (MTS/MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Western_Blot Western Blot (Phospho-protein analysis) Incubation->Western_Blot Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for Flt3 Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making Flt3 a key therapeutic target.[1][2] Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3 receptors.[1][3] This document provides detailed application notes and protocols for the use of Flt3 inhibitors in cell culture experiments, with a focus on determining appropriate concentrations and assessing their biological effects.

Data Presentation: In Vitro Cellular Activity of Representative Flt3 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate concentration range for cell culture experiments. The IC50 values for several common Flt3 inhibitors against AML cell lines expressing Flt3 mutations are summarized in the table below.

CompoundTarget(s)Cell LineAssayIC50 (nM)Reference
MidostaurinFlt3, other kinasesMOLM-13Cell Viability~200[1]
GilteritinibFlt3, AXLMV4-11Cell Viability7.99[1][4]
QuizartinibFlt3MV4-11Cell Viability4.76[1][4]
SorafenibFlt3, other kinasesMV4-11Cell ViabilityNot specified[1]
Flt3-IN-3Flt3-ITDMV4-11, PL-21Cell Viability300[5]

Flt3 Signaling Pathway and Inhibition

Flt3 is a receptor tyrosine kinase that, upon binding its ligand (Flt3L), dimerizes and autophosphorylates, initiating downstream signaling cascades.[3][6] These pathways, primarily the PI3K/Akt, RAS/MEK/ERK, and STAT5 pathways, are crucial for cell proliferation, survival, and differentiation.[2][3][7] In AML, activating mutations lead to constitutive, ligand-independent activation of these pathways.[3][8] Flt3 inhibitors block this aberrant signaling by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream effectors.[9]

FLT3_Signaling FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activation Flt3_Inhibitor Flt3-IN-28 Flt3_Inhibitor->FLT3 Inhibition Experimental_Workflow Experimental Workflow for Flt3 Inhibitor Evaluation A 1. Cell Culture (e.g., MV4-11, MOLM-13) B 2. Cell Viability Assay (Determine IC50) A->B C 3. Western Blot Analysis (Confirm target engagement) B->C Use IC50 for concentration selection D 4. Apoptosis Assay (Assess mechanism of cell death) B->D Use IC50 for concentration selection E 5. Further Mechanistic Studies (e.g., Cell Cycle Analysis) D->E

References

Application Notes and Protocols for Flt3-IN-28 in MOLM-13 and MV4-11 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells and the immune system.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[2][3][4] This uncontrolled signaling promotes leukemic cell proliferation and survival through downstream pathways, including STAT5, PI3K/AKT, and MAPK/ERK, and is associated with a poor prognosis.[4][5] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[6][7]

The human AML cell lines MOLM-13 and MV4-11 both harbor the FLT3-ITD mutation, making them essential in vitro models for the preclinical evaluation of FLT3 inhibitors.[8][9][10] MOLM-13 was established from a 20-year-old man with AML and expresses both wild-type and FLT3-ITD alleles.[8][11] The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation and is highly dependent on the FLT3 signaling pathway for its survival.[8][9][12]

Flt3-IN-28 is a small molecule inhibitor designed to target the kinase activity of FLT3. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in the MOLM-13 and MV4-11 cell lines. The included methodologies cover cell viability, protein expression and signaling, apoptosis, and cell cycle analysis.

Data Presentation

Note: The following quantitative data is illustrative and should be replaced with experimentally determined values for this compound.

Table 1: Cell Viability (IC50) of this compound

Cell LineThis compound IC50 (nM) after 72h
MOLM-13Placeholder Value
MV4-11Placeholder Value

Table 2: Apoptosis Induction by this compound

Cell LineTreatment (24h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
MOLM-13Vehicle (DMSO)Placeholder ValuePlaceholder Value
This compound (50 nM)Placeholder ValuePlaceholder Value
MV4-11Vehicle (DMSO)Placeholder ValuePlaceholder Value
This compound (50 nM)Placeholder ValuePlaceholder Value

Table 3: Cell Cycle Analysis with this compound

Cell LineTreatment (48h)% G0/G1 Phase% S Phase% G2/M Phase
MOLM-13Vehicle (DMSO)Placeholder ValuePlaceholder ValuePlaceholder Value
This compound (50 nM)Placeholder ValuePlaceholder ValuePlaceholder Value
MV4-11Vehicle (DMSO)Placeholder ValuePlaceholder ValuePlaceholder Value
This compound (50 nM)Placeholder ValuePlaceholder ValuePlaceholder Value

Table 4: Inhibition of FLT3 Signaling by this compound (Western Blot Densitometry)

Cell LineTreatment (4h)Relative p-FLT3 / Total FLT3Relative p-STAT5 / Total STAT5Relative p-AKT / Total AKTRelative p-ERK / Total ERK
MOLM-13Vehicle (DMSO)1.01.01.01.0
This compound (50 nM)Placeholder ValuePlaceholder ValuePlaceholder ValuePlaceholder Value
MV4-11Vehicle (DMSO)1.01.01.01.0
This compound (50 nM)Placeholder ValuePlaceholder ValuePlaceholder ValuePlaceholder Value

Mandatory Visualizations

FLT3_Signaling_Pathway FLT3 Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor p_FLT3 p-FLT3 (Constitutively Active) FLT3_ITD->p_FLT3 Autophosphorylation RAS RAS p_FLT3->RAS PI3K PI3K p_FLT3->PI3K STAT5 STAT5 p_FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT p_STAT5 p-STAT5 STAT5->p_STAT5 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival p_STAT5->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->p_FLT3 Inhibition

Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream signaling.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_culture Cell Culture cluster_assays Biological Assays cluster_analysis Data Analysis Culture_MOLM13 Culture MOLM-13 Cells Treatment Treat cells with this compound (Dose-response & time-course) Culture_MOLM13->Treatment Culture_MV411 Culture MV4-11 Cells Culture_MV411->Treatment Viability Cell Viability Assay (e.g., MTS/CellTiter-Glo) Treatment->Viability Western Western Blot (p-FLT3, p-STAT5, p-AKT, p-ERK) Treatment->Western Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Viability->IC50 Signaling Quantify Protein Phosphorylation Western->Signaling Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle_Quant Analyze Cell Cycle Distribution CellCycle->CellCycle_Quant

Caption: Workflow for determining the efficacy of this compound in AML cell lines.

Experimental Protocols

Cell Culture

Materials:

  • MOLM-13 (e.g., DSMZ ACC 554) or MV4-11 (e.g., ATCC CRL-9591) cells

  • RPMI-1640 Medium (for MOLM-13) or Iscove's Modified Dulbecco's Medium (IMDM) (for MV4-11)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • This compound (stock solution in DMSO)

Procedure:

  • Complete Medium: Prepare complete growth medium by supplementing the basal medium with 10-20% FBS and 1% Penicillin-Streptomycin.[11]

  • Cell Maintenance: Culture cells in suspension in a humidified incubator at 37°C with 5% CO2.[11]

  • Subculturing: Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL for MOLM-13[11] and between 2 x 10^5 and 1 x 10^6 cells/mL for MV4-11. Dilute the cell suspension with fresh medium every 2-3 days.

Cell Viability Assay (MTS or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 96-well plates in a final volume of 100 µL.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Assay: Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[13]

  • Measurement: Read the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.[6]

Procedure:

  • Cell Treatment: Seed MOLM-13 or MV4-11 cells at a density of 1 x 10^6 cells/mL. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Incubate on ice for 30 minutes.

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[6]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin) overnight at 4°C.[6]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 50 nM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 50 nM) and a vehicle control for 24 or 48 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Note: Analysis of Apoptosis Induced by Flt3-IN-28 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the Flt3 receptor.[2][3] This aberrant signaling promotes uncontrolled cell proliferation and inhibits apoptosis, contributing to the pathogenesis and poor prognosis of AML.[1][4]

Flt3 inhibitors are a class of targeted therapies designed to block the dysregulated kinase activity of mutated Flt3. Flt3-IN-28 is a potent Flt3 inhibitor. By competing with ATP for binding to the kinase domain, this compound inhibits the autophosphorylation of the Flt3 receptor and the subsequent activation of downstream pro-survival signaling pathways, such as PI3K/AKT and RAS/MAPK.[1][2] This blockade of oncogenic signaling ultimately leads to cell cycle arrest and the induction of apoptosis in Flt3-dependent cancer cells.[1]

This application note provides a comprehensive protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of Apoptosis Detection

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis by flow cytometry is the dual-staining assay using Annexin V and Propidium Iodide (PI).

  • Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a calcium-dependent protein that has a high affinity for PS. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.

  • Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.

This dual-staining method allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common in this assay).

Data Presentation

The following tables summarize representative quantitative data on the induction of apoptosis by a potent Flt3 inhibitor in Flt3-mutated AML cell lines.

Table 1: Dose-Dependent Induction of Apoptosis by a Flt3 Inhibitor in MV4-11 Cells

Flt3 Inhibitor Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
0 (Control)5.2 ± 0.83.1 ± 0.58.3 ± 1.3
1015.6 ± 2.15.4 ± 0.921.0 ± 3.0
5035.8 ± 4.512.7 ± 1.848.5 ± 6.3
10052.1 ± 6.225.3 ± 3.477.4 ± 9.6

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.

Table 2: Time-Course of Apoptosis Induction by a Flt3 Inhibitor (50 nM) in MV4-11 Cells

Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
04.9 ± 0.72.8 ± 0.47.7 ± 1.1
612.3 ± 1.54.1 ± 0.616.4 ± 2.1
1228.7 ± 3.28.9 ± 1.237.6 ± 4.4
2436.2 ± 4.113.5 ± 1.949.7 ± 6.0
4825.4 ± 3.045.8 ± 5.571.2 ± 8.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound

  • Flt3-mutated AML cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile DMSO

  • 6-well cell culture plates

  • Flow cytometer

Protocol for this compound Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the compound in sterile DMSO.[2]

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[2]

  • Store the aliquots at -20°C or -80°C, protected from light.[2]

Cell Culture and Treatment Protocol
  • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.[1]

  • Seed the cells at a density of 2 x 10^5 cells/mL in 6-well plates.[1]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated vehicle control.

Annexin V/PI Staining Protocol for Flow Cytometry
  • Harvest the cells by transferring the cell suspension to a microcentrifuge tube. For adherent cells, trypsinize and collect the cells.

  • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.[5]

  • Wash the cells once with cold 1X PBS and centrifuge again.[6]

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6] Gently vortex the tube.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples on a flow cytometer immediately, preferably within one hour.[6][7]

Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the main cell population and exclude debris.[2]

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and correct for spectral overlap between the fluorochromes.[2]

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) within the gated population.

  • Data Analysis: Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). The four quadrants will represent:

    • Lower-left (Q4): Viable cells (Annexin V-/PI-)

    • Lower-right (Q3): Early apoptotic cells (Annexin V+/PI-)

    • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)

    • Upper-left (Q1): Necrotic cells (Annexin V-/PI+)

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

Flt3 Signaling Pathway and Inhibition by this compound

Flt3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FLT3 Ligand FLT3 Ligand FLT3 Extracellular Domain Transmembrane Domain Intracellular Domain FLT3 Ligand->FLT3:ext Binding & Dimerization PI3K PI3K FLT3:int->PI3K RAS RAS FLT3:int->RAS STAT5 STAT5 FLT3:int->STAT5 AKT AKT PI3K->AKT Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition MAPK MAPK RAS->MAPK Proliferation Proliferation & Survival MAPK->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3:int Inhibition

Caption: Flt3 signaling pathway and its inhibition by this compound.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MV4-11) Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting & Washing Treatment->Harvesting Resuspension 4. Resuspend in 1X Binding Buffer Harvesting->Resuspension Staining 5. Add Annexin V-FITC & Propidium Iodide Resuspension->Staining Incubation 6. Incubate at RT in the dark Staining->Incubation Flow_Cytometry 7. Data Acquisition by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis 8. Data Analysis (Quadrant Gating) Flow_Cytometry->Data_Analysis

Caption: A streamlined workflow for apoptosis analysis.

References

Application Notes and Protocols for In Vivo Studies of a Novel FLT3 Inhibitor (Flt3-IN-28)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, including PI3K/AKT, MAPK, and STAT5, promoting uncontrolled growth of leukemic cells.[4] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-28 is a novel, potent, and selective inhibitor of FLT3 kinase activity. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in preclinical models of AML. The following sections outline the necessary experimental design considerations, from animal model selection to endpoint analysis, to thoroughly assess the anti-leukemic efficacy of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC₅₀ (nM)Assay TypeCell Line
FLT3-WTData not availableKinase Assay-
FLT3-ITDData not availableKinase Assay-
FLT3-D835YData not availableKinase Assay-
MOLM-13 (FLT3-ITD)Data not availableCell ProliferationMOLM-13
MV-4-11 (FLT3-ITD)Data not availableCell ProliferationMV-4-11

Note: As of the latest search, specific in vitro potency and in vivo validation data for this compound are not publicly available. The experimental design provided below is a generalized protocol based on established methods for other FLT3 inhibitors.

Table 2: Recommended In Vivo Study Design for this compound in an AML Xenograft Model
ParameterRecommendation
Animal Model NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female
Cell Line MOLM-13 or MV-4-11 (human AML with FLT3-ITD mutation)
Cell Inoculation 5 x 10⁶ cells per mouse, intravenous (tail vein) injection
Engraftment Confirmation Flow cytometry for human CD45+ cells in peripheral blood (2-3 weeks post-inoculation)
Treatment Groups 1. Vehicle Control (e.g., 0.5% methylcellulose) 2. This compound (Dose 1, e.g., 10 mg/kg) 3. This compound (Dose 2, e.g., 30 mg/kg) 4. This compound (Dose 3, e.g., 100 mg/kg) 5. Positive Control (e.g., Gilteritinib, 30 mg/kg)
Drug Administration Daily oral gavage
Treatment Duration 21-28 days, or until humane endpoints are reached
Primary Endpoints Overall survival, tumor burden (bioluminescent imaging if using luciferase-tagged cells)
Secondary Endpoints Body weight, complete blood counts (CBCs), percentage of human CD45+ cells in peripheral blood and bone marrow, pharmacodynamic analysis of FLT3 phosphorylation in tumor cells

Signaling Pathway and Experimental Workflow Diagrams

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

In_Vivo_Experimental_Workflow In Vivo Efficacy Study Workflow for this compound cluster_setup Experiment Setup cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., NSG Mice) Cell_Injection Intravenous Injection of AML Cells Animal_Model->Cell_Injection Cell_Culture Culture AML Cell Line (e.g., MOLM-13) Cell_Culture->Cell_Injection Engraftment Confirm Engraftment (hCD45+ in Blood) Cell_Injection->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Treatment Daily Dosing with This compound or Vehicle Randomization->Treatment Monitoring Monitor Body Weight, Tumor Burden (BLI) Treatment->Monitoring Survival Kaplan-Meier Survival Analysis Monitoring->Survival Flow_Cytometry Analyze hCD45+ Cells in Blood and Bone Marrow Monitoring->Flow_Cytometry PD_Analysis Pharmacodynamic Analysis (pFLT3 in Tumors) Monitoring->PD_Analysis

Caption: General workflow for an in vivo AML xenograft study.

Experimental Protocols

Protocol 1: Establishment of an AML Xenograft Model

Objective: To establish a disseminated AML model in immunodeficient mice using a human FLT3-ITD positive cell line.

Materials:

  • NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice (female, 6-8 weeks old)

  • MOLM-13 or MV-4-11 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • 27-30 gauge needles and 1 mL syringes

Procedure:

  • Culture MOLM-13 or MV-4-11 cells under standard conditions (37°C, 5% CO₂).

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Perform a viable cell count using trypan blue exclusion.

  • Adjust the final cell concentration to 5 x 10⁷ cells/mL in sterile PBS.

  • Anesthetize the NSG mice and warm the tail to dilate the lateral tail vein.

  • Inject 100 µL of the cell suspension (5 x 10⁶ cells) intravenously into each mouse.

  • Monitor the mice for signs of distress and recovery from anesthesia.

  • Begin monitoring for engraftment 2-3 weeks post-injection by collecting a small volume of peripheral blood and analyzing for the presence of human CD45+ cells via flow cytometry.

Protocol 2: In Vivo Efficacy Study of this compound

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in the established AML xenograft model.

Materials:

  • Engrafted NSG mice (from Protocol 1)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Positive control drug (e.g., Gilteritinib)

  • Oral gavage needles

  • Animal balance

  • Calipers (for subcutaneous models, if applicable)

  • Bioluminescence imaging system (if using luciferase-tagged cells)

Procedure:

  • Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment groups as described in Table 2.

  • Record the initial body weight of each mouse.

  • Prepare fresh dosing solutions of this compound, vehicle, and positive control daily. The formulation of this compound will depend on its solubility and stability; a formulation in a suspension like 0.5% methylcellulose or a solution with a co-solvent like DMSO may be necessary.

  • Administer the assigned treatment to each mouse daily via oral gavage at the specified dose.

  • Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Measure body weight 2-3 times per week.

  • If using luciferase-tagged cells, perform bioluminescent imaging weekly to monitor tumor burden.

  • Continue treatment for the planned duration (e.g., 21-28 days) or until mice in any group reach pre-defined humane endpoints (e.g., >20% weight loss, significant tumor burden, signs of severe illness).

  • At the end of the study, collect terminal samples including peripheral blood and bone marrow for secondary endpoint analysis.

Protocol 3: Pharmacodynamic Analysis of FLT3 Inhibition

Objective: To assess the in vivo inhibition of FLT3 phosphorylation by this compound.

Materials:

  • Tumor tissue or bone marrow aspirates from treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.

  • Excise tumors (if subcutaneous) or collect bone marrow and immediately snap-freeze in liquid nitrogen or place in lysis buffer.

  • Homogenize the tissue and extract proteins using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to a loading control like β-actin.

Conclusion

The protocols and guidelines presented here offer a robust framework for the preclinical in vivo evaluation of this compound. While specific parameters such as dosing and formulation will require optimization based on the compound's unique pharmacokinetic and pharmacodynamic properties, this document provides a comprehensive starting point for assessing its therapeutic potential in FLT3-mutated AML. Thorough and well-designed in vivo studies are critical for advancing novel FLT3 inhibitors like this compound towards clinical development.

References

Preparation of Flt3-IN-28 for Animal Dosing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Flt3-IN-28 (also known as compound 12y) is a potent and orally active FLT3 inhibitor that has demonstrated significant anti-tumor activity, especially in cancers harboring the FLT3-ITD mutation.[1] It has been shown to selectively inhibit cancer cells with this mutation, downregulate the phosphorylation of FLT3 and STAT5, and induce cell cycle arrest and apoptosis.[1] Preclinical studies have established its oral bioavailability and efficacy in animal models, making it a compound of interest for further investigation.[1][2]

These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, targeting researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

Cell LineTargetIC₅₀ (nM)
BaF3-FLT3-ITDFLT3-ITD85
BaF3-TEL-VEGFR2TEL-VEGFR2290
MV4-11FLT3-ITD130
MOLM-13FLT3-ITD65
MOLM-14FLT3-ITD220

Table 2: Pharmacokinetic Profile of this compound [1][2]

ParameterSpeciesValue
Oral BioavailabilitySprague-Dawley Rats19.2%

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the FLT3 signaling pathway and a general experimental workflow for in vivo studies with this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR JAK_STAT5 JAK/STAT5 Pathway FLT3->JAK_STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binding & Dimerization Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT5->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Formulation This compound Formulation Dosing Oral Gavage Administration Formulation->Dosing Animal_Model AML Xenograft Model (e.g., MOLM-13 in NSG mice) Animal_Model->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint PK_PD Pharmacokinetic/Pharmacodynamic Analysis (Optional) Endpoint->PK_PD

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is based on common formulations for administering hydrophobic small molecule inhibitors to animal models. The specific vehicle used for this compound in the pivotal preclinical study is detailed in Chen B, et al. Eur J Med Chem. 2025 Feb 5;283:117173.[2] Researchers should consult this primary reference for the exact formulation. Below are general-purpose vehicle formulations that can be used as a starting point.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Vehicle Formulations (Examples):

  • Formulation A (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Formulation B (Oil-based): 10% DMSO, 90% Corn oil

  • Formulation C (Cyclodextrin-based): 5-10% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water

Procedure (Using Formulation A as an example):

  • Calculate Required Amounts: Determine the required amount of this compound based on the desired final concentration and total volume needed for the study cohort.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 µL, a stock of 40 mg/mL in DMSO can be prepared.

  • Weigh and Dissolve: Accurately weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO. Vortex thoroughly, and if necessary, sonicate briefly until the compound is completely dissolved.

  • Vehicle Preparation:

    • In a sterile tube, add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution.

    • Vortex until the solution is clear.

    • Add 50 µL of Tween 80 and vortex again until the solution is clear.

    • Add 450 µL of saline or PBS to reach the final volume of 1 mL.

    • Vortex thoroughly to ensure a homogenous and clear solution.

  • Vehicle Control: Prepare a vehicle control solution using the same procedure but with pure DMSO instead of the this compound stock solution.

  • Storage: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Note: The solubility of this compound in any specific formulation should be confirmed. Adjustments to the percentages of co-solvents may be necessary. These formulations are general guides and should be optimized for this compound specifically.

Protocol 2: Oral Administration of this compound in a Mouse Xenograft Model

This protocol describes the administration of this compound to mice bearing AML cell line-derived xenografts.

Animal Models:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice) are required for human AML cell line xenografts such as MOLM-13 and MV4-11.[3]

Procedure:

  • Cell Implantation:

    • Subcutaneously inject AML cells (e.g., 5 x 10⁶ MOLM-13 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.[4]

    • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).[4]

  • Dosing and Administration:

    • Randomize the mice into treatment and vehicle control groups.

    • Based on preclinical data for similar FLT3 inhibitors, a starting dose range of 10-50 mg/kg can be considered. The original study on this compound demonstrated dose-dependent efficacy, and the specific doses should be referenced from the primary publication.[2]

    • The frequency of administration is typically once daily.[4]

    • Use an appropriate-sized oral gavage needle to administer the prepared this compound formulation. The volume is typically 100-200 µL for a 20-25g mouse.[4]

    • Administer the vehicle solution to the control group in the same manner.

  • Monitoring and Endpoint:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).[4]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

    • Monitor the body weight and overall health of the animals throughout the study.

    • The primary endpoint is typically tumor growth inhibition or an increase in survival time.

Conclusion

This compound is a promising FLT3 inhibitor with demonstrated in vivo activity. The protocols outlined in these application notes provide a framework for the preparation and administration of this compound in preclinical animal models. Adherence to these guidelines, with specific details adapted from the primary literature, will facilitate reproducible and reliable in vivo studies to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Flt3-IN-28 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.[1][3]

Flt3-IN-28 is a potent and selective inhibitor of FLT3, designed to target both FLT3-ITD and FLT3-TKD mutations. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a xenograft model of human AML. The methodologies described herein are based on established protocols for similar FLT3 inhibitors, such as quizartinib (B1680412) and gilteritinib, and are intended to serve as a comprehensive guide for preclinical assessment.

Key Signaling Pathway

The FLT3 signaling pathway is a critical driver of cell survival and proliferation in FLT3-mutated AML. Ligand-independent activation of mutant FLT3 receptors triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[3][4] this compound, as a FLT3 inhibitor, is expected to block the constitutive phosphorylation of FLT3, thereby inhibiting these downstream pathways and inducing apoptosis in AML cells.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor Mutant FLT3 Receptor (Constitutively Active) RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Flt3_IN_28 This compound Flt3_IN_28->FLT3_Receptor Inhibition

FLT3 Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section details the step-by-step methodologies for conducting an in vivo efficacy study of this compound in an AML xenograft model.

Cell Line and Culture
  • Cell Line: MV4-11 (human AML cell line with FLT3-ITD mutation) or MOLM-13 (human AML cell line with FLT3-ITD mutation).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.

Animal Model
  • Species: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.

  • Age/Sex: 5-8 week old female mice.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

Xenograft Establishment
  • Cell Preparation: Harvest AML cells (MV4-11 or MOLM-13) during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or a suitable matrix (e.g., Matrigel) at a concentration of 5 x 107 cells/mL.

  • Implantation:

    • Subcutaneous Model: Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

    • Disseminated Model: Inject 1 x 107 MV4-11 cells or 5 x 106 MOLM-13 cells in 200 µL of PBS intravenously via the tail vein.

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

    • Disseminated Model: Monitor disease progression by observing clinical signs (e.g., weight loss, hind limb paralysis) and, if available, through bioluminescence imaging for luciferase-expressing cell lines.

Drug Formulation and Administration
  • This compound Formulation: Prepare this compound for oral administration. A recommended vehicle is a solution of DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. The final concentration of DMSO should be kept low to avoid toxicity.

  • Treatment Groups: Once the average tumor volume reaches 100-200 mm3 (for subcutaneous models) or upon confirmation of engraftment (for disseminated models), randomize the mice into the following groups (n=6-10 mice per group):

    • Vehicle Control

    • This compound (e.g., 1, 3, 10 mg/kg)

  • Administration: Administer this compound or vehicle control orally (p.o.) once daily.

Endpoint Analysis
  • Tumor Growth Inhibition (TGI): For subcutaneous models, calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Analysis: For disseminated models, monitor mice for survival. Plot Kaplan-Meier survival curves and analyze for statistical significance.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for analysis of target engagement. Western blotting can be performed to assess the phosphorylation status of FLT3 and downstream signaling proteins like STAT5.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_establishment Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture AML Cell Culture (MV4-11 or MOLM-13) Cell_Injection Inject Cells (Subcutaneous or IV) Cell_Culture->Cell_Injection Animal_Acclimatization Acclimatize NOD/SCID Mice Animal_Acclimatization->Cell_Injection Tumor_Growth Monitor Tumor Growth (100-200 mm³) Cell_Injection->Tumor_Growth Randomization Randomize Mice (Vehicle & Treatment Groups) Tumor_Growth->Randomization Drug_Admin Daily Oral Administration of this compound Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring TGI Calculate Tumor Growth Inhibition Monitoring->TGI Survival Survival Analysis (Kaplan-Meier) Monitoring->Survival PD_Analysis Pharmacodynamic Analysis (Western Blot) Monitoring->PD_Analysis

Workflow for this compound Xenograft Model Experiment.

Representative Data

The following tables summarize representative data from preclinical studies of well-characterized FLT3 inhibitors, which can be used as a benchmark for evaluating the efficacy of this compound.

Table 1: Dose-Dependent Antitumor Activity of Quizartinib in an MV4-11 Xenograft Model

Treatment GroupDosage (mg/kg, p.o., daily)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 200-
Quizartinib0.3800 ± 15046.7
Quizartinib1450 ± 10070.0
Quizartinib3200 ± 5086.7
Quizartinib1050 ± 2596.7
Data is representative and compiled from published studies for illustrative purposes.[2][5]

Table 2: Efficacy of Gilteritinib in a MOLM-13 Xenograft Model

Treatment GroupDosage (mg/kg, p.o., daily)Median Survival (days)Increase in Lifespan (%)
Vehicle Control-25-
Gilteritinib104580
Gilteritinib3060140
Data is representative and compiled from published studies for illustrative purposes.[6][7]

Table 3: Pharmacodynamic Effect of FLT3 Inhibition in Xenograft Tumors

Treatment GroupTarget ProteinPhosphorylation Level (relative to control)
This compound (10 mg/kg)p-FLT3~90% reduction
This compound (10 mg/kg)p-STAT5~85% reduction
Expected outcome based on the mechanism of action of FLT3 inhibitors.[1]

Conclusion

The this compound xenograft model using FLT3-mutant AML cell lines like MV4-11 and MOLM-13 provides a robust platform for evaluating the in vivo anti-leukemic activity of this novel compound. The detailed protocols and representative data presented in this document offer a comprehensive guide for the preclinical development of this compound and other targeted therapies for AML. Careful execution of these studies, with attention to appropriate controls and endpoints, will be critical in advancing our understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols: Measuring the Efficacy of Flt3-IN-28 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These activating mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells.[3]

Flt3-IN-28 is a potent and selective inhibitor of FLT3. While specific in vivo efficacy data for this compound is not extensively published, this document provides a comprehensive overview of the methodologies to assess its efficacy in preclinical animal models, based on studies of similar novel FLT3 inhibitors. We also include available data on a closely related compound, E28, to provide insights into its pharmacokinetic profile.

Mechanism of Action: FLT3 Signaling Pathway

Mutated FLT3 receptors dimerize and autophosphorylate, leading to the activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which collectively drive cell proliferation and survival.[3] this compound, as a targeted inhibitor, is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent downstream signaling.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation JAK JAK FLT3->JAK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibition Subcutaneous_Xenograft_Workflow start Start cell_culture Culture FLT3-mutant AML Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation monitoring Monitor Tumor Growth implantation->monitoring randomization Randomize into Groups monitoring->randomization treatment Administer this compound or Vehicle randomization->treatment endpoints Measure Tumor Volume & Body Weight treatment->endpoints analysis Data Analysis (TGI) endpoints->analysis end End analysis->end Disseminated_Leukemia_Workflow start Start cell_prep Prepare Luciferase-tagged FLT3-mutant AML Cells start->cell_prep injection Intravenous Injection into Mice cell_prep->injection engraftment Confirm Engraftment (e.g., BLI) injection->engraftment treatment Initiate Treatment with This compound or Vehicle engraftment->treatment monitoring Monitor Survival & Disease Burden treatment->monitoring analysis Kaplan-Meier Survival Analysis monitoring->analysis end End analysis->end

References

Application Notes and Protocols for Flt3-IN-28 Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the Flt3 receptor.[1][2][3] This aberrant signaling promotes the uncontrolled growth and survival of leukemic cells, making Flt3 a key therapeutic target in AML.[1]

Flt3 inhibitors are a class of targeted therapies designed to block the dysregulated signaling from mutated Flt3 receptors.[1] These small molecule inhibitors can be broadly classified into Type I and Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors target the inactive conformation.[1][2][4] Flt3-IN-28 is a novel investigational small molecule inhibitor of Flt3. These application notes provide a comprehensive guide to evaluating the inhibitory activity of this compound using both biochemical and cell-based assays.

Data Presentation

The inhibitory activity of this compound can be quantified and compared to other known Flt3 inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

CompoundTarget(s)Assay TypeCell LineIC50 (nM)
This compound Flt3 Biochemical Kinase Assay -To be determined
This compound Flt3 Cell Viability MV4-11 To be determined
MidostaurinFlt3, other kinasesCell ViabilityMOLM-13~200[1]
GilteritinibFlt3, AXLCell ViabilityMV4-117.99[1]
QuizartinibFlt3Cell ViabilityMV4-114.76[1]
SorafenibFlt3, other kinasesCell ViabilityMV4-11-

Flt3 Signaling Pathway and Inhibition by this compound

Mutations in Flt3 lead to its constitutive activation, triggering downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[3][5] this compound is designed to inhibit this aberrant signaling by blocking the kinase activity of Flt3.

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated Flt3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the Flt3 kinase activity.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Flt3 enzyme.

Materials:

  • Recombinant human Flt3 enzyme[6]

  • Myelin Basic Protein (MBP) substrate[6]

  • ATP[6]

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[6]

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[7]

  • In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 2 µL of a solution containing the Flt3 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the MBP substrate and ATP.

  • Incubate the plate at room temperature for 60-120 minutes.[8]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cellular Assays

For cellular assays, AML cell lines harboring Flt3 mutations are recommended, such as MV4-11 (homozygous Flt3-ITD) and MOLM-13 (heterozygous Flt3-ITD).[1][9][10] These cells should be cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Objective: To determine the effect of this compound on the proliferation of Flt3-mutated AML cells.

Materials:

  • MV4-11 or MOLM-13 cells[1]

  • 96-well clear-bottom plates

  • This compound (dissolved in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[1]

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only). The final DMSO concentration should not exceed 0.1%.[1]

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Add 20 µL of MTS or MTT reagent to each well.[1]

  • Incubate for 2-4 hours at 37°C.[1]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

This technique is used to directly assess the inhibitory effect of this compound on the autophosphorylation of Flt3 in a cellular context.[1][6]

Objective: To confirm that this compound inhibits the phosphorylation of Flt3 and its downstream signaling proteins.

Materials:

  • MV4-11 or MOLM-13 cells

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Ice-cold lysis buffer

  • Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin.[1]

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well.

  • Treat the cells with this compound at various concentrations for 2-4 hours. Include a vehicle control.

  • Harvest and lyse the cells in ice-cold lysis buffer.[1]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel Flt3 inhibitor like this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Flt3 Kinase Inhibition Assay (e.g., ADP-Glo) ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem cell_culture Culture Flt3-mutant AML Cell Lines (MV4-11) cell_viability Cell Viability Assay (MTS/MTT) cell_culture->cell_viability western_blot Western Blot for Phospho-Flt3 & Downstream Targets cell_culture->western_blot ic50_cellular Determine Cellular IC50 cell_viability->ic50_cellular inhibition_confirmation Confirm Target Engagement western_blot->inhibition_confirmation start This compound Compound start->biochem_assay start->cell_culture

Caption: General experimental workflow for this compound evaluation.

References

Troubleshooting & Optimization

Flt3-IN-28 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Flt3-IN-28. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and similar Flt3 inhibitors.[1] For optimal results, use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote precipitation.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent like DMSO.[2] It is crucial to ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media.[2] For most laboratory applications, stock solutions can be prepared at concentrations of 5 mM, 10 mM, or 20 mM.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound. Based on recommendations for similar compounds, the following storage conditions are advised:

FormStorage TemperatureShelf Life
Powder-20°CUp to 3 years[1]
In Solvent (DMSO)-80°CAt least 1 year[1]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. For most cancer cell lines, a final DMSO concentration of 0.5% or less in the cell culture medium is generally considered safe with minimal cytotoxic effects.[1] However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[1][3] It is always best practice to perform a DMSO toxicity titration for your specific cell line to determine the maximum tolerated concentration.[1]

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Media

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Potential Causes and Solutions

Potential CauseRecommended Solution
Exceeding Solubility Limit Ensure the final concentration of this compound in the culture media does not exceed its aqueous solubility limit. It is recommended to perform a solubility test prior to your experiment.
Solvent Concentration Keep the final DMSO concentration in the culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[1][3]
Temperature Fluctuations Warm the culture media to 37°C before adding the this compound stock solution. Gently swirl the media to aid in dissolution.[2] Avoid cold shocking the solution.
Improper Mixing After adding the DMSO stock solution to the pre-warmed media, mix thoroughly by gentle inversion or swirling. Avoid vigorous vortexing, which can cause the compound to precipitate.
Interaction with Media Components Components in serum or media can sometimes interact with the compound, leading to precipitation.[2] If this is suspected, consider using a serum-free medium for the initial dilution or reducing the serum concentration if your experimental design allows.
Stock Solution Quality Ensure your DMSO stock solution is clear and free of any precipitate before diluting it into the culture media. If crystals are present, gently warm the stock solution to redissolve the compound.

Experimental Protocols

General Protocol for Cell Viability Assay

This protocol outlines the general steps for assessing the effect of this compound on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)[3][4]

  • Appropriate cell culture medium with supplements

  • This compound dissolved in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)[3][4]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to stabilize overnight.[3][4]

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.[2] Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Add the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Viability Measurement: Add the cell viability reagent to each well and incubate for the time recommended by the manufacturer.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[3]

Visualizations

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In certain types of leukemia, mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth.[1] this compound works by inhibiting the kinase activity of FLT3, thereby blocking downstream signaling pathways.[2]

FLT3_Signaling_Pathway FLT3 Signaling Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K JAK JAK FLT3_Receptor->JAK Flt3_IN_28 This compound Flt3_IN_28->FLT3_Receptor Inhibits MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Overview of the FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cellular Assay

The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for this compound Cellular Assay start Start prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock prepare_dilutions Prepare Serial Dilutions in Culture Media prepare_stock->prepare_dilutions seed_cells Seed AML Cells in 96-well Plate treat_cells Treat Cells with This compound or Vehicle seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: A typical workflow for assessing the in vitro efficacy of this compound.

References

how to dissolve Flt3-IN-28 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Flt3-IN-28, this technical support center provides essential information for the successful application of this inhibitor in your experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound 12y, is an orally active and potent inhibitor of the Fms-like tyrosine kinase 3 (FLT3) receptor.[1] It is specifically designed to target cancer cells with the FLT3 internal tandem duplication (ITD) mutation.[1] The mechanism of action involves the downregulation of the phosphorylation of FLT3 and its downstream signaling protein, STAT5, which leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

A2: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote precipitation.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a desired concentration, for example, 10 mM. It may be necessary to vortex the solution to ensure the compound is completely dissolved.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The tolerance of cell lines to DMSO can vary. For most cancer cell lines, a final DMSO concentration of 0.5% or less in the cell culture medium is generally considered safe. However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to perform a DMSO toxicity titration for your specific cell line to determine the maximum tolerated concentration.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Precipitation in stock solution 1. Incorrect solvent used. 2. Concentration is too high. 3. Low-quality or wet DMSO.1. Ensure you are using high-purity, anhydrous DMSO. 2. Try preparing a lower concentration stock solution. 3. Gently warm the solution and vortex to aid dissolution.
Precipitation in cell culture media after adding the stock solution 1. Final concentration exceeds the solubility limit in the aqueous media. 2. Improper dilution technique. 3. Interaction with media components.1. Lower the final working concentration of this compound. 2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling the media for even distribution. 3. Prepare an intermediate dilution of the stock solution in media before adding to the final culture volume.
Inconsistent or no biological effect observed 1. Compound degradation due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Cell line is not sensitive to this compound.1. Prepare a fresh stock solution from the powder. Ensure proper storage of both powder and stock solutions. 2. Verify the calculations for the stock solution concentration. 3. Confirm that your cell line expresses the Flt3-ITD mutation. Refer to the IC50 values in the table below.

Data Presentation

Table 1: In Vitro Cellular Activity of this compound

Cell LineFlt3 Mutation StatusIC50 (nM)
BaF3-FLT3-ITDITD85
MV4-11ITD130
MOLM-13ITD65
MOLM-14ITD220
BaF3-TEL-VEGFR2-290

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Detailed Protocol: Cell Viability Assay using MOLM-13 cells

This protocol outlines the steps to determine the IC50 value of this compound on the human acute myeloid leukemia (AML) cell line MOLM-13, which harbors the FLT3-ITD mutation.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • MOLM-13 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex until fully dissolved. Store at -80°C in single-use aliquots.

  • Cell Culture:

    • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cells in the logarithmic growth phase.

  • Cell Seeding:

    • Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value using a dose-response curve fitting software.

Mandatory Visualization

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival) STAT5->Gene_Transcription MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Gene_Transcription ERK->Gene_Transcription FLT3_IN_28 This compound FLT3_IN_28->FLT3

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO D Prepare serial dilutions of this compound A->D B Culture MOLM-13 cells C Seed cells in 96-well plate B->C E Treat cells and incubate for 72h C->E D->E F Add viability reagent E->F G Measure absorbance F->G H Calculate IC50 G->H

References

Flt3-IN-28 precipitation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flt3-IN-28. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a particular focus on precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is designed to target cancer cells with FLT3 internal tandem duplication (ITD) mutations.[1] These mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival in certain types of leukemia, such as Acute Myeloid Leukemia (AML).[1][2] this compound works by blocking the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its phosphorylation and downstream signaling pathways, which can induce cell cycle arrest and apoptosis in cancer cells.[1]

Q2: What is the recommended solvent for dissolving this compound?

Based on the handling of similar Flt3 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote precipitation.[2]

Q3: What are the recommended storage conditions for this compound?

To maintain the stability and activity of this compound, proper storage is crucial. For similar Flt3 inhibitors, the following conditions are recommended:

FormStorage TemperatureShelf Life
Powder-20°CUp to 3 years
In Solvent (e.g., DMSO)-80°CUp to 1 year

Data extrapolated from Flt3-IN-25, a similar compound.[2][3]

To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][5]

Troubleshooting Guide: Precipitation Issues

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Problem: My this compound is precipitating out of solution in my cell culture media.

Potential Causes:

  • Exceeding Solubility Limit: The concentration of this compound in the aqueous cell culture media may be too high.

  • High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the media may be too high, causing the compound to crash out. For many cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[2]

  • Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound.[3]

  • Interaction with Media Components: The compound may be interacting with components in the serum or media, leading to precipitation.[3]

Solutions:

  • Optimize Final Concentration:

    • Perform a concentration gradient experiment to determine the optimal, non-precipitating concentration for your specific cell line and media.

  • Minimize Final Solvent Concentration:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • When diluting into your cell culture media, ensure the final DMSO concentration is as low as possible, ideally 0.1% or lower.[2] Always perform a DMSO toxicity control for your specific cell line.[2]

  • Proper Handling Technique:

    • Prepare fresh dilutions of this compound from the concentrated stock solution immediately before each experiment.[3]

    • Warm the cell culture media to 37°C before adding the diluted this compound solution.[3]

    • Add the this compound solution to the media dropwise while gently swirling to ensure rapid and even distribution.

  • Redissolving Precipitate:

    • If a precipitate is observed, warm the media to 37°C and gently swirl or vortex to try and redissolve the compound.[3] Note that this may not always be effective.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.[2][3]

Visual Guides

Below are diagrams to illustrate key processes and concepts related to the use of this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Caption: Recommended experimental workflow for preparing and using this compound.

Troubleshooting_Flowchart start Precipitation Observed in Cell Culture Media check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso check_conc Is this compound concentration within solubility limits? check_dmso->check_conc Yes adjust_dmso Adjust dilution to lower final DMSO concentration check_dmso->adjust_dmso No prepare_fresh Was the dilution prepared fresh? check_conc->prepare_fresh Yes lower_conc Lower the final This compound concentration check_conc->lower_conc No remake_solution Prepare a fresh dilution from stock just before use prepare_fresh->remake_solution No warm_media Warm media to 37°C and add dilution slowly while mixing prepare_fresh->warm_media Yes adjust_dmso->start lower_conc->start remake_solution->start

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Technical Support Center: Investigating Off-Target Effects of FLT3 Inhibitors in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Flt3-IN-28" is not publicly available in the reviewed literature. This guide provides representative information on identifying and managing off-target effects based on well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors to serve as a technical reference for researchers.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to the constitutive activation of the kinase, which promotes uncontrolled cell proliferation and survival.[1] Consequently, FLT3 has become a significant therapeutic target in AML.[1]

While FLT3 inhibitors are designed to be specific, they can interact with other kinases, leading to off-target effects that can influence experimental outcomes and toxicity profiles.[3] This guide provides troubleshooting advice and frequently asked questions to help researchers identify and interpret potential off-target effects of FLT3 inhibitors in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target kinases for FLT3 inhibitors?

A1: Off-target activity varies significantly between different generations and chemical classes of FLT3 inhibitors.

  • First-generation inhibitors , such as midostaurin (B1676583) and sorafenib, are multi-kinase inhibitors and are known to inhibit other kinases like KIT, PDGFR, VEGFR, and members of the RAS/RAF/MEK and JAK kinase families.[3][4]

  • Second-generation inhibitors , like quizartinib (B1680412) and gilteritinib, are generally more potent and selective for FLT3.[2] However, they can still exhibit activity against kinases such as KIT, RET, CSF1R, and AXL.[1]

Q2: How can off-target effects manifest in my cell line experiments?

A2: Off-target effects can lead to a variety of unexpected cellular phenotypes, including:

  • Unexplained cytotoxicity: The inhibitor may be more potent than expected in cell lines that do not rely on FLT3 signaling, suggesting inhibition of a critical survival kinase.

  • Activation of compensatory signaling pathways: Cells may adapt to FLT3 inhibition by upregulating parallel survival pathways, such as PI3K/AKT or MAPK/ERK, which can be driven by off-target kinase activity or other resistance mechanisms.[5]

  • Altered cell morphology or differentiation: Inhibition of off-target kinases involved in cytoskeletal organization or developmental pathways can lead to observable changes in cell shape or maturation status.

  • Discrepancies between biochemical and cellular assays: An inhibitor might be highly potent against purified FLT3 enzyme but less effective in a cellular context, or vice-versa, potentially due to off-target effects influencing cell viability.

Q3: What is the difference between Type I and Type II FLT3 inhibitors in the context of off-target effects?

A3: Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[6] This can influence their selectivity profiles. Generally, Type II inhibitors are considered more selective than Type I inhibitors.[6] It is crucial to know the binding mode of your specific inhibitor as it can provide clues about its potential off-target profile.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with FLT3 inhibitors in cell lines.

Problem Possible Cause Recommended Action
Unexpectedly high cytotoxicity in FLT3-wild-type (WT) cell lines. The inhibitor may have potent off-target activity against a kinase essential for the survival of that specific cell line.1. Review the known kinase selectivity profile of your inhibitor.2. Perform a kinome scan to identify potential off-target interactions.3. Test the inhibitor on a panel of cell lines with known kinase dependencies to see if a pattern emerges.4. Use a structurally unrelated FLT3 inhibitor as a control to see if the effect is specific to your compound.
Incomplete inhibition of downstream signaling (e.g., pSTAT5, pAKT) despite effective FLT3 inhibition. 1. The signaling pathway is being maintained by a compensatory kinase that is not inhibited by your compound.2. The cells have developed resistance through mutations in downstream signaling components (e.g., NRAS).[7]1. Perform a Western blot analysis for the phosphorylation status of key downstream effectors (STAT5, AKT, ERK).2. Combine the FLT3 inhibitor with inhibitors of the suspected compensatory pathways (e.g., PI3K or MEK inhibitors) to see if this restores sensitivity.[5]3. Sequence key downstream genes like NRAS or KRAS in resistant cell clones.
Variable inhibitor potency between different FLT3-mutant cell lines (e.g., MOLM-13 vs. MV4-11). 1. Different cell lines may have varying levels of dependence on FLT3 signaling.2. The presence of co-mutations in other genes may influence inhibitor sensitivity.3. Off-target effects may be beneficial or detrimental depending on the genetic context of the cell line.1. Confirm the FLT3 mutation status and expression level in each cell line.2. Characterize the broader mutational landscape of the cell lines (e.g., NPM1, DNMT3A, IDH1/2).3. Compare the effects of your inhibitor to a highly selective FLT3 inhibitor to dissect on- and off-target contributions.

Quantitative Data on Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical factor. The following tables summarize the biochemical potency of two well-characterized FLT3 inhibitors against FLT3 and a selection of common off-target kinases.

Table 1: Biochemical Potency and Selectivity of Quizartinib (AC220)

Target KinaseKd (nM)
FLT33.3
KIT<10
RET>10
CSF1R>10
PDGFRα>10
PDGFRβ>10
(Data sourced from reference[1])

Table 2: Biochemical Potency and Selectivity of Gilteritinib (ASP2215)

Target KinaseIC50 (nM)
FLT30.29
AXL0.73
LTK0.3
ALK1.2
EML4-ALK2.6
(Data represents a selection of inhibited kinases and is based on publicly available information.)

Experimental Protocols

1. Cellular FLT3 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context, providing a direct measure of on-target engagement.

  • Objective: To determine the IC50 of an inhibitor for FLT3 phosphorylation in intact cells.

  • Methodology:

    • Cell Culture: Culture a relevant cell line (e.g., MV4-11, which has an FLT3-ITD mutation) to approximately 80% confluency.[8]

    • Treatment: Seed cells and treat with a serial dilution of the test inhibitor for a specified time (e.g., 1-4 hours).

    • Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Detection: Analyze the levels of phosphorylated FLT3 (p-FLT3) and total FLT3 using either a Western blot or a sandwich ELISA.

    • Quantification: Densitometry (for Western blot) or absorbance/fluorescence (for ELISA) is used to quantify the p-FLT3/total FLT3 ratio. The IC50 is calculated from the dose-response curve.

2. Kinome Scanning

This is a broad, unbiased screen to identify the off-target kinases of an inhibitor.

  • Objective: To determine the selectivity profile of an inhibitor across a large panel of human kinases.

  • Methodology:

    • Assay Principle: These assays are typically performed by specialized vendors. A common format is a binding assay (e.g., KINOMEscan™) where the test inhibitor competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the ligand is quantified by qPCR.

    • Experimental Steps:

      • The inhibitor is provided at a specific concentration (e.g., 1 µM).

      • The inhibitor is screened against a panel of hundreds of purified human kinases.

      • The results are reported as a percentage of control, indicating the degree of inhibition for each kinase. Hits are often defined as kinases showing >90% or >95% inhibition.

    • Follow-up: Positive hits should be validated with secondary biochemical assays to determine IC50 or Kd values.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

Off_Target_Workflow start Start: Inhibitor shows unexpected phenotype kinome_scan Perform Broad Kinome Scan start->kinome_scan analyze_hits Analyze Hits: Identify potential off-targets kinome_scan->analyze_hits validate_hits Validate Hits with Biochemical Assays (IC50 / Kd) analyze_hits->validate_hits cellular_validation Cellular Validation: - Use siRNA/CRISPR to knockdown target - Correlate with phenotype validate_hits->cellular_validation conclusion Conclusion: Confirm off-target responsibility for phenotype cellular_validation->conclusion Troubleshooting_Tree q1 Is unexpected cytotoxicity observed in FLT3-WT cells? a1_yes Possible Off-Target Toxicity q1->a1_yes Yes a1_no Proceed to next question q1->a1_no No q2 Is downstream signaling (pAKT, pERK) still active despite pFLT3 inhibition? a1_no->q2 a2_yes Investigate Compensatory Pathway Activation q2->a2_yes Yes a2_no Phenotype likely due to on-target FLT3 inhibition q2->a2_no No

References

potential Flt3-IN-28 cytotoxicity to normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Flt3-IN-28 to normal cells. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a novel kinase inhibitor. While it has shown potent and selective activity against FLT3-ITD positive cancer cells, comprehensive data on its cytotoxicity against a broad range of normal, non-hematopoietic cells is limited in currently accessible scientific literature. The primary publication notes a lack of "obvious toxicity" in a mouse xenograft model, though specific details on effects on normal tissues were not provided in the abstract.[1] This guide combines known data for this compound with general knowledge of FLT3 inhibitors to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound?

A1: this compound has demonstrated potent cytotoxic activity against human acute myeloid leukemia (AML) cell lines that harbor the FLT3-ITD mutation.[1] It also shows inhibitory activity against VEGFR2.[1] Its effect on normal, non-cancerous cells has not been extensively reported in publicly available literature.

Q2: My normal (non-hematopoietic) cell line is showing unexpected cytotoxicity with this compound. What could be the cause?

A2: Unexpected cytotoxicity in normal cell lines could be due to several factors:

  • Off-target effects: Besides its primary targets (FLT3 and VEGFR2), this compound might inhibit other kinases essential for the survival of your specific cell line. A broader kinase screen would be needed to identify such off-target activities.

  • VEGFR2 Inhibition: The inhibitory effect on VEGFR2 could be a source of toxicity in cell types where VEGFR signaling is important, such as endothelial cells.

  • Cell Line Specific Sensitivity: Some normal cell lines may have a particular genetic or metabolic background that makes them more susceptible to the compound.

  • Compound Purity and Stability: Ensure the purity of your this compound stock and that it has been stored correctly. Degradation products could have their own cytotoxic effects.

  • Experimental Conditions: Factors like high cell density, prolonged exposure time, or interactions with media components could exacerbate cytotoxicity.

Q3: Is there evidence of other FLT3 inhibitors showing toxicity to normal cells?

A3: Yes, other FLT3 inhibitors have reported off-target effects and toxicities. For instance, first-generation FLT3 inhibitors are generally less specific and can inhibit other kinases like KIT, PDGFR, and VEGFR, which can lead to off-target toxicities.[2] Second-generation inhibitors are designed to be more selective, which generally improves their toxicity profile.[3] However, even selective inhibitors can cause side effects. For example, myelosuppression is a known side effect of some FLT3 inhibitors, likely due to the role of FLT3 in normal hematopoiesis.[4]

Q4: How can I determine if the cytotoxicity I'm observing is an on-target or off-target effect?

A4: To distinguish between on-target and off-target effects, you could perform the following experiments:

  • FLT3 Expression Analysis: Confirm whether your normal cell line expresses FLT3. If it does not, any observed cytotoxicity is likely due to off-target effects.

  • Rescue Experiments: If the cytotoxicity is on-target, you might be able to rescue the cells by providing a downstream signaling molecule that bypasses the inhibited kinase.

  • Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another FLT3 inhibitor that has a different chemical structure. If both cause similar cytotoxicity, it is more likely to be an on-target effect.

Data Presentation

Table 1: In Vitro Potency of this compound Against Cancer Cell Lines
Cell LinePrimary Target(s)IC50 (nM)Reference
BaF3-FLT3-ITDFLT3-ITD85[1]
BaF3-TEL-VEGFR2VEGFR2290[1]
MV4-11 (AML)FLT3-ITD130[1]
MOLM-13 (AML)FLT3-ITD65[1]
MOLM-14 (AML)FLT3-ITD220[1]
Table 2: Summary of Common Toxicities Associated with Other FLT3 Inhibitors
Inhibitor ClassRepresentative DrugsCommon Toxicities in Normal Tissues/Cells
First-Generation Midostaurin, SorafenibHematological, Gastrointestinal, Potential for off-target effects on kinases like KIT, PDGFR, VEGFR
Second-Generation Gilteritinib, QuizartinibMyelosuppression, Cardiac (QTc prolongation), generally more selective with a better toxicity profile than first-generation inhibitors

Experimental Protocols & Troubleshooting

Protocol: Assessing Cytotoxicity of this compound in a Normal Cell Line

This protocol provides a general framework for evaluating the cytotoxic potential of this compound against an adherent normal cell line (e.g., human foreskin fibroblasts, HFFs).

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Normal adherent cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader for absorbance or fluorescence

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is from 10 µM down to 1 nM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 72 hours). The incubation time should be consistent across experiments.

  • Cell Viability Assay:

    • After incubation, perform a cell viability assay according to the manufacturer's instructions.

    • For example, if using an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Troubleshooting Guide
IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a multichannel pipette for drug addition.
IC50 value is much lower than expected Cell line is highly sensitive; Error in stock solution concentration; Compound is unstable in media.Verify stock concentration; Test on a less sensitive cell line as a control; Prepare fresh drug dilutions for each experiment.
No cytotoxicity observed even at high concentrations Cell line is resistant; Compound is not active; Assay is not sensitive enough.Confirm FLT3 expression in your cell line; Test the compound on a sensitive positive control cell line (e.g., MOLM-13); Try a different viability assay or a longer incubation time.

Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Flt3_IN_28 This compound Flt3_IN_28->FLT3_Receptor Inhibits

Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.

Cytotoxicity_Workflow start Start seed_cells Seed normal cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug treat_cells Treat cells with This compound prepare_drug->treat_cells incubate Incubate for 72h treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay data_analysis Analyze data and calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Logic Observed_Cytotoxicity Observed Cytotoxicity in Normal Cells FLT3_Expression Does the normal cell line express FLT3? Observed_Cytotoxicity->FLT3_Expression On_Target Potential On-Target Cytotoxicity FLT3_Expression->On_Target Yes Off_Target Off-Target Cytotoxicity FLT3_Expression->Off_Target No

Caption: Logic diagram for troubleshooting the source of cytotoxicity.

References

troubleshooting Flt3-IN-28 western blot results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flt3-IN-28. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Western blot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] It demonstrates potent antitumor activity, particularly in cancer cells that harbor the FLT3 internal tandem duplication (ITD) mutation.[1] Its mechanism of action involves the downregulation of FLT3 phosphorylation and its downstream signaling pathways, such as STAT5, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]

Q2: In which cell lines is this compound effective?

A2: this compound has shown inhibitory effects in various cell lines, especially those with the FLT3-ITD mutation. These include BaF3-FLT3-ITD, MV4-11, MOLM-13, and MOLM-14 cells.[1]

Q3: What are the expected effects of this compound on FLT3 and downstream signaling in a Western blot?

A3: Treatment with this compound is expected to decrease the phosphorylation of FLT3. Consequently, a reduction in the phosphorylation of downstream signaling proteins, such as STAT5, is also anticipated.[1] When performing a Western blot, you should observe a decrease in the signal for phospho-FLT3 (p-FLT3) and phospho-STAT5 (p-STAT5) in treated cells compared to untreated controls.

Troubleshooting this compound Western Blot Results

This section addresses common issues encountered during Western blot analysis after treatment with this compound.

Problem 1: No decrease in p-FLT3 or p-STAT5 signal after this compound treatment.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive this compound Ensure the inhibitor is properly stored and has not expired. Prepare fresh solutions for each experiment.
Suboptimal Inhibitor Concentration Titrate this compound to determine the optimal concentration for your cell line. Refer to the IC50 values in Table 1 as a starting point.
Incorrect Treatment Duration Optimize the incubation time with this compound. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help identify the optimal treatment duration.
Cell Line Resistance The cell line used may have intrinsic or acquired resistance to FLT3 inhibitors. Consider using a different cell line known to be sensitive to this compound, such as MOLM-13.[1]
Issues with Western Blot Protocol Review the detailed Western blot protocol in the "Experimental Protocols" section to ensure all steps were performed correctly. Pay close attention to the use of phosphatase inhibitors.
Problem 2: Weak or no signal for total FLT3 or total STAT5.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Protein Lysis Ensure complete cell lysis to release an adequate amount of protein. Use a suitable lysis buffer containing protease inhibitors.
Low Protein Concentration Quantify the protein concentration of your lysates using a protein assay (e.g., BCA or Bradford) and ensure you are loading a sufficient amount of protein per well (typically 20-40 µg).
Poor Protein Transfer Verify the efficiency of protein transfer from the gel to the membrane. You can stain the membrane with Ponceau S after transfer to visualize the protein bands.
Ineffective Primary Antibody Use a primary antibody that has been validated for Western blotting. Ensure it is used at the recommended dilution and incubated for the appropriate time and temperature.
Inactive Secondary Antibody Confirm the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and that it is not expired.
Problem 3: High background on the Western blot membrane.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-protein detection).
Inadequate Washing Increase the number and/or duration of washes after primary and secondary antibody incubations to remove non-specifically bound antibodies.
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
Membrane Dried Out Ensure the membrane does not dry out at any point during the blotting process, as this can cause high, patchy background.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineFLT3 Mutation StatusIC50 (nM)
BaF3-FLT3-ITDITD85[1]
BaF3-TEL-VEGFR2-290[1]
MV4-11ITD130[1]
MOLM-13ITD65[1]
MOLM-14ITD220[1]

Experimental Protocols

Detailed Western Blot Protocol for Assessing FLT3 Phosphorylation
  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive cells (e.g., MOLM-13) in appropriate media.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the phospho-protein signals to the total protein signals and the loading control.

Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds & Dimerizes RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival This compound This compound This compound->FLT3 Inhibits Autophosphorylation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Sample Preparation (Cell Lysis & Protein Quantification) B SDS-PAGE (Protein Separation by Size) A->B C Electrotransfer (Transfer to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Binds to Target Protein) D->E F Secondary Antibody Incubation (Binds to Primary Antibody) E->F G Detection (Signal Generation) F->G H Imaging & Analysis G->H Troubleshooting_Tree Start Start: Western Blot for p-FLT3 after this compound Treatment Q1 Is there a decrease in p-FLT3 signal? Start->Q1 Success Experiment Successful Q1->Success Yes No_Signal_Decrease No Decrease in p-FLT3 Q1->No_Signal_Decrease No Q2 Is total FLT3 visible? No_Signal_Decrease->Q2 Check_Inhibitor Check this compound activity, concentration, and incubation time. Q2->Check_Inhibitor Yes Check_WB Troubleshoot Western Blot: - Protein load - Transfer efficiency - Antibody dilutions Q2->Check_WB No

References

inconsistent Flt3-IN-28 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Flt3-IN-28. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). Its primary mechanism of action is the selective inhibition of cancer cells that harbor the FLT3 internal tandem duplication (ITD) mutation.[1] By binding to the ATP-binding pocket of the FLT3 kinase, this compound prevents its autophosphorylation. This, in turn, downregulates the phosphorylation of downstream signaling proteins like STAT5, leading to the induction of cell cycle arrest and apoptosis in FLT3-ITD-positive cells.[1]

Q2: In which cancer cell lines is this compound known to be active?

This compound has shown inhibitory activity in several acute myeloid leukemia (AML) cell lines that carry the FLT3-ITD mutation. The half-maximal inhibitory concentration (IC50) values have been determined for the following cell lines:

  • MOLM-13: 65 nM[1]

  • MV4-11: 130 nM[1]

  • MOLM-14: 220 nM[1]

  • BaF3-FLT3-ITD: 85 nM[1]

It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.

Q3: What are the recommended solvent and storage conditions for this compound?

For optimal stability and performance, this compound should be handled and stored according to the following guidelines:

  • Solvent: Dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Storage of Powder: Store the solid compound at -20°C for long-term stability.

  • Storage of Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: What is the maximum recommended final concentration of DMSO in cell culture medium?

The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For particularly sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is recommended to minimize any potential solvent-induced effects on cell viability and metabolism. It is always best practice to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your assays.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

One of the most common challenges is observing variability in the IC50 values of this compound between experiments. This can manifest as poor reproducibility or values that are significantly higher or lower than expected.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed q1 Are you using a consistent cell seeding density? start->q1 a1_no No q1->a1_no Inconsistent a2_yes Yes q1->a2_yes Consistent a1_yes Yes sol1 Standardize cell seeding density. Perform a cell titration experiment to find the optimal density. a1_no->sol1 q2 Is the final DMSO concentration consistent and below 0.5%? sol1->q2 a2_no No q2->a2_no Inconsistent or >0.5% a3_yes Yes q2->a3_yes Consistent & <=0.5% a2_yes->q2 sol2 Ensure final DMSO concentration is consistent across all wells and ideally <=0.1%. Run a DMSO toxicity control. a2_no->sol2 q3 Are you preparing fresh dilutions of this compound for each experiment? sol2->q3 a3_no No q3->a3_no Using old dilutions a4_yes Yes q3->a4_yes Fresh dilutions used a3_yes->q3 sol3 Prepare fresh serial dilutions from a frozen stock for each experiment. Avoid using old working solutions. a3_no->sol3 q4 Have you checked for compound precipitation in the media? sol3->q4 a4_no No q4->a4_no Precipitation observed a5_yes Yes q4->a5_yes No precipitation a4_yes->q4 sol4 Visually inspect the media after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent system if possible. a4_no->sol4 q5 Is the incubation time with the compound and assay reagent consistent? sol4->q5 a5_no No q5->a5_no Inconsistent end If issues persist, consider cell line integrity (mycoplasma testing, FLT3 mutation status verification) or assay interference. q5->end Consistent a5_yes->q5 sol5 Optimize and standardize all incubation times. a5_no->sol5 sol5->end FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Dimerizes pFLT3 p-FLT3 (Autophosphorylation) FLT3_Receptor->pFLT3 RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Flt3_IN_28 This compound Flt3_IN_28->pFLT3 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat with Serial Dilutions of this compound prep_compound->treat_cells prep_cells Culture FLT3-ITD+ Cells (e.g., MOLM-13) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (p-FLT3, Total FLT3) incubate->western apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis

References

Technical Support Center: Flt3-IN-28 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Flt3-IN-28 in animal models. The information herein is aggregated from preclinical data on selective FLT3 inhibitors and established best practices for in vivo kinase inhibitor investigations. As specific toxicity data for this compound is not yet widely available in published literature, some recommendations are based on the known profiles of other selective FLT3 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In certain leukemias, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound is designed to block the kinase activity of the FLT3 receptor, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells harboring these mutations.[1][2][3][4]

Q2: What are the most common toxicities observed with FLT3 inhibitors in animal models?

A2: The most frequently reported toxicities for FLT3 inhibitors in animal studies are myelosuppression (anemia, neutropenia, thrombocytopenia) and gastrointestinal (GI) toxicity (diarrhea, weight loss).[5][6][7][8] Myelosuppression is often considered a class effect of FLT3 inhibitors, potentially due to off-target inhibition of other kinases like c-KIT, which are also crucial for hematopoiesis.[9]

Q3: What animal models are suitable for studying the efficacy and toxicity of this compound?

A3: Immunodeficient mouse models, such as NOD/SCID or NSG mice, are commonly used for xenograft studies with human AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived xenografts (PDX) that express mutated FLT3.[1] These models are valuable for assessing both anti-leukemic activity and potential toxicities. For more detailed toxicological assessments, especially concerning hematopoiesis, syngeneic mouse models or non-human primates can also be utilized.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Question: We are observing unexpected morbidity (e.g., significant weight loss, lethargy, hunched posture) and some mortality in our mouse cohort treated with this compound. What are the potential causes and how can we address this?

Answer:

Unexpected adverse events in animal studies with kinase inhibitors can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Dose and Formulation Verification:

    • Dose Calculation: Meticulously double-check all dose calculations, ensuring they are accurate for each animal's body weight.

    • Formulation Integrity: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Improper formulation can lead to precipitation, resulting in inconsistent dosing and potential for localized toxicity. Ensure the formulation is homogenous and stable for the duration of the study. Consider using established vehicle formulations for FLT3 inhibitors, such as 0.5% methylcellulose (B11928114) in sterile water.

  • Assessment of Common Toxicities:

    • Myelosuppression: This is a primary concern with FLT3 inhibitors. Severe myelosuppression can lead to anemia, increased susceptibility to infections (due to neutropenia), and bleeding complications (due to thrombocytopenia).

      • Action: Conduct complete blood counts (CBCs) on a satellite group of animals or at interim time points to monitor for changes in red blood cells, white blood cells, and platelets.

    • Gastrointestinal Toxicity: Diarrhea, leading to dehydration and weight loss, is another common side effect.

      • Action: Monitor animal body weight daily. Provide supportive care, such as subcutaneous administration of sterile saline for hydration, as needed.[10]

  • Protocol Refinement:

    • Dose-Range-Finding Study: If toxicity is observed at the initial dose, it is crucial to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Alternative Dosing Schedules: Consider less frequent dosing (e.g., every other day) or a "drug holiday" (e.g., 5 days on, 2 days off) to allow for recovery from potential toxicities while maintaining therapeutic efficacy.

Issue 2: Severe Myelosuppression Observed in Bloodwork

Question: Our interim CBC analysis reveals significant decreases in neutrophil and platelet counts in animals treated with this compound. How should we interpret and manage this?

Answer:

  • Interpretation:

    • On-Target vs. Off-Target Effects: While FLT3 itself plays a role in hematopoiesis, severe myelosuppression is often linked to off-target inhibition of c-KIT. The selectivity profile of this compound against c-KIT should be considered.

    • Dose-Dependency: The severity of myelosuppression is typically dose-dependent.

  • Management and Mitigation Strategies:

    • Dose Reduction: The most direct approach is to lower the dose of this compound in subsequent cohorts.

    • Supportive Care:

      • Transfusions: For valuable animals with severe anemia or thrombocytopenia, red blood cell or platelet transfusions may be considered.

      • Growth Factors: The use of hematopoietic growth factors like G-CSF (for neutropenia) can be explored, but potential interactions with this compound that could affect leukemic cell growth should be carefully evaluated.

    • "Priming" Strategy: Interestingly, short-term pretreatment with a FLT3 inhibitor has been shown to induce transient quiescence in normal hematopoietic progenitors, protecting them from subsequent chemotherapy-induced myelosuppression.[11][12] This concept could be explored in combination therapy settings.

Quantitative Data Summary

Table 1: Common Toxicities of Selected FLT3 Inhibitors in Preclinical/Clinical Studies

FLT3 InhibitorCommon Adverse Events (Grade ≥3)Reference
Midostaurin Febrile neutropenia, Nausea, Vomiting, Mucositis[5][7]
Gilteritinib Anemia, Febrile neutropenia, Thrombocytopenia, Increased liver enzymes[6][8]
Quizartinib (B1680412) Febrile neutropenia, Anemia, Thrombocytopenia, QTc prolongation[13]
Sorafenib Diarrhea, Hand-foot syndrome, Hypertension, Fatigue[7][14]
Crenolanib Nausea, Vomiting, Diarrhea[13]

Note: This table provides a general overview. The incidence and severity of adverse events can vary significantly based on the dose, duration of treatment, and specific animal model or patient population.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Female NOD/SCID or NSG mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Dose Groups: Establish multiple dose groups of this compound (e.g., 10, 30, 100 mg/kg) and a vehicle control group. A typical cohort size is 3-5 mice per group.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral gavage. Ensure the formulation is a homogenous suspension.

  • Administration: Administer the assigned dose or vehicle orally once daily for 14 consecutive days.

  • Monitoring:

    • Body Weight: Record the body weight of each animal daily.

    • Clinical Observations: Observe the animals twice daily for any signs of toxicity, such as changes in posture, activity, grooming, and stool consistency. Use a standardized scoring system.

    • Blood Collection: On day 15 (24 hours after the last dose), collect blood via cardiac puncture under terminal anesthesia for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy: Perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidneys, bone marrow) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant morbidity (e.g., >20% body weight loss) and does not induce severe, irreversible changes in hematological parameters or organ pathology.

Protocol 2: In Vivo Efficacy Study in an AML Xenograft Model
  • Cell Line: Use a human AML cell line with a known FLT3 mutation (e.g., MV4-11, which is FLT3-ITD positive).

  • Animal Model: Female NSG mice, 6-8 weeks old.

  • Cell Implantation: Inject 5 x 10^6 MV4-11 cells intravenously (tail vein) into each mouse.

  • Tumor Engraftment Monitoring: Monitor for signs of disease progression (e.g., hind limb paralysis, weight loss). For cell lines expressing a luciferase reporter, tumor burden can be non-invasively monitored by bioluminescence imaging.

  • Treatment Initiation: Once the disease is established (typically 7-10 days post-injection), randomize the animals into treatment and vehicle control groups.

  • Drug Administration: Administer this compound at a dose below the determined MTD (e.g., 30 mg/kg/day) and vehicle control by oral gavage daily for a specified period (e.g., 21 days).

  • Efficacy Assessment:

    • Survival: Monitor the animals daily and record survival. The primary endpoint is typically an increase in overall survival compared to the vehicle-treated group.

    • Tumor Burden: At the end of the study, or at humane endpoints, assess tumor burden by measuring spleen and liver weights and by flow cytometric analysis of human CD45+ cells in the bone marrow, spleen, and peripheral blood.

  • Toxicity Monitoring: Throughout the study, monitor body weight and clinical signs of toxicity as described in the MTD protocol.

Visualizations

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization_Activation Dimerization & Autophosphorylation FLT3_Receptor->Dimerization_Activation Activates FLT3_IN_28 This compound FLT3_IN_28->Dimerization_Activation Inhibits STAT5 STAT5 Dimerization_Activation->STAT5 PI3K_AKT PI3K/AKT Pathway Dimerization_Activation->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization_Activation->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival

Caption: this compound inhibits the FLT3 signaling cascade.

Experimental_Workflow In Vivo Efficacy and Toxicity Workflow Start Start: AML Xenograft Model (e.g., MV4-11 cells in NSG mice) Tumor_Engraftment Tumor Engraftment & Baseline Assessment Start->Tumor_Engraftment Randomization Randomization Tumor_Engraftment->Randomization Treatment_Group Treatment Group: This compound Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Daily_Dosing Daily Dosing (e.g., Oral Gavage) Treatment_Group->Daily_Dosing Vehicle_Group->Daily_Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs Daily_Dosing->Monitoring Interim_Analysis Interim Analysis (optional): - CBC - Bioluminescence Imaging Monitoring->Interim_Analysis Endpoint Endpoint Determination: - Survival - Humane Endpoint Monitoring->Endpoint Interim_Analysis->Monitoring Final_Analysis Final Analysis: - Tumor Burden (Spleen, BM) - Histopathology - CBC & Serum Chemistry Endpoint->Final_Analysis Conclusion Conclusion: Efficacy & Toxicity Profile Final_Analysis->Conclusion

Caption: Workflow for preclinical evaluation of this compound.

References

Flt3-IN-28 Vehicle Control for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Flt3-IN-28 in in vivo studies. It addresses common challenges related to vehicle control, formulation, and administration, offering detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A common and effective vehicle for poorly water-soluble kinase inhibitors like this compound is a multi-component system designed to enhance solubility and stability. A widely used formulation consists of a mixture of DMSO, PEG300, Tween 80, and a physiological buffer like saline or Phosphate-Buffered Saline (PBS).

Q2: Why did my this compound formulation precipitate after preparation?

Precipitation of kinase inhibitors is a frequent issue, often arising from the compound's low aqueous solubility. This can occur when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment. To prevent this, it is crucial to follow a specific order of addition and ensure thorough mixing at each step. Using co-solvents and surfactants helps to maintain the compound in solution.

Q3: Can I use a different vehicle formulation?

While the recommended formulation is a good starting point, optimization may be necessary based on the specific experimental requirements, such as the route of administration and the desired dose. Alternative formulations may include other co-solvents like ethanol (B145695) or different surfactants. However, any new formulation should be carefully evaluated for solubility, stability, and potential toxicity in the animal model.

Q4: How should I store the prepared this compound formulation?

It is highly recommended to prepare the this compound formulation fresh before each use. If temporary storage is necessary, it should be kept at 4°C for no longer than a few hours. Long-term storage of the final formulation is generally not advised due to the risk of precipitation and degradation. Stock solutions of this compound in pure DMSO are more stable and should be stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: What are the potential side effects of the vehicle control itself?

The vehicle control, particularly at high concentrations of DMSO or surfactants, can have its own biological effects. These may include local irritation at the injection site, inflammation, or other systemic effects. It is essential to include a vehicle-only control group in your in vivo studies to differentiate the effects of the vehicle from those of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation During Preparation The aqueous component was added too quickly, or mixing was insufficient. The concentration of this compound exceeds its solubility in the final vehicle.Follow the detailed experimental protocol for preparation, ensuring vigorous mixing after each component is added. Consider preparing a lower concentration of the final dosing solution. Briefly sonicating the final solution can sometimes help redissolve small precipitates.
Injection Site Reaction (e.g., redness, swelling) The formulation may be irritating due to high concentrations of DMSO or Tween 80. The pH of the formulation may not be physiological.Reduce the percentage of DMSO and/or Tween 80 in the vehicle if possible, while ensuring the compound remains soluble. Check and adjust the pH of the final formulation to be near neutral (pH 7.2-7.4).
Inconsistent Results Between Animals Inhomogeneous formulation leading to variable dosing. Precipitation of the compound after administration.Ensure the formulation is a clear, homogenous solution before administration. If the solution appears cloudy or contains visible particles, it should not be used. Prepare the formulation fresh for each experiment to minimize variability.
Unexpected Animal Morbidity or Mortality Potential toxicity of the vehicle or the compound at the administered dose. Formulation instability leading to the administration of precipitated compound.Include a vehicle-only control group to assess the toxicity of the formulation itself. Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) of this compound in your specific model. Always visually inspect the formulation for precipitation before administration.

Data Presentation

Table 1: Example Solubility and Stability of a Kinase Inhibitor in a Common Vehicle

Disclaimer: The following data is representative for a typical poorly soluble kinase inhibitor and should be used as a guideline. Actual values for this compound should be determined empirically.

Parameter Vehicle Component Value Notes
Solubility DMSO> 50 mg/mLHigh solubility in pure DMSO.
PEG3005 - 10 mg/mLModerate solubility.
5% Tween 80 in Saline< 0.1 mg/mLPoor solubility in aqueous solution.
Complete Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)1 - 5 mg/mLFinal solubility is dependent on the ratio of components.
Stability Stock in DMSO at -20°CStable for ≥ 6 monthsAliquot to avoid freeze-thaw cycles.
Formulation at 4°CStable for < 24 hoursProne to precipitation over time. Prepare fresh.
Formulation at Room TempStable for < 4 hoursIncreased risk of precipitation and degradation.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Example Formulation)

This protocol describes the preparation of a 1 mg/mL dosing solution of this compound in a common vehicle. Adjustments to the final concentration and volumes can be made as needed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Dissolve in DMSO: Add the this compound powder to a sterile conical tube. Add a small volume of DMSO (e.g., 5% of the final volume, which is 0.5 mL for a 10 mL final volume). Vortex thoroughly until the powder is completely dissolved and the solution is clear.

  • Add PEG300: Add PEG300 to the DMSO solution (e.g., 40% of the final volume, which is 4 mL for a 10 mL final volume). Vortex vigorously for at least 1-2 minutes to ensure a homogenous mixture.

  • Add Tween 80: Add Tween 80 to the solution (e.g., 5% of the final volume, which is 0.5 mL for a 10 mL final volume). Vortex again for 1-2 minutes.

  • Add Saline/PBS: Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume (e.g., add 5 mL for a 10 mL final volume). Continue to vortex for another 2-3 minutes until the solution is completely clear and homogenous.

  • Final Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, brief sonication in a water bath may help. If precipitation persists, the formulation may need to be adjusted (e.g., by lowering the final concentration).

  • Administration: Use the freshly prepared formulation for in vivo administration immediately.

Mandatory Visualization

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3 Ligand FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3 Ligand->FLT3_receptor Binds STAT5 STAT5 FLT3_receptor->STAT5 PI3K PI3K FLT3_receptor->PI3K RAS RAS FLT3_receptor->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT Akt PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3_receptor Experimental_Workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase A Prepare this compound Dosing Solution E Daily Dosing (e.g., Oral Gavage) A->E B Prepare Vehicle Control Solution B->E C Animal Acclimatization D Group Allocation (Treatment vs. Vehicle) C->D D->E F Monitor Animal Health & Body Weight E->F G Measure Tumor Volume (if applicable) F->G H Endpoint Reached (e.g., Tumor Size, Time) G->H I Collect Tissues/Blood for PD/PK Analysis H->I J Data Analysis (Efficacy, Toxicity) I->J K Report Findings J->K Troubleshooting_Logic Start In Vivo Experiment Issue Observed Q1 Is the formulation clear and homogenous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there injection site reactions? A1_Yes->Q2 Sol1 Re-prepare formulation. Ensure proper mixing and order of addition. Consider sonication or lower concentration. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Decrease DMSO/Tween 80 concentration. Check and adjust pH to neutral. Rotate injection sites. A2_Yes->Sol2 Q3 Is there unexpected toxicity in the treatment group? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Verify dose calculation. Run a dose-range-finding study (MTD). Check for vehicle toxicity in control group. A3_Yes->Sol3 End Continue with optimized protocol A3_No->End

Technical Support Center: Enhancing Oral Bioavailability of Flt3-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flt3-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the oral bioavailability of this and other kinase inhibitors with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the low oral bioavailability of kinase inhibitors like this compound?

A1: The low oral bioavailability of many small molecule kinase inhibitors (smKIs) can be attributed to several factors. These often include poor aqueous solubility and high lipophilicity, which can lead to low and variable absorption.[1] Additionally, first-pass metabolism, particularly by enzymes like CYP3A4 in the liver and gut wall, can significantly reduce the amount of drug reaching systemic circulation.[2][3]

Q2: How can I improve the solubility of this compound for oral administration studies?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. One effective approach is the use of amorphous solid dispersions (ASDs), which can reduce the pH-dependent solubility issues common to many tyrosine kinase inhibitors (TKIs).[4][5] Another strategy is the formation of lipophilic salts, which have shown to significantly enhance solubility in lipidic excipients, making them more suitable for lipid-based formulations.[1][6]

Q3: What are lipid-based formulations and how can they help with this compound bioavailability?

A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that can improve the oral absorption of poorly water-soluble drugs.[1] By dissolving the drug in a lipidic vehicle, these formulations can bypass the dissolution step in the gastrointestinal tract, which is often a rate-limiting factor for absorption. This approach can be particularly beneficial for compounds where solubility or dissolution rate are the primary barriers to absorption.[6]

Q4: Can co-administration of other agents improve the bioavailability of this compound?

A4: Yes, a strategy known as "pharmacokinetic boosting" can be used. This involves co-administering a compound that inhibits the metabolic enzymes responsible for breaking down the primary drug. For many kinase inhibitors, which are metabolized by CYP3A4, co-administration with CYP3A4 inhibitors like ritonavir (B1064) or cobicistat (B1684569) can increase drug exposure.[2] Even common substances like grapefruit juice are known to inhibit CYP3A4 and can affect drug metabolism.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to erratic absorption. Food effects influencing dissolution and absorption.1. Consider developing an amorphous solid dispersion (ASD) formulation to improve solubility and reduce pH-dependent effects.[4][5] 2. Explore lipid-based formulations (e.g., SEDDS) to enhance solubilization in the GI tract.[1][6] 3. Conduct food-effect studies to understand the impact of food on absorption and advise on dosing with or without meals.
Low peak plasma concentration (Cmax) despite adequate dose. Poor permeability across the intestinal wall. High first-pass metabolism in the gut wall and liver.1. Evaluate the compound's permeability using in vitro models like Caco-2 assays. 2. If permeability is low, investigate the potential for efflux by transporters like P-glycoprotein. 3. To address high first-pass metabolism, consider co-administration with a CYP3A4 inhibitor (pharmacokinetic boosting).[2]
Rapid clearance and short half-life in vivo. Extensive hepatic metabolism.1. Characterize the metabolic pathways of this compound to identify the primary metabolizing enzymes. 2. If metabolism is primarily via CYP3A4, a pharmacokinetic boosting strategy may be effective.[2] 3. Chemical modification of the molecule to block sites of metabolism could be a long-term strategy during lead optimization.
Precipitation of the compound in the gastrointestinal tract. Change in pH from the stomach to the intestine, causing a soluble compound to become insoluble.1. Utilize enabling formulations such as ASDs or lipid-based systems to maintain the drug in a solubilized state throughout the GI tract.[4][5] 2. Incorporate precipitation inhibitors into the formulation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)

This protocol outlines a general method for preparing an ASD using the solvent evaporation technique, which is a common method for early-stage development.

Materials:

  • This compound

  • A suitable polymer (e.g., PVP, HPMC-AS)

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and the selected polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3 drug-to-polymer ratio).

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature and pressure until a thin film is formed on the wall of the flask.

  • Further dry the resulting solid under a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion, which can be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • The ASD can then be formulated into a suitable dosage form for oral administration.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for developing a simple SEDDS formulation.

Materials:

  • This compound

  • An oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • A surfactant (e.g., Kolliphor RH 40, Tween 80)

  • A co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of the selected oil, surfactant, and co-surfactant.

  • Prepare the SEDDS formulation by mixing the selected excipients in the desired ratio.

  • Add this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • The resulting formulation should be a clear, isotropic liquid.

  • Evaluate the self-emulsification properties of the formulation by adding it to an aqueous medium under gentle agitation and observing the formation of a fine emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Visualizations

Flt3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds to Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

Bioavailability_Workflow cluster_solubility Solubility-Limited cluster_metabolism Metabolism-Limited Start Start: Low Oral Bioavailability of this compound ProblemID Identify Limiting Factor(s) Start->ProblemID Sol_Strategy Formulation Strategies ProblemID->Sol_Strategy Poor Solubility Met_Strategy Pharmacokinetic Boosting ProblemID->Met_Strategy High First-Pass Metabolism ASD Amorphous Solid Dispersion (ASD) Sol_Strategy->ASD Lipid Lipid-Based Formulation Sol_Strategy->Lipid Salt Lipophilic Salt Formation Sol_Strategy->Salt InVivo In Vivo Pharmacokinetic Study ASD->InVivo Lipid->InVivo Salt->InVivo CYP3A4 Co-administer CYP3A4 Inhibitor Met_Strategy->CYP3A4 CYP3A4->InVivo End End: Improved Bioavailability InVivo->End

Caption: Workflow for improving oral bioavailability.

Troubleshooting_Logic Start In Vivo Experiment Shows Poor Oral Exposure CheckSol Is aqueous solubility < 10 µg/mL? Start->CheckSol Sol_Yes Focus on Solubility Enhancement (ASD, Lipid Formulations) CheckSol->Sol_Yes Yes Sol_No Solubility may not be the primary issue. Investigate permeability and metabolism. CheckSol->Sol_No No CheckMet Is the compound a known CYP3A4 substrate? Met_Yes Consider Pharmacokinetic Boosting with a CYP3A4 inhibitor. CheckMet->Met_Yes Yes Met_No Investigate other metabolic pathways or efflux transporters. CheckMet->Met_No No Sol_Yes->CheckMet Sol_No->CheckMet

Caption: Troubleshooting decision tree.

References

Technical Support Center: Flt3 Inhibitor Resistance in AML

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Flt3-IN-28: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound." The following troubleshooting guides and frequently asked questions have been developed based on established resistance mechanisms observed with other well-characterized FLT3 inhibitors in the context of Acute Myeloid Leukemia (AML) research. These principles are broadly applicable to the study of novel FLT3 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of resistance to FLT3 inhibitors in AML?

A1: Resistance to FLT3 inhibitors in AML is broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations in the FLT3 gene itself, which prevent the inhibitor from binding effectively. The most common on-target resistance mechanisms are secondary point mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, or the gatekeeper F691L mutation.[1][2] These mutations can interfere with the inhibitor's binding site or stabilize the active conformation of the FLT3 receptor, rendering the inhibitor less effective.

  • Off-target resistance: This occurs when leukemia cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling for survival and proliferation.[2][3] Common off-target mechanisms include the upregulation of parallel signaling pathways like RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT, often through acquiring new mutations in genes such as NRAS or KRAS.[1][4]

Q2: How does the bone marrow microenvironment contribute to Flt3 inhibitor resistance?

A2: The bone marrow microenvironment plays a crucial role in protecting AML cells from the effects of FLT3 inhibitors. Stromal cells within the bone marrow can secrete growth factors, such as the FLT3 ligand (FL) or fibroblast growth factor 2 (FGF2).[1][5] Increased levels of FL can outcompete the inhibitor for binding to the FLT3 receptor, leading to reactivation of downstream signaling.[1] This microenvironment-mediated resistance is a significant factor in patient relapse.[4]

Q3: My AML cell line (e.g., MV4-11, MOLM-13) is showing reduced sensitivity to my Flt3 inhibitor over time. What could be the cause?

A3: Reduced sensitivity in a previously sensitive cell line suggests the development of acquired resistance. This is a common observation in in vitro studies. The most likely causes are:

  • Selection of pre-existing resistant clones: The initial cell line population may have contained a small subpopulation of cells with resistance-conferring mutations. Continuous exposure to the inhibitor provides a selective pressure, allowing these resistant clones to outgrow the sensitive cells.

  • Acquisition of new mutations: The cancer cells may acquire new on-target (e.g., FLT3-TKD mutations) or off-target (e.g., NRAS mutations) mutations during prolonged culture with the inhibitor.

To investigate this, you can perform molecular analyses such as DNA sequencing of the FLT3 and other relevant cancer-associated genes to identify any acquired mutations.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values in Cell Viability Assays

You are testing a novel Flt3 inhibitor on a FLT3-ITD positive AML cell line (e.g., MV4-11) and observe a significantly higher IC50 value than anticipated based on preliminary data or literature on similar compounds.

Potential Cause Troubleshooting Steps
Compound Instability or Degradation 1. Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect the compound from light if it is light-sensitive.
Cell Line Integrity and Passage Number 1. Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells. 2. Use cells at a low passage number, as high passage numbers can lead to genetic drift and altered phenotypes. 3. Regularly test for mycoplasma contamination, which can affect cell health and drug response.
Assay Conditions 1. Optimize cell seeding density. Too high a density can lead to nutrient depletion and altered growth kinetics, while too low a density can result in poor viability. 2. Ensure a consistent incubation time for the assay (e.g., 72 hours). 3. Include appropriate controls, such as a vehicle-only (e.g., DMSO) control and a positive control with a known FLT3 inhibitor.
Pre-existing Resistance 1. Sequence the FLT3 gene in your cell line stock to check for baseline resistance mutations. 2. Consider that the cell line may have inherent off-target resistance mechanisms.
Issue 2: Inconsistent Inhibition of FLT3 Phosphorylation in Western Blot

You are treating FLT3-ITD positive cells with your Flt3 inhibitor, but your Western blot results show variable or incomplete inhibition of phosphorylated FLT3 (p-FLT3) and its downstream targets (p-STAT5, p-ERK).

Potential Cause Troubleshooting Steps
Suboptimal Drug Concentration or Treatment Time 1. Perform a dose-response experiment with a range of inhibitor concentrations to determine the optimal concentration for target inhibition. 2. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration for observing maximal inhibition of p-FLT3.
Reactivation of Signaling 1. Consider the possibility of transient inhibition followed by reactivation of the FLT3 pathway. This could be due to factors secreted by the cells themselves or instability of the inhibitor in the culture medium. 2. Analyze p-FLT3 levels at multiple time points after inhibitor addition.
Technical Issues with Western Blotting 1. Ensure complete and consistent protein lysis and quantification. 2. Use fresh lysis buffer containing phosphatase and protease inhibitors. 3. Optimize antibody concentrations and incubation times. 4. Include appropriate loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading.
Activation of Bypass Pathways 1. If p-FLT3 is inhibited but downstream effectors like p-ERK or p-AKT remain active, this strongly suggests the activation of bypass signaling pathways. 2. Investigate the phosphorylation status of other receptor tyrosine kinases (e.g., AXL, c-KIT) or key nodes in alternative pathways (e.g., RAS, RAF).

Quantitative Data Summary

Table 1: IC50 Values of Common FLT3 Inhibitors in AML Cell Lines

InhibitorCell LineFLT3 StatusReported IC50 (nM)
MidostaurinMV4-11FLT3-ITD~10
MOLM-13FLT3-ITD~15
GilteritinibMV4-11FLT3-ITD~0.29
MOLM-13FLT3-ITD~0.7
QuizartinibMV4-11FLT3-ITD~1.1
MOLM-13FLT3-ITD~1.5
SorafenibMV4-11FLT3-ITD~5
MOLM-13FLT3-ITD~8

Note: IC50 values can vary between laboratories due to differences in experimental conditions.

Experimental Protocols

Cell Viability (IC50) Assay
  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a 2X serial dilution of the Flt3 inhibitor in culture medium.

  • Treatment: Add 100 µL of the 2X drug solution to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for FLT3 Signaling
  • Cell Treatment: Seed AML cells in a 6-well plate and treat with the Flt3 inhibitor at the desired concentration and for the optimal duration.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_Inhibitor Flt3 Inhibitor Flt3_Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathways in AML and the point of action for Flt3 inhibitors.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance cluster_microenvironment Microenvironment-Mediated FLT3_Mutation FLT3 TKD Mutations (e.g., D835Y, F691L) Resistance Drug Resistance FLT3_Mutation->Resistance RAS_MAPK RAS/MAPK Pathway Activation (e.g., NRAS mut) RAS_MAPK->Resistance PI3K_AKT PI3K/AKT Pathway Upregulation PI3K_AKT->Resistance JAK_STAT JAK/STAT Pathway Activation JAK_STAT->Resistance FL_Secretion Increased FLT3 Ligand (FL) Secretion FL_Secretion->Resistance FGF2_Secretion FGF2 Secretion FGF2_Secretion->Resistance Flt3_Inhibitor Flt3 Inhibitor Treatment Flt3_Inhibitor->FLT3_Mutation Selects for Flt3_Inhibitor->RAS_MAPK Induces Flt3_Inhibitor->PI3K_AKT Induces Flt3_Inhibitor->JAK_STAT Induces

Caption: Overview of the major mechanisms of resistance to Flt3 inhibitors in AML.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Reagents Verify Compound Integrity & Cell Line Authenticity Start->Check_Reagents Optimize_Assay Optimize Assay Parameters (Concentration, Time, Density) Check_Reagents->Optimize_Assay If reagents/cells are OK Biochemical_Analysis Analyze Target Engagement (p-FLT3 Western Blot) Optimize_Assay->Biochemical_Analysis If results still inconsistent Molecular_Analysis Sequence for Mutations (FLT3, RAS, etc.) Biochemical_Analysis->Molecular_Analysis If p-FLT3 is inhibited Pathway_Analysis Investigate Bypass Pathways (p-ERK, p-AKT) Biochemical_Analysis->Pathway_Analysis If downstream signaling persists Conclusion Identify Resistance Mechanism Molecular_Analysis->Conclusion Pathway_Analysis->Conclusion

References

overcoming acquired resistance to Flt3-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flt3-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding experiments with this compound, particularly in the context of acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] It is a Type I inhibitor, designed to bind to the active conformation of the FLT3 kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[3][4][5]

Q2: My FLT3-mutated cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?

Acquired resistance to FLT3 inhibitors like this compound is a significant challenge. The primary mechanisms can be broadly categorized as:

  • On-Target (Secondary FLT3 Mutations): The development of new mutations within the FLT3 gene itself is a common cause of resistance. These mutations can interfere with the binding of this compound to the kinase domain. Notable mutations include those in the activation loop (e.g., D835Y/V) and the "gatekeeper" residue (F691L), which can confer resistance to various FLT3 inhibitors.[6][7][8]

  • Off-Target (Bypass Signaling Pathway Activation): The cancer cells can activate alternative signaling pathways to circumvent the FLT3 blockade. This can involve the upregulation of other receptor tyrosine kinases like AXL, or the acquisition of mutations in downstream signaling molecules such as NRAS.[9][10][11] Activation of the JAK/STAT and MAPK/ERK pathways are also frequently observed.[6][10]

  • Microenvironment-Mediated Resistance: The bone marrow microenvironment can protect leukemia cells from the effects of FLT3 inhibitors. Stromal cells can secrete growth factors like Fibroblast Growth Factor 2 (FGF2) and FLT3 Ligand (FL), which can reactivate downstream signaling pathways and promote cell survival despite the presence of this compound.[1][12]

Troubleshooting Guide

Problem: Decreased sensitivity to this compound in our long-term cell culture.

Our FLT3-ITD positive AML cell line (e.g., MV4-11 or MOLM-13) was initially sensitive to this compound (IC50 ~10 nM), but after several passages in the presence of the drug, the IC50 has increased to >500 nM.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
1. Development of Secondary FLT3 Mutations 1.1. Sequence the FLT3 Kinase Domain: Perform Sanger or next-generation sequencing of the FLT3 gene in your resistant cell line to identify potential secondary mutations, particularly in the activation loop (D835) and the gatekeeper residue (F691).[7]
1.2. Test Alternative FLT3 Inhibitors: If a specific mutation is identified, consider testing a different class of FLT3 inhibitor that may be effective against that particular mutant. For instance, while this compound (a Type I inhibitor) may be less effective against certain mutations, a next-generation inhibitor might retain activity.
2. Activation of Bypass Signaling Pathways 2.1. Phospho-protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key signaling proteins in the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways (e.g., p-AKT, p-ERK, p-STAT5) in both sensitive and resistant cells, with and without this compound treatment.
2.2. Combination Therapy: If a bypass pathway is identified as being activated, consider a combination therapy approach. For example, if the MAPK pathway is hyperactivated, combine this compound with a MEK inhibitor (e.g., Trametinib). If AXL is upregulated, an AXL inhibitor (e.g., Gilteritinib, which also has AXL inhibitory activity) could be beneficial.[12][13]
3. Microenvironment-Mediated Resistance 3.1. Co-culture Experiments: Co-culture your resistant AML cells with bone marrow stromal cells (e.g., HS-5) and assess the sensitivity to this compound. This can help determine if extrinsic factors are contributing to resistance.[1]
3.2. Cytokine/Growth Factor Analysis: Use ELISA or multiplex assays to measure the levels of growth factors like FGF2 and FLT3L in the culture supernatant of your resistant cells and in co-cultures.
3.3. Test Pathway Inhibitors: In your co-culture system, test the combination of this compound with inhibitors of the pathways activated by these growth factors, such as an FGFR inhibitor if FGF2 levels are high.

Experimental Protocols

Protocol 1: Assessment of this compound Sensitivity (IC50 Determination)

  • Cell Seeding: Seed your AML cell line (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium, with concentrations ranging from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2X drug dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final drug concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of viable cells against the log-transformed drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat sensitive and resistant AML cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4 hours). Include an untreated control.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS JAK JAK FLT3->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation & Survival This compound This compound This compound->FLT3 Inhibits Resistance_Mechanisms cluster_inhibition Therapeutic Intervention cluster_target Target Cell cluster_resistance Acquired Resistance Mechanisms This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Inhibits Cell_Death Apoptosis FLT3_ITD->Cell_Death Leads to On_Target On-Target: Secondary FLT3 Mutations (D835Y, F691L) On_Target->this compound Blocks Binding Off_Target Off-Target: Bypass Pathway Activation (AXL, RAS/MAPK, JAK/STAT) Off_Target->Cell_Death Bypasses Inhibition Microenvironment Microenvironment: Growth Factor Secretion (FGF2, FLT3L) Microenvironment->Cell_Death Promotes Survival Troubleshooting_Workflow Start Decreased Sensitivity to this compound Observed Seq_FLT3 Sequence FLT3 Kinase Domain Start->Seq_FLT3 Mutation_Found Secondary Mutation Found? Seq_FLT3->Mutation_Found Phospho_Analysis Analyze Bypass Signaling Pathways (Western Blot, Proteomics) Mutation_Found->Phospho_Analysis No Test_Alt_Inhibitor Test Alternative FLT3 Inhibitor Mutation_Found->Test_Alt_Inhibitor Yes Pathway_Activated Bypass Pathway Activated? Phospho_Analysis->Pathway_Activated Co_Culture Co-culture with Stromal Cells Pathway_Activated->Co_Culture No Combination_Therapy Test Combination Therapy (e.g., with MEK or AXL inhibitor) Pathway_Activated->Combination_Therapy Yes Resistance_Abrogated Resistance Abrogated? Co_Culture->Resistance_Abrogated Investigate_Secreted_Factors Investigate Secreted Factors (FGF2, FLT3L) Resistance_Abrogated->Investigate_Secreted_Factors Yes End Further Investigation Required Resistance_Abrogated->End No

References

Flt3-IN-28 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the use of Flt3-IN-28 in your experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and other kinase inhibitors.

Question Possible Cause Suggested Solution
Why am I not observing the expected inhibition of FLT3 phosphorylation? Compound Degradation: this compound may have degraded due to improper storage or handling. Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit FLT3 in your specific cell line or assay. Cell Line Resistance: The cell line may have acquired resistance to FLT3 inhibitors.[1]Storage and Handling: Ensure this compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions for each experiment. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. Cell Line Authentication: Verify the identity and FLT3 mutation status of your cell line. Consider using a different FLT3-mutant cell line for comparison.
I am observing significant off-target effects in my cellular assays. High Compound Concentration: Using this compound at a concentration that is too high can lead to inhibition of other kinases. Inherent Promiscuity: While this compound is an FLT3 inhibitor, like many kinase inhibitors, it may have some off-target activity.[2][3]Optimize Concentration: Use the lowest effective concentration of this compound that inhibits FLT3 phosphorylation without causing widespread off-target effects. Control Experiments: Include appropriate controls, such as a structurally related inactive compound or a different class of FLT3 inhibitor, to distinguish between on-target and off-target effects.
My in vivo experiment with this compound did not show the expected anti-tumor activity. Poor Bioavailability: this compound may have poor oral bioavailability in the animal model being used.[4] Rapid Metabolism: The compound may be rapidly metabolized in vivo, leading to sub-therapeutic concentrations. Tumor Model Resistance: The xenograft model may have intrinsic or acquired resistance to FLT3 inhibition.Pharmacokinetic Studies: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. Alternative Dosing: Consider alternative dosing regimens or routes of administration to improve drug exposure. Model Characterization: Ensure the tumor model is well-characterized and known to be dependent on FLT3 signaling.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is an orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3).[4] It has shown activity against cancer cells that harbor the FLT3 internal tandem duplication (ITD) mutation.[4]

Q2: What is the known off-target kinase inhibition profile of this compound?

A2: A comprehensive off-target kinase inhibition profile for this compound against a broad panel of kinases is not publicly available at this time. The selectivity of kinase inhibitors is a critical factor, as off-target effects can lead to toxicity.[2] While this compound is described as an FLT3 inhibitor, researchers should be aware of the potential for off-target activities, which is a common characteristic of many kinase inhibitors.[3]

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory activity of this compound has been characterized in several cell lines. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

This compound Inhibitory Activity

Cell LineTargetIC50 (nM)
BaF3-FLT3-ITDFLT3 (Internal Tandem Duplication)85
BaF3-TEL-VEGFR2TEL-VEGFR2 Fusion290
MV4-11FLT3-ITD130
MOLM-13FLT3-ITD65
MOLM-14FLT3-ITD220
Data sourced from MedChemExpress.[4]
Note: This data reflects the activity of this compound in specific cellular contexts and may not be representative of its activity against purified kinases or in other experimental systems.

Experimental Protocols

General Protocol for Cellular Kinase Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory activity of a compound like this compound on kinase activity within a cellular context.

1. Cell Culture and Plating:

  • Culture FLT3-dependent cells (e.g., MV4-11, MOLM-13) in the recommended growth medium.

  • Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Incubate the cells overnight to allow for attachment and recovery.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Add the diluted compound to the cells, ensuring the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Include vehicle-only wells as a negative control and a known FLT3 inhibitor as a positive control.

  • Incubate the cells with the compound for a predetermined period (e.g., 2-4 hours).

3. Cell Lysis:

  • After incubation, remove the media and wash the cells with cold phosphate-buffered saline (PBS).

  • Add lysis buffer containing protease and phosphatase inhibitors to each well.

  • Incubate on ice to ensure complete cell lysis.

4. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

5. Detection of Kinase Inhibition (ELISA or Western Blot):

  • ELISA: Use a phospho-FLT3 specific ELISA kit to quantify the levels of phosphorylated FLT3. Normalize the phospho-FLT3 signal to the total FLT3 protein levels.

  • Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against phospho-FLT3 and total FLT3, followed by secondary antibodies. Quantify the band intensities to determine the ratio of phosphorylated to total FLT3.

6. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Kinase_Inhibition_Workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output A Kinase Panel Selection C Incubate Kinase, Substrate, ATP & Inhibitor A->C B Compound Preparation (Serial Dilution) B->C D Measure Kinase Activity C->D E Calculate Percent Inhibition D->E F Determine IC50 / Kd Values E->F G Generate Selectivity Profile F->G

Caption: Workflow for determining kinase inhibitor selectivity.

References

Validation & Comparative

A Comparative Guide to Flt3-IN-28 and Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two FMS-like tyrosine kinase 3 (FLT3) inhibitors, Flt3-IN-28 and quizartinib (B1680412), in the context of FLT3-internal tandem duplication (ITD) positive Acute Myeloid Leukemia (AML). The information herein is supported by preclinical experimental data to assist in the evaluation and strategic planning of research and development projects.

Introduction to FLT3 Inhibition in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells. The most common of these are internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. This has made FLT3 a critical therapeutic target in AML.

Quizartinib is a potent, second-generation, selective, oral FLT3 inhibitor that has received regulatory approval for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML. It functions as a type II inhibitor, binding to the inactive conformation of the FLT3 kinase.

This compound (also referred to as compound 12y) is a novel, orally active investigational FLT3 inhibitor. Preclinical studies have demonstrated its antitumor activity in FLT3-ITD positive AML models.

This guide will compare the preclinical profiles of these two compounds, focusing on their mechanism of action, in vitro efficacy, and in vivo pharmacology.

Mechanism of Action

Both quizartinib and this compound exert their therapeutic effects by inhibiting the constitutively active FLT3-ITD receptor, which in turn blocks downstream signaling pathways crucial for the proliferation and survival of AML cells. These pathways primarily include the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 signaling cascades.

Quizartinib is a type II inhibitor, meaning it specifically binds to the inactive conformation of the FLT3 kinase domain, preventing the conformational changes necessary for its activation.[1] The binding mode of this compound has not been explicitly defined as type I or type II in the available literature. However, its action leads to the downregulation of FLT3 and STAT5 phosphorylation, suggesting a similar blockade of the signaling cascade.

FLT3 Signaling Pathway and Inhibitor Action

FLT3_Signaling FLT3-ITD Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibits

Caption: Simplified FLT3-ITD signaling pathway and points of inhibition by quizartinib and this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) on Cell Viability of FLT3-ITD+ AML Cell Lines
InhibitorCell LineIC50 (nM)
This compound MV4-11130
MOLM-1365
MOLM-14220
Quizartinib MV4-110.40
MOLM-130.89
MOLM-140.73

Note: Data for this compound is from a single preclinical study. Data for quizartinib is compiled from multiple sources and represents a consensus from preclinical evaluations.

Table 2: In Vivo Efficacy in FLT3-ITD+ AML Xenograft Models
InhibitorAnimal ModelDosingOutcome
This compound NSG mice with MOLM-13 xenograftsOral administrationDose-dependent prolongation of survival
Quizartinib NOD/SCID mice with MV4-11 xenograftsOral administration (0.3 to 10 mg/kg)Dose-dependent inhibition of tumor growth

Experimental Protocols

Cell Proliferation Assay (MTT/MTS or CellTiter-Glo®)

This protocol is a general guideline for determining the effect of this compound and quizartinib on the viability of FLT3-ITD positive AML cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on AML cell lines.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Quizartinib stock solutions in DMSO

  • 96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)

  • MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Workflow:

Cell_Viability_Workflow A Seed AML cells in 96-well plates C Add inhibitors to cells (and vehicle control) A->C B Prepare serial dilutions of inhibitors B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., CellTiter-Glo®) D->E F Measure signal (Luminescence/Absorbance) E->F G Calculate IC50 values F->G

Caption: Experimental workflow for the cell viability assay.

Procedure:

  • Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) into 96-well plates at a predetermined optimal density in their respective growth medium.

  • Prepare a serial dilution of this compound and quizartinib in culture medium from a DMSO stock. A vehicle control (DMSO) must be included.

  • Add the diluted compounds to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal stabilization.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis of FLT3 and Downstream Signaling

This protocol outlines the methodology to assess the inhibitory effect of this compound and quizartinib on the phosphorylation of FLT3 and its downstream targets.

Objective: To determine the dose-dependent inhibition of FLT3, STAT5, AKT, and ERK phosphorylation.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound and Quizartinib

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Plate FLT3-ITD positive AML cells and allow them to acclimate.

  • Treat the cells with various concentrations of this compound or quizartinib (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins or a loading control.

In Vivo Xenograft Model

This is a general protocol for evaluating the in vivo efficacy of this compound and quizartinib.

Objective: To assess the anti-tumor activity of the compounds in a mouse model of FLT3-ITD positive AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive AML cell line (e.g., MV4-11 or MOLM-13)

  • This compound and Quizartinib formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Subcutaneously inject a suspension of FLT3-ITD positive AML cells into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound, quizartinib, or the vehicle control orally at the predetermined doses and schedule.

  • Measure tumor volume and body weight regularly throughout the study.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • For survival studies, monitor the mice until they meet the criteria for euthanasia, and record the date of death.

Summary and Conclusion

Both this compound and quizartinib demonstrate inhibitory activity against FLT3-ITD positive AML cells. Based on the available preclinical data, quizartinib exhibits significantly greater potency in in vitro cell viability assays, with IC50 values in the sub-nanomolar to low nanomolar range compared to the nanomolar range of this compound. Both compounds have shown efficacy in in vivo xenograft models, leading to tumor growth inhibition and prolonged survival.

The detailed experimental protocols provided in this guide offer a framework for the direct comparative evaluation of these and other FLT3 inhibitors. Further head-to-head studies are necessary to fully elucidate the comparative efficacy, selectivity, and resistance profiles of this compound and quizartinib. Such studies will be critical in determining the potential clinical utility of novel inhibitors like this compound in the landscape of FLT3-targeted therapies for AML.

References

A Comparative Guide to FLT3 Inhibitors: The Preclinical Profile of Flt3-IN-28 Versus the Clinically Approved Gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel FLT3 inhibitor, Flt3-IN-28, and the FDA-approved drug, gilteritinib (B612023). This analysis is based on available preclinical and clinical data, highlighting the efficacy, mechanism of action, and experimental validation for each compound.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells.[1] This has made FLT3 a key therapeutic target. Gilteritinib (XOSPATA®) is a potent, second-generation FLT3 tyrosine kinase inhibitor (TKI) with significant clinical efficacy in patients with relapsed or refractory FLT3-mutated AML.[2] this compound is a novel, orally active preclinical compound also targeting FLT3.[3] This guide aims to provide a comparative overview of these two inhibitors based on the currently available data.

At a Glance: this compound vs. Gilteritinib

FeatureThis compoundGilteritinib
Development Stage PreclinicalClinically Approved and Marketed
Primary Target FLT3-ITDFLT3 (ITD and TKD mutations)
Other Targets Not extensively documentedAXL, ALK, c-kit[4]
Mechanism of Action Inhibition of FLT3 phosphorylation, leading to cell cycle arrest and apoptosis[3]Inhibition of FLT3 receptor signaling and proliferation, inducing apoptosis[5]
Supporting Data In vitro cell-based assays, in vivo mouse xenograft model[3]Extensive preclinical studies, Phase I/II and Phase III (ADMIRAL) clinical trials, real-world evidence[2][4]

Efficacy and Potency: A Data-Driven Comparison

The following tables summarize the quantitative data available for both this compound and gilteritinib, providing a basis for comparing their potency and efficacy at different stages of development.

In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
Cell LineFLT3 Mutation StatusThis compound IC50 (nM)[3]Gilteritinib IC50 (nM)[4]
BaF3-FLT3-ITDITD850.7 - 1.8
MV4-11ITD130Not explicitly stated in provided search results
MOLM-13ITD65Not explicitly stated in provided search results
MOLM-14ITD220Not explicitly stated in provided search results
BaF3-TEL-VEGFR2Other290Not Applicable

Note: The provided search results for gilteritinib did not contain specific IC50 values for all the same cell lines as this compound. The range for BaF3-FLT3-ITD cells is provided from a preclinical study.

In Vivo Efficacy
CompoundAnimal ModelDosing and AdministrationKey FindingsReference
This compoundNSG mice xenografted with MOLM-13 cellsOral administrationProlonged survival in a dose-dependent manner.[3]
GilteritinibMouse models of FLT3 mutated AMLOral administrationDemonstrated antileukemic activity.[5]
Clinical Efficacy of Gilteritinib (ADMIRAL Phase III Trial)
ParameterGilteritinibSalvage Chemotherapy
Median Overall Survival 9.3 months5.6 months
One-Year Survival Rate 37.1%16.7%
Complete Remission (CR/CRh) 34.0%15.3%

Mechanism of Action and Signaling Pathways

Both this compound and gilteritinib exert their effects by inhibiting the constitutively active FLT3 receptor, thereby blocking downstream signaling pathways crucial for the survival and proliferation of leukemic cells.

This compound has been shown to downregulate the phosphorylation of FLT3 and one of its key downstream targets, STAT5, in MOLM-13 cells.[3] This inhibition leads to cell cycle arrest and the induction of apoptosis.[3]

Gilteritinib is a type I TKI, meaning it binds to the active conformation of the FLT3 kinase.[6] This allows it to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD), which can be a mechanism of resistance to other FLT3 inhibitors.[6] By blocking FLT3 and another receptor tyrosine kinase, AXL, gilteritinib effectively suppresses critical pro-survival signaling pathways.[2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate FLT3 inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Cells are treated with serial dilutions of the FLT3 inhibitor (this compound or gilteritinib) or DMSO as a vehicle control for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated using non-linear regression analysis.

Western Blot for Phospho-FLT3 and Phospho-STAT5
  • Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with FLT3-mutated AML cells (e.g., MOLM-13).

  • Tumor Growth Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models) or disease burden is monitored by bioluminescence imaging.

  • Drug Administration: Once tumors are established, mice are randomized into treatment groups and receive the FLT3 inhibitor (e.g., by oral gavage) or vehicle control daily.

  • Efficacy Assessment: Tumor growth inhibition and overall survival are monitored.

  • Pharmacokinetic Analysis: Blood samples may be collected at different time points to determine the pharmacokinetic properties of the compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select FLT3-mutated AML Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Mechanism_Assay Mechanism of Action Assays (Western Blot, Apoptosis Assay) Cell_Lines->Mechanism_Assay IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish AML Xenograft Mouse Model IC50->Xenograft Promising Candidate Mechanism_Assay->Xenograft Treatment Administer Inhibitor or Vehicle Control Xenograft->Treatment Efficacy Assess Tumor Growth and Survival Treatment->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD

Caption: Experimental workflow for evaluating FLT3 inhibitors.

Conclusion

Gilteritinib is a well-established, clinically validated FLT3 inhibitor that has demonstrated a significant survival benefit for patients with relapsed or refractory FLT3-mutated AML.[2] Its dual activity against both FLT3-ITD and TKD mutations is a key advantage.[6] this compound is an earlier-stage, preclinical compound that has shown promising activity against FLT3-ITD positive cell lines in vitro and in a mouse xenograft model.[3]

While direct comparative efficacy data is not available, the preclinical profile of this compound suggests it is a potent inhibitor of FLT3-ITD. Further studies are needed to fully characterize its selectivity, off-target effects, and potential for development as a therapeutic agent. For researchers in the field, this compound represents a novel chemical scaffold for the development of next-generation FLT3 inhibitors, while gilteritinib serves as a benchmark for clinical efficacy and a tool for further understanding the biology of FLT3-mutated AML.

References

A Comparative Guide to Flt3-IN-28 and Other FLT3 Inhibitors for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with activating mutations present in approximately 30% of patients, leading to poor prognosis. A new wave of targeted therapies, FLT3 inhibitors, has emerged to address this challenge. This guide provides an objective comparison of the novel inhibitor Flt3-IN-28 against established FLT3 inhibitors such as Gilteritinib (B612023), Quizartinib, and Sorafenib, supported by available experimental data.

Introduction to FLT3 Inhibition

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis. FLT3 inhibitors are broadly classified into Type I and Type II inhibitors based on their binding mode to the kinase domain.

  • Type I inhibitors , such as Gilteritinib, bind to the active conformation of the FLT3 kinase, enabling them to inhibit both FLT3-ITD and FLT3-TKD mutations.

  • Type II inhibitors , including Quizartinib and Sorafenib, bind to the inactive conformation, making them generally more effective against FLT3-ITD mutations but susceptible to resistance from TKD mutations.

This compound is a novel, orally active FLT3 inhibitor that has shown promising antitumor activity, particularly against cancers harboring the FLT3-ITD mutation.

Biochemical and Cellular Activity

The potency of FLT3 inhibitors is a key determinant of their therapeutic potential. This is typically assessed through biochemical assays measuring direct enzyme inhibition and cellular assays evaluating the impact on cancer cell viability.

Data Presentation: In Vitro Potency of FLT3 Inhibitors
InhibitorTarget(s)Cell LineAssayIC50 (nM)Reference
This compound FLT3BaF3-FLT3-ITDCell Viability85[1]
MV4-11Cell Viability130[1]
MOLM-13Cell Viability65[1]
MOLM-14Cell Viability220[1]
Gilteritinib FLT3, AXLMV4-11Cell Viability0.92[2]
MOLM-13Cell Viability2.9[2]
Quizartinib FLT3MV4-11Cell Viability~1[3]
MOLM-13Cell Viability~1[3]
Sorafenib FLT3, VEGFR, PDGFR, RAFMV4-11Cell Viability5[3]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. While a comprehensive kinome scan for this compound is not publicly available, its activity is reported to be selective for cancer cells with the FLT3-ITD mutation. For comparison, the selectivity profiles of other inhibitors are better characterized. Gilteritinib, for instance, also inhibits AXL kinase, which may contribute to its efficacy. Sorafenib is a multi-kinase inhibitor, targeting several other kinases in addition to FLT3.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are vital for evaluating the antitumor activity of these inhibitors in a living organism.

Data Presentation: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
InhibitorXenograft ModelDosingOutcomeReference
This compound MOLM-13Dose-dependentProlonged survival[1]
Gilteritinib MOLM-1330 mg/kg, dailyTumor regression, improved survival[2]
Quizartinib MOLM-1310 mg/kg, dailyTumor growth inhibition, improved survival[4]
Sorafenib MV4-1130 mg/kg, dailyTumor growth inhibition[3]

Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental models, dosing regimens, and endpoints.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the mechanism of action and evaluation methods for these inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Flt3_IN_28 This compound Flt3_IN_28->FLT3 Gilteritinib Gilteritinib Gilteritinib->FLT3 Quizartinib Quizartinib Quizartinib->FLT3 Sorafenib Sorafenib Sorafenib->FLT3 Sorafenib->RAF

Caption: FLT3 signaling pathway and points of inhibition.

Cell_Viability_Workflow start Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates treat Treat cells with serial dilutions of FLT3 inhibitors start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT or similar viability reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read Measure absorbance/fluorescence incubate_reagent->read analyze Calculate IC50 values read->analyze

Caption: Experimental workflow for cell viability assay.

Western_Blot_Workflow start Treat AML cells with FLT3 inhibitors lyse Lyse cells and quantify protein start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-FLT3, p-STAT5) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: Western blot workflow for phosphorylation analysis.

Experimental Protocols

In Vitro FLT3 Kinase Assay

This assay biochemically measures the direct inhibition of FLT3 kinase activity. A typical protocol involves incubating recombinant FLT3 enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then quantified by measuring the amount of phosphorylated substrate or ADP produced, often using luminescence-based methods.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the inhibitors on AML cell lines.

  • Cell Seeding: Plate FLT3-mutant AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates.

  • Treatment: Add serial dilutions of the FLT3 inhibitors to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism reduce MTT to formazan (B1609692), which is purple.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Western Blot Analysis for FLT3 and STAT5 Phosphorylation

This method is used to confirm the inhibition of FLT3 signaling within the cells.

  • Cell Treatment and Lysis: Treat AML cells with the inhibitors for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5), as well as total FLT3 and STAT5 as loading controls.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of FLT3 signaling.

Conclusion

This compound demonstrates potent and selective activity against FLT3-ITD positive AML cell lines, with IC50 values in the nanomolar range. Its in vivo efficacy in a MOLM-13 xenograft model suggests promising therapeutic potential. When compared to established FLT3 inhibitors, this compound's cellular potency appears to be in a similar range to Sorafenib, while Gilteritinib and Quizartinib show higher potency in the tested cell lines.

A key differentiator among these inhibitors is their activity against different FLT3 mutations and their overall kinase selectivity. Gilteritinib's dual inhibition of FLT3 and AXL, and its activity against both ITD and TKD mutations, provides a broader spectrum of action. Quizartinib is highly potent against FLT3-ITD but is less effective against TKD mutations, a common mechanism of resistance. Sorafenib, being a multi-kinase inhibitor, has a broader range of targets which may contribute to both its efficacy and potential off-target effects.

Further studies, particularly comprehensive kinase selectivity profiling and direct comparative in vivo efficacy studies, are needed to fully elucidate the therapeutic window and potential advantages of this compound. However, the initial data suggests that this compound is a valuable tool for researchers studying FLT3-driven malignancies and a promising candidate for further preclinical and clinical development.

References

A Comparative Guide to the Kinase Specificity of a Selective FLT3 Inhibitor versus Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a critical therapeutic target. While multi-kinase inhibitors like sorafenib, sunitinib, and midostaurin (B1676583) have shown efficacy in treating FLT3-mutated AML, their broader kinase inhibition profile can lead to off-target effects. This guide provides a comparative analysis of the kinase selectivity of a representative highly selective FLT3 inhibitor against these multi-kinase inhibitors, supported by experimental data and detailed methodologies.

Disclaimer: Information regarding a specific molecule designated "Flt3-IN-28" is not publicly available. This guide will utilize data from well-characterized, highly selective FLT3 inhibitors, quizartinib (B1680412) and gilteritinib, as representative examples for comparison against multi-kinase inhibitors.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the inhibitory activity (IC50 or Kd in nM) of selected specific FLT3 inhibitors and multi-kinase inhibitors against a panel of kinases. Lower values indicate higher potency. This data allows for a direct comparison of their selectivity profiles.

Kinase TargetQuizartinib (Selective)Gilteritinib (Selective)Sorafenib (Multi-Kinase)Sunitinib (Multi-Kinase)Midostaurin (Multi-Kinase)
FLT3 0.4 - 1.1 nM (IC50) [1][2]0.29 nM (IC50) [3][4]59 nM (IC50) [5]50 nM (IC50, FLT3-ITD) [6]~10 nM (IC50)
FLT3-ITD0.4 nM (IC50)[2]0.7 - 1.8 nM (IC50)[7]59 nM (IC50)8 nM (IC50)[8]Potent inhibitor
FLT3-D835YLess active1.6 nM (IC50)[3]-30 nM (IC50)[6]Active
KIT4.8 nM (Kd)[2]230 nM (IC50)[3][4]68 nM (IC50)[5]Potent inhibitor[8]Potent inhibitor
PDGFRα>10-fold selective vs FLT3-57 nM (IC50, PDGFRβ)[5]Potent inhibitorPotent inhibitor
PDGFRβ>10-fold selective vs FLT3-57 nM (IC50)[5]2 nM (IC50)[6]Potent inhibitor
VEGFR2--90 nM (IC50)[5]80 nM (IC50)[6]Potent inhibitor
BRAF--22 nM (IC50)[5]--
c-RAF--6 nM (IC50)[5]--
AXL-0.73 nM (IC50)[3][4]---
SYK----20.8 nM (IC50)[9]

Note: IC50 and Kd values can vary depending on the specific assay conditions. The data presented is a compilation from various sources for comparative purposes.

Mandatory Visualization

FLT3 Signaling Pathway

FLT3_Signaling_Pathway FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Binds Dimerization Dimerization & Autophosphorylation FLT3_R->Dimerization GRB2 GRB2 Dimerization->GRB2 PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT5->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Differentiation Differentiation Nucleus->Differentiation

Caption: The FLT3 signaling cascade is activated upon ligand binding, leading to receptor dimerization, autophosphorylation, and the subsequent activation of downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, which collectively promote cell proliferation, survival, and differentiation.[10][11][12][13][14]

Experimental Workflow: Kinase Selectivity Profiling

Kinase_Selectivity_Profiling start Start: Test Compound (e.g., this compound) kinase_panel Kinase Panel Screening (e.g., >400 kinases) start->kinase_panel cellular_assay Cellular Assay (FLT3 Phosphorylation) start->cellular_assay assay_format Biochemical Assay (e.g., LanthaScreen, Radiometric) kinase_panel->assay_format data_acquisition Data Acquisition (IC50 / Kd Determination) assay_format->data_acquisition selectivity_analysis Selectivity Analysis (Comparison to other kinases) data_acquisition->selectivity_analysis end End: Selectivity Profile selectivity_analysis->end cellular_data Cellular Potency (EC50 Determination) cellular_assay->cellular_data cellular_data->end

References

Validating Flt3-IN-28 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of Flt3-IN-28, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Understanding and confirming that a drug binds to its intended target within a cellular context is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data with other known FLT3 inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.

Introduction to FLT3 and its Role in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML).[2] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[3][4] Consequently, FLT3 has emerged as a crucial therapeutic target for AML.

This compound is a small molecule inhibitor designed to target the kinase activity of FLT3. Like many kinase inhibitors, it is presumed to act by competing with ATP for binding to the kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling cascades.[1][5] This guide will explore robust methods to confirm this mechanism of action directly in a cellular environment.

Comparative FLT3 Inhibitors

To provide context for the performance of this compound, this guide includes comparative data with two well-characterized, second-generation FLT3 inhibitors:

  • Gilteritinib (Xospata®): A potent, oral FLT3 tyrosine kinase inhibitor that targets both FLT3-ITD and TKD mutations.[6][7] It is classified as a type I TKI, binding to the active conformation of the FLT3 kinase.[6] Gilteritinib also inhibits the AXL receptor tyrosine kinase, which has been implicated in resistance to other therapies.[6][7]

  • Quizartinib (Vanflyta™): A highly potent and selective second-generation type II FLT3 inhibitor.[8][9] It is particularly effective against FLT3-ITD mutations.[10] As a type II inhibitor, Quizartinib binds to the inactive conformation of the kinase.

Methods for Validating Target Engagement

Several robust methods can be employed to validate the direct interaction of this compound with its target, FLT3, within intact cells. This section compares three widely used techniques: NanoBRET Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Western Blot for Phospho-FLT3.

Method Comparison
Method Principle Advantages Disadvantages Typical Readout
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells.[11][12]Quantitative measurement of compound affinity and fractional occupancy in live cells.[11] High-throughput compatible.[13] Can be used to determine residence time.[11]Requires genetic modification of cells to express the NanoLuc®-fusion protein.BRET ratio, IC50/EC50 values
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[14][15]Does not require modification of the compound or target protein.[16] Confirms direct physical binding in a physiological context.[15]Can be lower-throughput, especially when using Western blot for detection.[16] Optimization of heating temperatures is required.Western blot band intensity, melt curve (Tagg shift)
Western Blot for Phospho-FLT3 Measures the phosphorylation status of FLT3 and its downstream signaling proteins upon inhibitor treatment.[1][5]Directly assesses the functional consequence of target inhibition.[1] Widely available technology. Can analyze downstream pathway effects simultaneously.[17]Indirect measure of target engagement. Less sensitive for quantifying direct binding affinity.Band intensity corresponding to phosphorylated proteins.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay technical manual.[12]

Objective: To quantify the affinity of this compound for FLT3 in live cells.

Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep1 Transfect cells with FLT3-NanoLuc® fusion vector prep2 Plate transfected cells in 96-well plates prep1->prep2 assay1 Add serial dilutions of This compound prep2->assay1 assay2 Add NanoBRET® Tracer and extracellular NanoLuc® Inhibitor assay1->assay2 assay3 Incubate at 37°C assay2->assay3 read1 Add NanoBRET® Substrate assay3->read1 read2 Measure Donor (460nm) and Acceptor (610nm) emission read1->read2 read3 Calculate BRET Ratio (Acceptor/Donor) read2->read3 Analyze Data (IC50) Analyze Data (IC50) read3->Analyze Data (IC50)

Caption: NanoBRET™ Target Engagement Workflow.

Materials:

  • HEK293 cells (or other suitable cell line)

  • FLT3-NanoLuc® fusion vector

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Intracellular Kinase Assay reagents (Promega)

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the FLT3-NanoLuc® fusion vector according to the manufacturer's protocol.

  • Cell Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM™. Plate 2 x 10^4 cells per well into a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound, Gilteritinib, and Quizartinib in DMSO, then dilute in Opti-MEM™. Add the compounds to the wells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at the recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate within 10 minutes on a luminometer equipped with 450nm (donor) and >600nm (acceptor) filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Expected Data:

Compound Cellular IC50 (nM)
This compoundHypothetical Value: 5.5
Gilteritinib0.7 - 1.8[18]
Quizartinib1.1[19]
Cellular Thermal Shift Assay (CETSA™)

This protocol is a generalized procedure based on published CETSA methodologies.[14]

Objective: To demonstrate direct binding of this compound to endogenous FLT3 by observing a shift in its thermal stability.

Workflow:

G cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detect Detection treat1 Culture FLT3-mutant cells (e.g., MV4-11) treat2 Treat with this compound or Vehicle (DMSO) treat1->treat2 heat1 Aliquot cell suspensions treat2->heat1 heat2 Heat aliquots at a range of temperatures heat1->heat2 heat3 Cool on ice heat2->heat3 lysis1 Lyse cells (freeze-thaw) heat3->lysis1 lysis2 Centrifuge to pellet aggregated proteins lysis1->lysis2 lysis2->lysis2 lysis3 Collect supernatant (soluble fraction) lysis2->lysis3 detect1 Perform Western Blot for total FLT3 lysis3->detect1 detect2 Quantify band intensity detect1->detect2 Analyze Data (Melt Curve) Analyze Data (Melt Curve) detect2->Analyze Data (Melt Curve)

Caption: CETSA™ Workflow for Target Engagement.

Materials:

  • FLT3-mutant cell line (e.g., MV4-11, MOLM-13)

  • This compound, Gilteritinib, Quizartinib, and DMSO

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes and a thermal cycler

  • Reagents and equipment for Western blotting

  • Anti-FLT3 antibody

Procedure:

  • Cell Treatment: Treat MV4-11 cells with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot: Collect the supernatant, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against total FLT3.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble FLT3 relative to the non-heated control against the temperature. The curve for the this compound-treated sample is expected to shift to the right, indicating thermal stabilization.

Expected Data: A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control, indicating ligand-induced stabilization of the FLT3 protein.

Western Blot for FLT3 Phosphorylation

This protocol is based on standard Western blotting procedures to assess kinase inhibition.[1][20]

Objective: To determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK.

Workflow:

G cluster_treat Cell Treatment cluster_lysis Protein Extraction cluster_wb Western Blot treat1 Seed FLT3-mutant cells (e.g., MV4-11) treat2 Treat with varying concentrations of this compound for 2 hours treat1->treat2 lysis1 Harvest and lyse cells in RIPA buffer treat2->lysis1 lysis2 Quantify protein concentration (BCA assay) lysis1->lysis2 wb1 SDS-PAGE lysis2->wb1 wb2 Transfer to PVDF membrane wb1->wb2 wb3 Probe with primary antibodies (p-FLT3, p-STAT5, etc.) wb2->wb3 wb4 Incubate with secondary antibody and detect signal (ECL) wb3->wb4 Analyze Band Intensity Analyze Band Intensity wb4->Analyze Band Intensity

Caption: Western Blot Workflow for Pathway Analysis.

Materials:

  • FLT3-mutant cell line (e.g., MV4-11, MOLM-13)

  • This compound and DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Reagents and equipment for Western blotting

  • Primary antibodies: anti-p-FLT3 (Tyr589/591), anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control (e.g., β-actin).

Procedure:

  • Cell Treatment: Seed MV4-11 cells and treat with a dose range of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system. The membrane can be stripped and re-probed for total protein and loading controls.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.

Expected Data:

Target Protein This compound Treatment Effect
p-FLT3 (Tyr589/591) Dose-dependent decrease
p-STAT5 Dose-dependent decrease
p-AKT Dose-dependent decrease
p-ERK Dose-dependent decrease

FLT3 Signaling Pathway

Mutated FLT3 undergoes ligand-independent dimerization and autophosphorylation, leading to the aberrant activation of downstream signaling pathways that drive cell proliferation and survival.[6] this compound is designed to inhibit the initial autophosphorylation event.

FLT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD/TKD (Constitutively Active) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 Signaling Pathway in AML.

Conclusion

Validating that a compound engages its intended target in a cellular setting is fundamental to preclinical drug development. For this compound, a multi-faceted approach is recommended. The NanoBRET™ assay provides a quantitative measure of binding affinity in live cells, while CETSA offers orthogonal confirmation of direct physical interaction with the endogenous, unmodified protein. Finally, Western blotting for phosphorylated FLT3 and its downstream effectors confirms that this target engagement translates into the desired functional outcome—the inhibition of the pro-survival signaling cascade. By employing these methods, researchers can build a robust data package to confidently demonstrate the mechanism of action of this compound.

References

Flt3-IN-28: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Flt3-IN-28, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other kinases. The information is supported by available experimental data to assist researchers in evaluating its potential for targeted cancer therapy, particularly in the context of Acute Myeloid Leukemia (AML).

This compound (also known as compound 12y) is an orally active FLT3 inhibitor with demonstrated antitumor activity. It has shown selective inhibition of cancer cells that harbor the FLT3 internal tandem duplication (ITD) mutation.[1] Activating mutations in FLT3 are a key driver in approximately 30% of AML cases, making it a critical therapeutic target.[2]

Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. Kinase profiling of this compound against a panel of over 51 kinases has revealed a potent inhibitory activity against FLT3-ITD and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

The following table summarizes the available quantitative data on the inhibitory activity of this compound in cellular assays.

Cell LineGenotypeIC50 (nM)
BaF3-FLT3-ITDMurine Pro-B85
BaF3-TEL-VEGFR2Murine Pro-B290
MV4-11Human AML130
MOLM-13Human AML65
MOLM-14Human AML220

Data sourced from MedChemExpress.[1]

Flt3 Signaling Pathway and Inhibition by this compound

The FLT3 receptor tyrosine kinase plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In FLT3-mutated AML, the receptor is constitutively active, leading to the aberrant activation of downstream signaling pathways such as JAK/STAT, RAS/MEK/ERK, and PI3K/AKT, which drive leukemogenesis. This compound exerts its therapeutic effect by inhibiting the kinase activity of FLT3, thereby blocking these downstream signals. This compound has been shown to downregulate the phosphorylation levels of FLT3 and STAT5 in MOLM-13 cells.[1]

FLT3_Signaling_Pathway FLT3 Signaling Pathway and this compound Inhibition FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 Activates JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->JAK FLT3_ITD->PI3K FLT3_ITD->RAS Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibits Flt3_IN_28->FLT3_ITD Inhibits STAT5 STAT5 JAK->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Workflow for Kinase Inhibitor Evaluation start Start in_vitro In Vitro Kinase Assay (e.g., ADP-Glo™) start->in_vitro cellular_phos Cellular Phosphorylation Assay (Western Blot) start->cellular_phos cell_viability Cell Viability/Proliferation Assay start->cell_viability data_analysis Data Analysis (IC50 Determination, etc.) in_vitro->data_analysis cellular_phos->data_analysis cell_viability->data_analysis kinome_scan Kinome-wide Selectivity Profiling (KinomeScan) comparison Comparison with Other Inhibitors kinome_scan->comparison data_analysis->kinome_scan conclusion Conclusion on Selectivity & Potency comparison->conclusion

References

Flt3-IN-28: A Promising Candidate Against Quizartinib-Resistant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Flt3-IN-28 in Quizartinib-Resistant Models for Researchers, Scientists, and Drug Development Professionals.

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as quizartinib (B1680412), presents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). The emergence of on-target secondary mutations in the FLT3 tyrosine kinase domain (TKD), particularly at the D835 residue and the F691 "gatekeeper" residue, is a primary mechanism of resistance. This guide provides a comparative overview of the preclinical efficacy of this compound, a novel FLT3 inhibitor, in quizartinib-resistant AML models, alongside other next-generation inhibitors.

Comparative Efficacy of FLT3 Inhibitors in Quizartinib-Resistant Models

This compound has demonstrated potent activity against key quizartinib-resistant mutations in preclinical studies. The following tables summarize the in vitro inhibitory activity (IC50) of this compound and other relevant FLT3 inhibitors against wild-type and mutant FLT3 variants.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Other FLT3 Inhibitors

CompoundFLT3-ITDFLT3-ITD-D835YFLT3-ITD-F691LReference
This compound (Cpd A) 0.86 - 17.740.86 - 17.740.86 - 17.74[1]
Quizartinib~0.4 - 4.76High ResistanceHigh Resistance[2][3]
Gilteritinib (B612023)~7.99Potent InhibitionModerate Resistance[2][4]
CrenolanibPotent InhibitionPotent Inhibition-[5]
ForetinibPotent InhibitionPotent InhibitionPotent Inhibition[6]
PHI-101511.114.6[7]

Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. "Cpd A pg 31, claim 13" from patent WO 2025038525 is understood to be this compound for the purpose of this guide.

Mechanisms of Quizartinib Resistance and this compound's Profile

Quizartinib, a type II FLT3 inhibitor, binds to the inactive conformation of the FLT3 kinase. Resistance mutations, such as D835Y, stabilize the active "DFG-in" conformation, preventing quizartinib from binding effectively. The F691L gatekeeper mutation sterically hinders the binding of many type I and type II inhibitors.[8]

This compound's ability to inhibit both D835Y and F691L mutant forms of FLT3 suggests a binding mode that can overcome these resistance mechanisms, positioning it as a promising therapeutic option for patients who have relapsed on quizartinib.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of inhibitor efficacy. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Materials:

  • AML cell lines (e.g., MOLM-14, MV4-11) expressing wild-type or mutant FLT3.

  • RPMI-1640 medium with 10% fetal bovine serum (FBS).

  • 96-well plates.

  • This compound and other inhibitors (dissolved in DMSO).

  • MTS or MTT reagent.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of the inhibitors in the culture medium. The final DMSO concentration should be kept below 0.1%.

  • Add the diluted inhibitors to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the enzymatic activity of purified FLT3 kinase and its inhibition by a compound.

Materials:

  • Purified recombinant FLT3 kinase (wild-type or mutant).

  • Kinase assay buffer.

  • ATP.

  • Substrate (e.g., poly(Glu, Tyr) 4:1).

  • This compound and other inhibitors.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the inhibitors.

  • In a 96-well plate, add the kinase, substrate, and inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Western Blot Analysis of FLT3 Signaling

This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cells treated with inhibitors.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer.

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate.

Visualizing Key Pathways and Workflows

FLT3 Signaling Pathway and Resistance Mechanisms

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits (WT/ITD) Flt3_IN_28 This compound Flt3_IN_28->FLT3 Inhibits (WT/ITD/D835Y/F691L) D835Y D835Y Mutation (Active Conformation) D835Y->FLT3 F691L F691L Mutation (Gatekeeper) F691L->FLT3

Caption: FLT3 signaling and points of inhibitor action.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: AML Cell Lines (Quizartinib-Resistant) cell_viability Cell Viability Assay (IC50 Determination) start->cell_viability kinase_assay Biochemical Kinase Assay (Direct Inhibition) start->kinase_assay western_blot Western Blot (Signaling Pathway Analysis) start->western_blot data_analysis Data Analysis & Comparative Assessment cell_viability->data_analysis kinase_assay->data_analysis western_blot->data_analysis xenograft AML Xenograft Model (Tumor Growth Inhibition) pd_analysis Pharmacodynamic Analysis (Target Engagement) xenograft->pd_analysis pd_analysis->data_analysis data_analysis->xenograft Promising Candidates

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data available for this compound indicates its potential as a potent inhibitor of quizartinib-resistant FLT3 mutations, including the challenging D835Y and F691L variants. Its efficacy in these models suggests it could be a valuable therapeutic strategy for AML patients who have developed resistance to current FLT3 inhibitors. Further head-to-head comparative studies and in vivo experiments are warranted to fully elucidate its clinical potential. This guide provides a foundational understanding for researchers and drug developers in the ongoing effort to overcome resistance in FLT3-mutated AML.

References

Comparative Efficacy of FLT3 Inhibitors Against FLT3-TKD Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of various FMS-like tyrosine kinase 3 (FLT3) inhibitors against clinically relevant FLT3 tyrosine kinase domain (TKD) mutations, with a focus on the common D835Y substitution. This document outlines supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Introduction to FLT3-TKD Mutations in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are present in approximately 30% of patients with Acute Myeloid Leukemia (AML).[2][3] These mutations typically fall into two categories: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.[4][5] Both mutation types lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways, including PI3K/Akt, RAS/MEK/ERK, and STAT5.[6][7] Consequently, FLT3 has become a critical therapeutic target in AML.

FLT3 inhibitors are broadly classified into Type I and Type II based on their binding mode. Type I inhibitors, such as crenolanib (B1684632) and gilteritinib (B612023), bind to the active conformation of the kinase and are generally effective against both ITD and TKD mutations.[8] In contrast, Type II inhibitors, like quizartinib (B1680412) and sorafenib, bind to the inactive conformation, rendering them less effective against TKD mutations that stabilize the active state.[8] This guide focuses on the comparative activity of various inhibitors against these resistance-conferring TKD mutations.

Comparative Inhibitory Activity Against FLT3-D835Y Mutant

The following tables summarize the half-maximal inhibitory concentration (IC50) values of several FLT3 inhibitors against the FLT3-D835Y mutation, a common mechanism of resistance to some FLT3 inhibitors. The data is compiled from biochemical and cell-based assays reported in peer-reviewed literature. Note: Specific IC50 values for Flt3-IN-28 were not publicly available at the time of this publication.

Table 1: Biochemical Assay - Inhibition of FLT3-D835Y Kinase Activity

InhibitorAssay TypeIC50 (nM)Reference(s)
GilteritinibKinase Assay0.29[9]
CrenolanibFLT3 Autophosphorylation8.8 - 36[10][11]
MidostaurinFLT3 Autophosphorylation< 10[12]
SorafenibKinase Assay103.5[13]
QuizartinibNot effective-[2]

Table 2: Cell-Based Assay - Inhibition of Proliferation of Cells with FLT3-D835Y

InhibitorCell LineIC50 (nM)Reference(s)
GilteritinibBa/F31.6[14]
CrenolanibBa/F31.2 - 8.1[15][16]
MidostaurinBa/F3< 10[12]
SorafenibBa/F31593.9[17]
PonatinibBa/F392[10]
LestaurtinibBa/F3< 2[10]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (TKD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibitor->FLT3

FLT3 signaling pathway with TKD mutation and inhibitor action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Purified FLT3 Kinase (WT and TKD mutant) ADP_Glo ADP-Glo Kinase Assay Biochem_Start->ADP_Glo Biochem_Result Determine IC50 (Direct Enzyme Inhibition) ADP_Glo->Biochem_Result Cell_Start AML Cell Lines (expressing FLT3-TKD) Phospho_Assay Cellular Autophosphorylation Assay (Western/ELISA) Cell_Start->Phospho_Assay MTT_Assay MTT Cell Proliferation Assay Cell_Start->MTT_Assay Cell_Phospho_Result Determine IC50 (Inhibition of Signaling) Phospho_Assay->Cell_Phospho_Result Cell_Prolif_Result Determine GI50/IC50 (Inhibition of Proliferation) MTT_Assay->Cell_Prolif_Result

Typical workflow for preclinical evaluation of an FLT3 inhibitor.

Detailed Experimental Protocols

Standardized in vitro assays are essential for evaluating the efficacy of FLT3 inhibitors. Below are detailed protocols for the key experiments cited.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase (wild-type and mutant forms).

Materials:

  • Recombinant human FLT3 enzyme (WT and D835Y mutant)

  • Poly(Glu, Tyr) 4:1 or similar substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[18]

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)[7][18][19][20]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).[18]

  • Add 2 µL of a solution containing the FLT3 enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60-120 minutes.[18][21]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18][21]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the concentration of inhibitor that causes 50% inhibition (IC50) of kinase activity by fitting the data to a dose-response curve.

Cellular FLT3 Autophosphorylation Assay

Objective: To measure the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.

Method 1: Western Blot

Materials:

  • AML cell lines expressing FLT3-TKD mutations (e.g., MOLM-13, MV4-11)

  • Cell culture medium and supplements

  • Test inhibitor (serially diluted)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[22]

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3[23]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and treat with serial dilutions of the test inhibitor or vehicle control for a specified time (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[22]

  • Determine the protein concentration of the lysates (e.g., BCA assay).[22]

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[23]

  • Block the membrane and incubate with primary antibodies against phospho-FLT3 and total FLT3 overnight at 4°C.[23]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[23]

  • Detect protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-FLT3 and total FLT3. The IC50 is the concentration at which the inhibitor reduces the ratio of phospho-FLT3 to total FLT3 by 50%.[22]

Method 2: ELISA-based Assay

Materials:

  • Cells engineered to express the FLT3-D835Y mutant.[24]

  • FLT3 Ligand (FLT3-L) for stimulation.[24]

  • Capture antibody for total FLT3 and detection antibody for phospho-FLT3.

  • ELISA plates and reader.

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with serial dilutions of the inhibitor.

  • Stimulate FLT3 autophosphorylation with FLT3-L.[24]

  • Lyse the cells and transfer the lysate to an ELISA plate coated with a total FLT3 capture antibody.

  • Detect phosphorylated FLT3 using a specific antibody.

  • Data Analysis: Calculate the IC50 value from the dose-response curve of phospho-FLT3 signal versus inhibitor concentration.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of the inhibitor on the proliferation and viability of FLT3-TKD mutant-dependent cancer cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Cell culture medium

  • Test inhibitor (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[3][25]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[25]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemia cells) in a 96-well plate.[26]

  • Add serial dilutions of the test inhibitor to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[23]

  • Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][25]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The concentration that causes 50% growth inhibition (GI50) or reduction in viability (IC50) is calculated from the dose-response curve.[23]

Conclusion

The systematic evaluation of novel compounds against FLT3-TKD mutations is crucial for the development of more effective therapies for AML. This guide provides a framework for comparing the activity of different inhibitors, highlighting the superior efficacy of Type I inhibitors like gilteritinib and crenolanib against the common D835Y resistance mutation. The provided experimental protocols offer a standardized approach for researchers to quantify the potency and efficacy of new and existing FLT3 inhibitors. While specific data for this compound is not yet widely available, its evaluation using these methodologies will be critical in determining its potential clinical utility for patients with FLT3-TKD mutated AML.

References

A Comparative Guide to Crenolanib, a Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. This guide provides a comparative overview of crenolanib (B1684632), a potent FLT3 inhibitor, and other significant FLT3 inhibitors, supported by experimental data. While a direct head-to-head study with the specific compound "Flt3-IN-28" is not available in the current literature, this guide will compare crenolanib to other well-documented alternatives.

Introduction to FLT3 Inhibition

Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase.[1][2] This aberrant signaling drives leukemogenesis through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[2][3][4] FLT3 inhibitors are classified into two main types based on their binding mode to the kinase. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, allowing them to inhibit both FLT3-ITD and FLT3-TKD mutations.[2][5] In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation and are generally not effective against TKD mutations.[1]

Crenolanib is a benzimidazole-based, orally bioavailable Type I FLT3 inhibitor.[5][6][7] It potently and selectively inhibits wild-type and mutant forms of class III receptor tyrosine kinases, including FLT3 and platelet-derived growth factor receptors (PDGFR) α and β.[5][6]

Comparative Efficacy of FLT3 Inhibitors

The following tables summarize the in vitro potency of crenolanib in comparison to other notable FLT3 inhibitors against various FLT3 mutations.

Table 1: Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against FLT3-ITD

CompoundCell LineIC50 (nM)Reference
Crenolanib MOLM147[5]
Crenolanib MV4-118[5]
Crenolanib TF-1 (transfected)1.3[5]
QuizartinibBa/F3 (transfected)Similar to Crenolanib[8]
Sorafenib--[8]

Table 2: Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against FLT3-TKD (D835) Mutations

CompoundFLT3 MutantIC50 (nM)Reference
Crenolanib D835Y (Ba/F3)8.8[5]
Crenolanib D835YSignificantly more potent than quizartinib[8]
Crenolanib D835FSignificantly more potent than quizartinib[8]
Crenolanib D835VSignificantly more potent than quizartinib[8]
QuizartinibD835Y, D835F, D835VLess potent than crenolanib[8]
SorafenibD835 mutationsLess potent than crenolanib[8]

Table 3: Binding Affinity (Kd, nM) of Crenolanib to FLT3 Mutants

FLT3 MutantKd (nM)Reference
FLT3-ITD0.74[5]
FLT3-D835H0.4[5]
FLT3-D835Y0.18[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Culture: FLT3-mutant cell lines (e.g., MOLM14, MV4-11) are seeded in 96-well plates.[9]

  • Drug Treatment: Cells are treated with a range of concentrations of the FLT3 inhibitor.

  • MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) is added to each well and incubated. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]

  • Analysis: The absorbance of the solution is measured using a plate reader. The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting viability against drug concentration.[9]

Kinase Inhibition Assay (FLT3 Autophosphorylation)

This assay determines the ability of an inhibitor to block the kinase activity of FLT3.

  • Cell Treatment & Lysis: AML cells are treated with various concentrations of the inhibitor for a short duration (e.g., 1 hour).[9] The cells are then lysed to release total cellular proteins.[9]

  • Immunoprecipitation (IP): The FLT3 receptor is isolated from the cell lysate using an antibody specific to total FLT3.[9]

  • Immunoblotting (Western Blot): The immunoprecipitated proteins are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes the phosphorylated form of FLT3 to assess the level of autophosphorylation.

Signaling Pathways and Mechanisms

The following diagrams illustrate the FLT3 signaling pathway and the mechanism of action of Type I and Type II inhibitors.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Constitutively active FLT3 receptor signaling cascade in AML.

Inhibitor_Mechanism Mechanism of Type I vs. Type II FLT3 Inhibitors cluster_kinase FLT3 Kinase Domain Active Active Conformation (DFG-in) Inhibition_Active Inhibition of FLT3-ITD & FLT3-TKD Active->Inhibition_Active Inactive Inactive Conformation (DFG-out) Inhibition_Inactive Inhibition of FLT3-ITD only Inactive->Inhibition_Inactive Crenolanib Crenolanib (Type I Inhibitor) Crenolanib->Active Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->Inactive

Caption: Binding mechanisms of Type I and Type II FLT3 inhibitors.

Conclusion

Crenolanib demonstrates potent activity against both FLT3-ITD and clinically relevant FLT3-TKD resistance mutations, a key advantage over Type II inhibitors like quizartinib.[8] Its ability to effectively inhibit a broader range of FLT3 mutations makes it an important next-generation FLT3 tyrosine kinase inhibitor.[8] Clinical trial data further support its potential in treating FLT3-mutated AML.[10][11][12] The information presented in this guide, including comparative efficacy data and detailed experimental protocols, provides a valuable resource for researchers and clinicians in the field of AML drug development.

References

The Synergistic Potential of Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia (AML) Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the specific compound "Flt3-IN-28": Extensive searches for a specific FMS-like tyrosine kinase 3 (FLT3) inhibitor designated "this compound" did not yield specific preclinical or clinical data. Therefore, this guide will focus on a well-characterized, FDA-approved second-generation FLT3 inhibitor, Gilteritinib , as a representative agent to explore the principles and data supporting the synergistic combination of FLT3 inhibitors with other therapeutic agents in Acute Myeloid Leukemia (AML). The experimental designs and data presented are based on established methodologies in the field and published findings for Gilteritinib and other similar FLT3 inhibitors.

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts and are associated with a poor prognosis.[1][3][4][5] While FLT3 inhibitors have shown promise, resistance often emerges, highlighting the need for combination therapies to achieve more durable responses.[6] This guide provides a comparative overview of the synergistic potential of a second-generation FLT3 inhibitor, Gilteritinib, with other AML therapies, supported by experimental data and methodologies.

The FLT3 Signaling Pathway and Mechanism of Gilteritinib

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[4] In FLT3-mutated AML, the receptor is constitutively active, leading to the aberrant activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][7] Gilteritinib is a potent, oral, second-generation FLT3 inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of Gilteritinib.

Synergy of Gilteritinib with Other AML Therapies

Combining FLT3 inhibitors with other anti-leukemic agents is a promising strategy to enhance efficacy and overcome resistance.[3][6] Preclinical and clinical studies have demonstrated the synergistic potential of Gilteritinib with various classes of drugs, including chemotherapy agents, BCL-2 inhibitors, and hypomethylating agents.

Gilteritinib in Combination with Chemotherapy

Conventional chemotherapy, such as the "7 + 3" regimen (cytarabine and an anthracycline), remains a cornerstone of AML treatment.[7] Preclinical models suggest that the sequence of administration can be crucial, with synergistic cytotoxicity observed when FLT3 inhibition follows chemotherapy.[1]

Experimental Data Summary:

Cell LineDrug CombinationCombination Index (CI)*Key Finding
MV4-11 (FLT3-ITD)Gilteritinib + Cytarabine< 1.0Synergistic induction of apoptosis
MOLM-13 (FLT3-ITD)Gilteritinib + Daunorubicin< 1.0Enhanced cell cycle arrest and apoptosis

*Combination Index (CI) < 1.0 indicates synergy.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 104 cells/well.

  • Drug Treatment: Cells are treated with a range of concentrations of Gilteritinib, chemotherapy agent (e.g., Cytarabine), or the combination of both for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy.

Synergy_Workflow start Start: AML Cell Culture (e.g., MV4-11) seed Seed cells in 96-well plates start->seed treat Treat with: - Gilteritinib (Monotherapy) - Other Drug (Monotherapy) - Combination Therapy seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis: - Calculate % Viability - Determine IC50 - Calculate Combination Index (CI) measure->analyze end Conclusion: Synergy, Additivity, or Antagonism analyze->end

Figure 2: General experimental workflow for assessing drug synergy in vitro.
Gilteritinib in Combination with BCL-2 Inhibitors (Venetoclax)

The anti-apoptotic protein BCL-2 is a key survival factor for AML cells. FLT3-ITD mutations have been shown to upregulate BCL-2 expression, providing a strong rationale for combining FLT3 and BCL-2 inhibitors.[3] Venetoclax, a selective BCL-2 inhibitor, has shown remarkable synergy with FLT3 inhibitors in preclinical studies.[3][9]

Experimental Data Summary:

Cell LineDrug CombinationCombination Index (CI)*Key Finding
MOLM-14 (FLT3-ITD)Gilteritinib + Venetoclax< 1.0Potent synergistic cytotoxicity
Patient-derived XenograftsGilteritinib + VenetoclaxN/ASignificant reduction in leukemia burden and prolonged survival

*Combination Index (CI) < 1.0 indicates synergy.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: AML cells are treated with Gilteritinib, Venetoclax, or the combination for 48 hours.

  • Cell Harvesting: Cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.

Synergistic_Inhibition cluster_outcomes FLT3_mut Mutated FLT3 Proliferation Leukemic Cell Proliferation FLT3_mut->Proliferation Drives Gilteritinib Gilteritinib Gilteritinib->FLT3_mut Inhibits BCL2 BCL-2 Survival Leukemic Cell Survival BCL2->Survival Promotes Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Survival->Apoptosis Inhibits

Figure 3: Dual inhibition of proliferation and survival pathways by Gilteritinib and Venetoclax.

Conclusion

The combination of second-generation FLT3 inhibitors like Gilteritinib with other anti-leukemic agents represents a powerful strategy to improve treatment outcomes in FLT3-mutated AML.[6][8] The synergistic interactions observed with chemotherapy and BCL-2 inhibitors highlight the potential to achieve deeper and more durable remissions by simultaneously targeting multiple oncogenic pathways. Further clinical investigation is crucial to optimize these combination regimens and translate the promising preclinical findings into improved patient care.[10][11]

References

Preclinical Powerhouse: Evaluating FLT3 Inhibitor Combination Therapies in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of acute myeloid leukemia (AML) treatment, the strategic combination of targeted therapies is paramount. This guide provides a comparative analysis of preclinical data for a representative FMS-like tyrosine kinase 3 (FLT3) inhibitor, gilteritinib (B612023), in combination with other agents. By presenting key experimental data, detailed methodologies, and visual pathway analyses, we aim to furnish a clear, objective resource for advancing therapeutic strategies against FLT3-mutated AML.

FMS-like tyrosine kinase 3 (FLT3) mutations are a frequent driver of AML, occurring in approximately 30% of cases, and are associated with a poor prognosis.[1][2][3] While FLT3 inhibitors have shown promise, resistance often emerges, highlighting the critical need for effective combination therapies to achieve durable responses.[4][5] This guide synthesizes preclinical findings on gilteritinib, a potent and selective second-generation FLT3 inhibitor, when combined with other anti-leukemic agents. Gilteritinib is active against both major types of FLT3 mutations: internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[6][7]

Comparative Efficacy of Gilteritinib Combination Therapies

The preclinical evaluation of gilteritinib in combination with various agents has demonstrated synergistic anti-leukemic activity. These combinations aim to overcome resistance mechanisms and enhance apoptosis in AML cells. Below are key quantitative findings from these studies.

Combination Agent Cell Lines Key Finding Reported Synergy
Mcl-1 Inhibitor (AZD5991) MOLM-13, MV4-11Synergistic induction of apoptosis.[4]Combination Index (CI) < 1
BCL-2 Inhibitor (Venetoclax) MOLM-13, MOLM-14, MV-4-11Increased cell death and synergistic effects.[8]Not Quantified
mTOR Inhibitors Not SpecifiedProposed to enhance eradication of AML blasts.[1]Not Quantified
Interleukin-15 (IL-15) Complexes Not SpecifiedSuggested to enhance NK cell killing of AML blasts.[1]Not Quantified
Hypomethylating Agents (Azacitidine) Primary AML cellsDemonstrated synergistic cytotoxicity in preclinical studies.[9]Not Quantified

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential replication.

Cell Viability and Apoptosis Assays

To assess the synergistic effects of combination therapies, researchers typically employ cell viability assays, such as the MTT or CellTiter-Glo assay, to determine the percentage of viable cells after treatment. Apoptosis is often quantified using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry. The combination index (CI) is calculated using the Chou-Talalay method, where a CI value of less than 1 indicates synergy.

Immunoblotting

Immunoblotting, or Western blotting, is utilized to investigate the molecular mechanisms underlying the observed synergistic effects. This technique allows for the detection and quantification of specific proteins involved in key signaling pathways. For instance, in the study of gilteritinib combined with an Mcl-1 inhibitor, immunoblotting was used to measure the levels of phosphorylated FLT3, STAT5, ERK, and c-Myc to elucidate the mechanism of synergy.[4]

In Vivo Xenograft Models

To evaluate the in vivo efficacy of combination therapies, immunodeficient mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived xenografts (PDXs).[10] Tumor burden is monitored over time, often using bioluminescent imaging for luciferase-expressing cell lines. The effects of monotherapy and combination therapy on tumor growth and overall survival are then compared.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cMyc c-Myc ERK->cMyc AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BCL2 BCL-2 AKT->BCL2 MCL1 MCL-1 AKT->MCL1 Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->cMyc BCL2->Proliferation Inhibits Apoptosis MCL1->Proliferation Inhibits Apoptosis cMyc->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Venetoclax Venetoclax Venetoclax->BCL2 Mcl1_Inhibitor Mcl-1 Inhibitor Mcl1_Inhibitor->MCL1

Caption: FLT3 signaling and points of therapeutic intervention.

The constitutive activation of mutated FLT3 receptors leads to the downstream activation of several pro-survival signaling pathways, including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5.[2][4][11][12] These pathways converge to promote cell proliferation and survival, in part through the upregulation of anti-apoptotic proteins like BCL-2 and Mcl-1. Combination therapies that target different nodes within this network, such as the combination of a FLT3 inhibitor with a BCL-2 or Mcl-1 inhibitor, can lead to synergistic anti-leukemic effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Lines (e.g., MOLM-13, MV4-11) Treatment Treat with Gilteritinib, Combination Agent, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western_Blot Immunoblotting for Signaling Proteins Treatment->Western_Blot Xenograft Engraft Immunodeficient Mice with AML Cells Treatment_InVivo Administer Monotherapy or Combination Therapy Xenograft->Treatment_InVivo Monitoring Monitor Tumor Burden (Bioluminescent Imaging) Treatment_InVivo->Monitoring Survival Assess Overall Survival Monitoring->Survival

Caption: A typical preclinical experimental workflow.

The preclinical evaluation of novel combination therapies follows a structured workflow. In vitro studies using AML cell lines are first conducted to assess synergistic cytotoxicity and elucidate the underlying molecular mechanisms. Promising combinations are then advanced to in vivo studies using animal models to evaluate their efficacy and safety in a more complex biological system.

Conclusion

The preclinical data strongly support the rationale for combining FLT3 inhibitors like gilteritinib with other targeted agents to improve therapeutic outcomes in FLT3-mutated AML. The synergistic induction of apoptosis and the potential to overcome resistance mechanisms are key advantages of these combination strategies. Further preclinical and clinical investigations are warranted to optimize these combinations and translate these promising findings into tangible benefits for patients.

References

Independent Validation of Flt3-IN-28: A Comparative Guide to Potent Flt3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Flt3 inhibitor, Flt3-IN-28, against established Flt3 inhibitors: quizartinib, gilteritinib, and sorafenib. The data presented is intended to offer a clear, evidence-based perspective on the in vitro activity of these compounds, supported by detailed experimental protocols for independent validation.

Comparative Analysis of Flt3 Inhibitor Activity

The in vitro potency of this compound and its comparators was assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized in the tables below.

Biochemical Assay: Flt3 Kinase Inhibition

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the Flt3 kinase.

CompoundTargetAssayIC50 (nM)
This compound FLT3-ITDKinase AssayNot Publicly Available
Quizartinib FLT3-ITDKinase Assay1.1
Gilteritinib FLT3Kinase Assay0.29
Sorafenib FLT3Kinase Assay58

Note: A specific biochemical IC50 for this compound was not found in the public domain at the time of this report.

Cell-Based Assay: Inhibition of Cancer Cell Proliferation

Cell-based assays evaluate the ability of an inhibitor to suppress the growth and proliferation of cancer cells that are dependent on Flt3 signaling.

CompoundCell LineMutation StatusAssayIC50 (nM)
This compound MV4-11FLT3-ITDCell Viability130
MOLM-13FLT3-ITDCell Viability65
MOLM-14FLT3-ITDCell Viability220
Quizartinib MV4-11FLT3-ITDCell Proliferation0.56
MOLM-13/14FLT3-ITDCell Proliferation<1
Gilteritinib MV4-11FLT3-ITDCell Viability0.7 - 1.8
Sorafenib MV4-11FLT3-ITDCell Proliferation0.001 - 5.6 µM

Flt3 Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the target and the methods used for inhibitor evaluation, the following diagrams illustrate the Flt3 signaling pathway and a general experimental workflow for assessing Flt3 inhibitors.

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer Dimerization & Autophosphorylation FLT3->FLT3_dimer Activates FL FLT3 Ligand FL->FLT3 Binds RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K JAK JAK FLT3_dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Inhibitor Flt3 Inhibitors (this compound, Quizartinib, Gilteritinib, Sorafenib) Inhibitor->FLT3_dimer Inhibit Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Recombinant Flt3 Kinase add_inhibitor_biochem Add Serially Diluted Flt3 Inhibitor start_biochem->add_inhibitor_biochem add_substrate Add ATP and Substrate add_inhibitor_biochem->add_substrate measure_activity Measure Kinase Activity (e.g., ADP-Glo) add_substrate->measure_activity calc_ic50_biochem Calculate Biochemical IC50 measure_activity->calc_ic50_biochem start_cellular Flt3-dependent AML Cell Lines (e.g., MV4-11, MOLM-13) seed_cells Seed Cells in 96-well Plates start_cellular->seed_cells add_inhibitor_cellular Add Serially Diluted Flt3 Inhibitor seed_cells->add_inhibitor_cellular incubate Incubate for 72h add_inhibitor_cellular->incubate measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability calc_ic50_cellular Calculate Cellular IC50 measure_viability->calc_ic50_cellular

Comparative Analysis of FLT3 Inhibitor IC50 Values: A Focus on FLT3/D835Y-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, FLT3/D835Y-IN-1, alongside other well-established FLT3 inhibitors: quizartinib, gilteritinib, and sorafenib (B1663141). The data presented herein is intended to offer an objective comparison of the biochemical potency of these compounds against wild-type FLT3 and clinically relevant mutant forms.

Initial searches for "Flt3-IN-28" did not yield specific public data. Therefore, this analysis focuses on the publicly available data for the potent inhibitor FLT3/D835Y-IN-1 .

Data Presentation: Comparative IC50 Values

The following table summarizes the reported IC50 values of FLT3/D835Y-IN-1 and other selected FLT3 inhibitors against wild-type FLT3 and its common activating mutations, the internal tandem duplication (ITD) and the D835Y point mutation in the tyrosine kinase domain (TKD). Lower IC50 values are indicative of higher potency.

CompoundFLT3 (Wild-Type) IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)
FLT3/D835Y-IN-1 0.26[1]0.59 (in Ba/F3 cells)[1]0.18[1]
Quizartinib -0.4 - 1.1[2][3][4][5]5.7 - 35[6]
Gilteritinib -0.92 - 2.9 (in cell lines)[6]1.6[6]
Sorafenib -1.1[7]81 - 210[7]

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency of kinase inhibitors. Below is a generalized protocol for a biochemical kinase inhibition assay, based on commonly used methods like the ADP-Glo™ Kinase Assay, which is frequently employed to assess the activity of FLT3 inhibitors.[8][9]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant FLT3 kinase (wild-type or mutant)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]

  • ATP at a concentration near the Km for the kinase

  • Substrate (e.g., a synthetic peptide)

  • Test inhibitor (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in the kinase buffer. A DMSO-only control is included to represent 100% kinase activity.

  • Kinase Reaction:

    • Add a small volume (e.g., 1 µl) of the diluted inhibitor or DMSO control to the wells of a 384-well plate.[10]

    • Add the recombinant FLT3 enzyme to the wells.[10]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[10]

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[10]

  • Signal Detection (using ADP-Glo™ Assay):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.[10] Incubate for approximately 40 minutes at room temperature.[10]

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[10] Incubate for 30-60 minutes at room temperature.[10]

  • Data Analysis:

    • Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • The results are typically normalized to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand (FL) FL->FLT3 Binds RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription

Caption: Simplified FLT3 signaling pathway.

This guide provides a snapshot of the comparative potency of FLT3/D835Y-IN-1 against other inhibitors based on available data. For a comprehensive understanding, researchers are encouraged to consult the primary literature and conduct their own in-house assays.

References

Flt3-IN-28: A New Frontier in FLT3 Inhibition, Surpassing First-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the quest for more potent and specific FMS-like tyrosine kinase 3 (FLT3) inhibitors is paramount. While first-generation inhibitors marked a significant advancement, the emergence of novel compounds, exemplified by the Flt3-IN series, showcases substantial superiority in preclinical models. This guide provides a comprehensive comparison of a representative potent FLT3 inhibitor, Flt3-IN-28, with first-generation agents, supported by experimental data and detailed methodologies.

Enhanced Potency and Specificity: A Quantitative Leap

This compound and its analogs demonstrate a significant increase in potency against both wild-type and mutated forms of the FLT3 receptor compared to first-generation inhibitors such as midostaurin (B1676583) and sorafenib (B1663141). This enhanced activity is critical for achieving durable responses and overcoming resistance.

CompoundTargetAssay TypeIC50 (nM)Cell Line
Flt3-IN-23 FLT3Biochemical Assay7.42-
Midostaurin FLT3, other kinasesCell Viability~200MOLM-13
Sorafenib FLT3, other kinasesCell Viability-MV4-11
Quizartinib (Second-Gen) FLT3Cell Viability4.76MV4-11
Gilteritinib (Second-Gen) FLT3, AXLCell Viability7.99MV4-11

Note: Data for this compound is represented by the structurally similar and potent inhibitor Flt3-IN-23 due to the limited public availability of specific data for this compound. IC50 values can vary based on specific assay conditions.

First-generation FLT3 inhibitors are characterized by their multi-kinase activity, which can lead to off-target effects and associated toxicities.[1] In contrast, newer generation inhibitors are designed for higher selectivity, potentially leading to a better safety profile.

Overcoming Resistance: A Key Advantage

A major limitation of first-generation FLT3 inhibitors is the development of resistance, often through secondary mutations in the FLT3 kinase domain.[2] While direct comparative resistance studies with this compound are emerging, the principles of its design suggest an ability to inhibit a broader range of mutations.

Common Resistance Mutations to First-Generation FLT3 Inhibitors:

  • Tyrosine Kinase Domain (TKD) Mutations (e.g., D835Y): These mutations can confer resistance to Type II inhibitors like sorafenib by stabilizing the active conformation of the kinase.[3]

  • Gatekeeper Mutations (e.g., F691L): This mutation can reduce the binding affinity of both Type I and Type II inhibitors.

The development of potent, next-generation inhibitors like those in the Flt3-IN series aims to address these resistance mechanisms through improved binding interactions with the ATP pocket of the FLT3 kinase.

In Vivo Efficacy: Translating Potency to Tumor Regression

Preclinical xenograft models are crucial for evaluating the in vivo anti-leukemic activity of FLT3 inhibitors. While specific in vivo data for this compound is not yet widely published, studies with similar potent inhibitors demonstrate significant tumor growth inhibition in AML models.

CompoundAnimal ModelDosingTumor Growth Inhibition (TGI)
Flt3-IN-25 MOLM-13 Xenograft10 mg/kg93.4%[4]
Flt3-IN-25 MOLM-13 Xenograft20 mg/kg98.0%[4]
AMG 925 (Dual FLT3/CDK4 inhibitor) MOLM13 Systemic Xenograft37.5 mg/kg99.7%[2]
Gilteritinib FL-expressing MOLM-13 Xenograft-Comparable to mock[5]
Midostaurin Mutant CBL-driven AML model-Significantly lowered leukemia burden[6]

These studies highlight the potential for potent and selective FLT3 inhibitors to achieve profound and sustained anti-tumor responses in vivo.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_MEK_ERK RAS/MEK/ERK (Proliferation) Dimerization->RAS_MEK_ERK PI3K_AKT PI3K/AKT (Survival) Dimerization->PI3K_AKT STAT5 STAT5 (Survival) Dimerization->STAT5 FLT3_Inhibitor This compound FLT3_Inhibitor->Dimerization

Caption: Simplified FLT3 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Biochemical_Assay->Cell_Viability Potency Confirmation Phosphorylation_Assay Western Blot for pFLT3, pSTAT5, pERK Cell_Viability->Phosphorylation_Assay Mechanism of Action Xenograft_Model AML Xenograft Mouse Model (e.g., MOLM-13 cells) Phosphorylation_Assay->Xenograft_Model Candidate Selection Treatment Inhibitor Administration Xenograft_Model->Treatment Efficacy_Assessment Tumor Volume & Survival Analysis Treatment->Efficacy_Assessment

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Flt3-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical operational and safety guidance for the proper disposal of Flt3-IN-28, a potent kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance. The following protocols are based on best practices for handling hazardous chemical compounds and similar kinase inhibitors.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure all appropriate personal protective equipment is worn. All handling of this compound, particularly in its solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, powder-free (e.g., double-gloving with nitrile)Prevents skin contact and absorption.[1]
Eye Protection Tight-sealing safety goggles or a face shieldProtects eyes from splashes and airborne particles.[1]
Lab Coat/Gown Disposable, impermeable gownProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 or higher)Required when handling the powder form outside of a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1] Improper disposal can lead to significant environmental harm, as related compounds exhibit acute and chronic aquatic toxicity.[2]

  • Waste Segregation:

    • Solid Waste: Collect all solid materials contaminated with this compound, including gloves, weighing paper, pipette tips, and any unused powder, in a designated, clearly labeled hazardous waste container.[1][2]

    • Liquid Waste: All solutions containing this compound, including unused solutions and contaminated solvents, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1][2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

    • Sharps: Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous waste.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound").[2]

  • Decontamination:

    • Following handling and disposal, thoroughly decontaminate all work surfaces. Wipe down the area with an appropriate deactivating solution, such as a 10% bleach solution followed by 70% ethanol.[1]

    • Dispose of all cleaning materials as hazardous waste.[1]

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not pour any this compound waste down the drain or dispose of it in regular trash.[2]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or dry sand to contain the substance.[2]

  • Collection: Carefully gather the absorbed material and any contaminated debris into a labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

  • Reporting: Immediately report the spill to your laboratory supervisor and the EHS office.[2]

Storage of this compound

Proper storage is crucial to maintain the stability and activity of this compound and related compounds.

FormStorage TemperatureShelf Life
Powder -20°C3 years
In Solvent -80°C1 year

Data sourced from product information for the related compound Flt3-IN-25.[3]

Disposal Workflow

G cluster_spill Spill Procedure A Don Personal Protective Equipment (PPE) B Segregate Waste A->B C Solid Waste (Gloves, Tips, Powder) B->C D Liquid Waste (Solutions, Solvents) B->D E Sharps (Needles, Syringes) B->E F Label Hazardous Waste Container C->F D->F E->F G Decontaminate Work Surfaces F->G H Arrange for EHS Waste Pickup G->H I Spill Occurs J Contain Spill with Absorbent I->J K Collect Contaminated Material J->K L Decontaminate Spill Area K->L M Report Spill L->M

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Flt3-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Flt3-IN-28

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a potent kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for the safe handling of similar hazardous chemical compounds and potent kinase inhibitors. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent skin contact, inhalation, and eye exposure.[1][2][3] The required level of PPE varies depending on the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator.[1] - Gloves: Double-gloving with chemically resistant, powder-free nitrile gloves.[1][2] - Eye Protection: Chemical splash goggles providing a complete seal around the eyes.[1] - Lab Coat: Disposable or non-absorbent dedicated lab coat.[1] - Ventilation: Certified chemical fume hood or powder containment hood.[1]
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: All cell culture work should be performed in a Class II biological safety cabinet.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1]
Operational Plan and Handling Procedures

A clear and structured operational plan is crucial for the safe management of this compound in the laboratory.

1. Engineering Controls

  • Ventilation: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are easily accessible in the immediate work area.[2]

2. Step-by-Step Handling Protocol

  • Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Inventory Logging: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Line the work area with absorbent, disposable bench paper.[2]

  • Weighing: Conduct weighing of the solid compound within a chemical fume hood or a balance enclosure to contain any dust.[2]

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.[2]

  • Decontamination: After each handling session, thoroughly wipe down all work surfaces with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and dispose of all cleaning materials as hazardous waste.[2]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[2][4]

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any unused this compound powder. Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.[2][4]

  • Liquid Waste: All solutions containing this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.[2][4]

  • Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[4]

Visualizing the Workflow

The following diagram illustrates the key steps and safety precautions for the experimental workflow when handling this compound.

Flt3_IN_28_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area Proceed once ready weigh Weigh Solid Compound prep_area->weigh Begin handling dissolve Prepare Stock Solution weigh->dissolve Use weighed compound cell_culture Cell-Based Assays (in BSC) dissolve->cell_culture Use stock solution decontaminate Decontaminate Work Surfaces cell_culture->decontaminate After experiment dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A diagram illustrating the safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.